Stiripentol
Description
This compound is an antiepileptic agent that is an aromatic allylic alcohol drug, which makes it structurally unique from other antiepileptic drugs. The clinical development and marketing of this compound were first delayed due to the drug's potent inhibitory effects on hepatic cytochrome P450 (CYP) enzymes. However, its clinical efficacy as adjunctive therapy for epilepsies stems from its inhibitory action on CYP enzymes, as this compound reduces the degradation of CYP-sensitive antiepileptic drugs, hence boosting their therapeutic efficacy. This compound may also exhibit direct anticonvulsant properties, although the exact mechanism of action is fully understood. Approved in the US, Canada, and Europe, this compound is used to treat seizures associated with Dravet syndrome. It is marketed under the brand name Diacomit.
This compound is a structurally unique anticonvulsant that has been introduced as adjuvant therapy of Dravet syndrome, a rare form of severe childhood epilepsy. There is limited information on the safety of this compound, but it has not been associated with serum aminotransferase elevations or linked to cases of clinically apparent liver injury.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2007 and has 3 approved and 2 investigational indications.
structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLNKMRFIPWSOY-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(/C=C/C1=CC2=C(C=C1)OCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80860609 | |
| Record name | (1E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80860609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49763-96-4, 137767-55-6 | |
| Record name | Stiripentol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049763964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stiripentol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09118 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (1E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80860609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Stiripentol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.329 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STIRIPENTOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R02XOT8V8I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
73-74 | |
| Record name | Stiripentol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09118 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Stiripentol's Mechanism of Action in Epilepsy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stiripentol is an antiepileptic drug with a multifaceted mechanism of action, primarily indicated for the treatment of seizures associated with Dravet syndrome. This technical guide provides an in-depth exploration of its core pharmacological activities, focusing on its interactions with GABAergic neurotransmission, metabolic enzymes, and ion channels. Quantitative data from preclinical and clinical studies are summarized, and detailed experimental methodologies are described to facilitate further research and development in the field of antiepileptic therapies.
Introduction
This compound is a structurally unique, aromatic allylic alcohol that has demonstrated significant efficacy in controlling seizures, particularly in the severe myoclonic epilepsy in infancy, known as Dravet syndrome[1]. Its therapeutic effects are not attributed to a single mode of action but rather to a combination of direct and indirect mechanisms that collectively reduce neuronal hyperexcitability. This whitepaper will dissect the primary mechanisms of action of this compound, presenting the available quantitative data and the experimental approaches used to elucidate these actions.
Modulation of GABAergic Neurotransmission
A cornerstone of this compound's anticonvulsant activity is its potentiation of γ-aminobutyric acid (GABA) signaling, the primary inhibitory neurotransmitter system in the central nervous system. This compound enhances GABAergic tone through multiple avenues.
Positive Allosteric Modulation of GABAA Receptors
This compound acts as a positive allosteric modulator of GABAA receptors, binding to a site distinct from those of benzodiazepines, barbiturates, and neurosteroids[2][3][4]. This binding enhances the receptor's affinity for GABA and prolongs the open duration of the chloride channel, thereby increasing the inhibitory postsynaptic current[1][5].
The modulatory effect of this compound exhibits a degree of subunit specificity, with a more pronounced potentiation observed in GABAA receptors containing the α3 subunit[6][7]. This is significant as the α3 subunit is more highly expressed in the developing brain, potentially explaining this compound's notable efficacy in childhood epilepsies like Dravet syndrome[6][7]. It also demonstrates strong modulation of δ-containing receptors, which are often located extrasynaptically and contribute to tonic inhibition[6].
Caption: this compound's positive allosteric modulation of GABAA receptors.
| Parameter | Value | Receptor Subtype | Reference |
| EC50 for this compound Modulation | ~25 µM | α3β3γ2L | [8] |
| GABA EC50 (alone) | 45.2 µM | α3β3γ2L | [2] |
| GABA EC50 (+100 µM this compound) | 6.2 µM | α3β3γ2L | [2] |
Inhibition of GABA Reuptake and Degradation
Early studies suggested that this compound may increase synaptic GABA concentrations by inhibiting its reuptake via GABA transporters (GATs) and by inhibiting its degradation by the enzyme GABA transaminase[3][9]. However, the prolongation of miniature inhibitory postsynaptic currents by this compound persists even in the presence of GAT-1 inhibitors, suggesting this may not be its primary mechanism of enhancing GABAergic transmission[5]. Quantitative data on the potency of this compound as an inhibitor of GABA transporters and GABA transaminase are limited in the reviewed literature.
Inhibition of Metabolic Enzymes
This compound significantly impacts the metabolism of co-administered drugs and neuronal energy homeostasis through the inhibition of cytochrome P450 (CYP) enzymes and lactate dehydrogenase (LDH).
Inhibition of Cytochrome P450 Enzymes
This compound is a potent inhibitor of several CYP450 isoenzymes, a key factor in its use as an adjunctive therapy. This inhibition leads to increased plasma concentrations and prolonged half-lives of other antiepileptic drugs metabolized by these enzymes, notably clobazam and its active metabolite, norclobazam[1].
Caption: this compound's inhibition of CYP450 enzymes.
| CYP Isozyme | Inhibition Type | IC50 (µM) | Ki (µM) | Reference |
| CYP1A2 | - | 6.6 | - | [10] |
| CYP2B6 | - | 14 | - | [10] |
| CYP2C8 | Noncompetitive | 6.8 | 35 | [11] |
| CYP2C9 | - | 130 | - | [10] |
| CYP2C19 | Competitive | 9.2 | 0.516 ± 0.065 | [10][12] |
| CYP3A4 | Noncompetitive | 13-21 | 1.59 ± 0.07 | [10][12] |
Inhibition of Lactate Dehydrogenase
This compound inhibits lactate dehydrogenase (LDH), an enzyme crucial for the interconversion of pyruvate and lactate, which plays a role in neuronal energy metabolism[3][13]. Inhibition of LDH is thought to mimic a ketogenic diet by shifting the brain's energy source from glucose towards ketone bodies, which can have a stabilizing effect on neuronal excitability[14].
Direct IC50 values for this compound's inhibition of LDH are not consistently reported. However, studies have shown:
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At a concentration of 500 µM, this compound inhibited both the lactate-to-pyruvate and pyruvate-to-lactate conversion by approximately 40%[15].
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Another study reported an inhibition of about 10% at the same concentration under different experimental conditions[15].
Modulation of Ion Channels
Emerging evidence suggests that this compound also directly interacts with voltage-gated ion channels, contributing to its anticonvulsant and potential neuroprotective effects.
Inhibition of Voltage-Gated Calcium Channels
This compound has been shown to inhibit T-type and P/Q-type voltage-gated calcium channels. T-type calcium channels are implicated in the generation of spike-and-wave discharges characteristic of absence seizures[3].
Caption: this compound's inhibition of voltage-gated calcium channels.
| Channel Subtype | IC50 (µM) | Reference |
| Cav2.1 (P/Q-type) | 170 | |
| Cav3.1 (T-type) | 69.2 | |
| Cav3.2 (T-type) | 64.3 | |
| Cav3.3 (T-type) | 36.6 |
Interaction with Voltage-Gated Sodium Channels
The SCN1A gene, which is frequently mutated in Dravet syndrome, encodes the α1 subunit of the Nav1.1 voltage-gated sodium channel, primarily expressed in GABAergic interneurons[3][16]. While the primary deficit in Dravet syndrome lies in these channels, a direct, potent inhibitory effect of this compound on Nav1.1 has not been quantitatively established in the reviewed literature, though it is suggested as a possible mechanism of action[3].
Clinical Efficacy in Dravet Syndrome
The multifaceted mechanism of action of this compound translates to significant clinical efficacy in patients with Dravet syndrome when used as an adjunctive therapy.
Quantitative Data: Clinical Trials in Dravet Syndrome
| Outcome | This compound Group | Placebo Group | Reference |
| ≥50% reduction in generalized tonic-clonic seizures | 72% | 7% | [6] |
| ≥75% reduction in generalized tonic-clonic seizures | 56% | 3% | [6] |
| Seizure-free (generalized tonic-clonic) | 38% | 0% | [6] |
| Median longest period of consecutive seizure-free days | 32 days | 8.5 days | [6][11] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for GABAA Receptor Modulation
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Cell Line: Human Embryonic Kidney (HEK-293T) cells are commonly used due to their low endogenous expression of ion channels.
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Transfection: Cells are transiently transfected with cDNAs encoding the desired rat or human GABAA receptor subunits (e.g., α3, β3, γ2L) using a suitable transfection reagent. A marker plasmid (e.g., encoding a fluorescent protein) is often co-transfected to identify successfully transfected cells.
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Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed 24-48 hours post-transfection.
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External Solution (in mM): Typically contains NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4.
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Internal (Pipette) Solution (in mM): Typically contains KCl or CsCl, MgCl2, EGTA, HEPES, and ATP, with the pH adjusted to 7.2.
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Drug Application: GABA and this compound are applied to the cells via a rapid solution exchange system. Concentration-response curves are generated by applying increasing concentrations of GABA in the presence and absence of a fixed concentration of this compound.
-
-
Data Analysis: The potentiation of the GABA-evoked current by this compound is quantified, and EC50 values are calculated using appropriate pharmacological models.
In Vitro Cytochrome P450 Inhibition Assay
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Enzyme Source: Human liver microsomes (HLMs) are used as they contain a mixture of CYP450 enzymes. Alternatively, recombinant human CYP enzymes expressed in a suitable system can be used for isoform-specific studies.
-
Probe Substrates: Specific probe substrates for each CYP isoenzyme are used (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, paclitaxel for CYP2C8, diclofenac for CYP2C9, omeprazole for CYP2C19, and midazolam or testosterone for CYP3A4).
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Incubation: this compound at various concentrations is pre-incubated with the enzyme source and an NADPH-generating system. The probe substrate is then added to initiate the metabolic reaction.
-
Analysis: The reaction is quenched, and the formation of the specific metabolite is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Data Interpretation: IC50 values are determined by plotting the percentage of inhibition against the logarithm of the this compound concentration. Ki values and the mechanism of inhibition (competitive, non-competitive, etc.) can be determined by performing the assay with varying concentrations of both the substrate and this compound and fitting the data to appropriate enzyme kinetic models.
Lactate Dehydrogenase (LDH) Inhibition Assay
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Enzyme: Purified mammalian LDH is used.
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Assay Principle: The assay measures the enzymatic conversion of lactate to pyruvate (or the reverse reaction), which is coupled to the reduction of NAD+ to NADH (or the oxidation of NADH to NAD+). The change in NADH concentration is monitored spectrophotometrically or spectrofluorometrically.
-
Procedure:
-
A reaction mixture containing buffer, NAD+, and lactate is prepared.
-
This compound at various concentrations is added to the mixture.
-
The reaction is initiated by the addition of LDH.
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The increase in absorbance or fluorescence due to the production of NADH is measured over time.
-
-
Data Analysis: The rate of the reaction is calculated, and the percentage of inhibition by this compound at each concentration is determined to estimate the IC50.
Conclusion
The anticonvulsant properties of this compound arise from a synergistic combination of mechanisms. Its primary action as a positive allosteric modulator of GABAA receptors, particularly those containing the α3 subunit, directly enhances inhibitory neurotransmission. This is complemented by its potent inhibition of CYP450 enzymes, which elevates the levels of co-administered antiepileptic drugs, and its inhibition of LDH, which may contribute to a reduction in neuronal excitability. Furthermore, its inhibitory effects on voltage-gated calcium channels likely contribute to its broad-spectrum efficacy. This in-depth understanding of this compound's multifaceted mechanism of action provides a strong foundation for the rational design of novel antiepileptic therapies and for optimizing its clinical use in challenging epilepsy syndromes. Further research is warranted to fully quantify its effects on GABA reuptake and degradation, as well as its interaction with voltage-gated sodium channels.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The anticonvulsant this compound acts directly on the GABAA receptor as a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Update on this compound Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-convulsant this compound acts directly on the GABA(A) receptor as a positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a putative antiepileptic drug, enhances the duration of opening of GABA-A receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of this compound on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of this compound on GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interactions between modulators of the GABAA receptor: this compound and benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound--Update-on-Its-Mechanisms-of-Action-and-Biological-Properties [aesnet.org]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Inhibitory effect of this compound on carbamazepine and saquinavir metabolism in human - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and hLDHA Inhibitory Activity of New this compound-Related Compounds of Potential Use in Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy of this compound in Dravet Syndrome with or without SCN1A Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Neuroprotection by Stiripentol: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Stiripentol (STP), an antiepileptic drug primarily used in the treatment of Dravet syndrome, has demonstrated significant neuroprotective properties in a range of preclinical models. Beyond its established role in potentiating GABAergic neurotransmission, emerging evidence reveals a multi-faceted mechanism of action that includes the modulation of ion channels and cellular metabolism. This document provides a comprehensive technical overview of the preclinical data supporting the neuroprotective effects of this compound. It details the experimental protocols from key studies, presents quantitative data in a structured format, and visualizes the underlying molecular pathways and experimental designs. The findings suggest that this compound's ability to mitigate neuronal damage from excitotoxicity, ischemia, and status epilepticus warrants further investigation for broader neurological applications.
Core Neuroprotective Mechanisms of this compound
This compound's neuroprotective effects are not attributed to a single mode of action but rather a synergistic combination of activities that collectively reduce neuronal hyperexcitability and cell death. The primary mechanisms identified in preclinical research include:
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Potentiation of GABAergic Neurotransmission: this compound enhances the activity of GABA, the primary inhibitory neurotransmitter in the central nervous system. It acts as a positive allosteric modulator of GABAᴀ receptors, particularly those containing α3 and δ subunits.[1][2] This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduced likelihood of action potential firing.
-
Blockade of Voltage-Gated Ion Channels: this compound has been shown to inhibit voltage-gated sodium and T-type calcium channels.[1][2] This action is crucial in preventing the excessive neuronal depolarization that characterizes excitotoxic and ischemic insults.
-
Modulation of Cellular Energy Metabolism: this compound inhibits the enzyme lactate dehydrogenase (LDH), which is involved in glucose metabolism.[1][2] By modulating cellular energy pathways, this compound may help maintain neuronal integrity under conditions of metabolic stress.
These interconnected mechanisms are visualized in the signaling pathway diagram below.
References
Stiripentol in Non-Dravet Epilepsies: A Technical Guide to Early-Stage Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stiripentol (STP), an antiepileptic drug (AED) primarily approved for the treatment of Dravet syndrome, is gaining increasing attention for its potential therapeutic applications in a broader range of refractory epilepsies. Its multifaceted mechanism of action, which extends beyond the GABAergic system, suggests a wider therapeutic window than previously understood. This technical guide synthesizes the core findings from early-stage research on this compound in non-Dravet epilepsies, providing a detailed overview of its pharmacological properties, preclinical efficacy, and preliminary clinical evidence. The information is presented to facilitate further research and drug development efforts in this promising area.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound in non-Dravet epilepsy models and patient populations.
Table 1: Preclinical Efficacy of this compound in Non-Dravet Epilepsy Models
| Animal Model | Seizure Type | This compound Dose | Key Findings | Reference |
| Pentylenetetrazol (PTZ)-induced seizures (Rats) | Absence-like spike-and-wave discharges (SWDs) | 150 mg/kg, i.p. | Statistically significant decrease in the number and cumulative duration of SWDs. | [1] |
| 300 mg/kg, i.p. | Almost complete abolishment of SWD generation. | [1] | ||
| WAG/Rij Rats (Genetic model of absence epilepsy) | Spontaneous SWDs | 150 mg/kg, i.p. | No statistically significant change in SWD occurrence. | [1] |
| 300 mg/kg, i.p. | Statistically significant decrease in SWD cumulative duration and number. | [1] | ||
| Maximal Electroshock (MEST)-induced seizures (Mice) | Tonic-clonic seizures | 103.2 mg/kg (TID20) | Dose required to increase the seizure threshold by 20%. | [2] |
| 195.8 mg/kg (TID50) | Dose required to increase the seizure threshold by 50%. | [2] |
Table 2: Clinical Efficacy of this compound in Non-Dravet Epilepsies (Retrospective Data)
| Epilepsy Type | Number of Patients | This compound Dosage | Responder Rate (≥50% seizure reduction) | Seizure-Free Rate | Reference |
| Drug-Resistant Epilepsies (Non-Dravet) | 17 | Not specified | 58.8% | 23.5% | [3] |
| Intractable Focal Epilepsy | 22 | Not specified | 36.4% (at 12 months) | 13.6% (at 12 months) | [4] |
| Lennox-Gastaut Syndrome | 15 | 2,000-3,000 mg/day | 80% (decrease in overall seizure frequency) | Not Reported | [5] |
| Super-Refractory Status Epilepticus (SRSE) | 5 | Not specified | 60% (cessation of SRSE) | Not Applicable | [6] |
| Malignant Migrating Partial Seizures in Infancy | 2 | Not specified | Both patients showed a significant therapeutic response. | Not Reported | [7] |
| Drug-Resistant Pediatric Epilepsies (Non-Dravet) | 28 | Not specified | >90% seizure reduction in 11 patients, 75% in 7, 50% in 5. | Not Reported | [8] |
Table 3: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Substrate/Channel Subtype | Inhibition Constant (Ki) / IC50 | Reference |
| Cytochrome P450 Enzymes | ||||
| CYP2C19 | In vitro (cDNA-expressed) | Clobazam N-demethylation | Ki = 0.516 ± 0.065 µM | [9] |
| Norclobazam 4'-hydroxylation | Ki = 0.139 ± 0.025 µM | [9] | ||
| CYP3A4 | In vitro (cDNA-expressed) | Clobazam N-demethylation | Ki = 1.59 ± 0.07 µM | [9] |
| Carbamazepine epoxidation | Ki = 2.5 µM | [10] | ||
| In vivo (Epileptic children) | Carbamazepine | Apparent Ki = 10.5 to 41.4 µM | [10] | |
| T-Type Calcium Channels | ||||
| Cav3.1 | Patch-clamp (CHO cells) | - | IC50 = 69.2 µM | [11] |
| Cav3.2 | Patch-clamp (HEK293 cells) | - | IC50 = 64.3 µM | [11] |
| Cav3.3 | Patch-clamp (CHO cells) | - | IC50 = 36.6 µM | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the early-stage research of this compound for non-Dravet epilepsies.
In Vivo Seizure Models
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Objective: To assess the efficacy of this compound in a model of chemically-induced absence-like seizures.
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Animals: Adult male Sprague-Dawley rats.
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Surgical Procedure:
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Anesthetize rats with an appropriate anesthetic agent.
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Implant cortical electrodes (e.g., stainless-steel screws) for electroencephalogram (EEG) recording. A common placement is over the frontal and parietal cortices, with a reference electrode over the cerebellum.
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Allow a recovery period of at least one week post-surgery.
-
-
Experimental Protocol:
-
Habituate the animals to the recording chamber.
-
Record baseline EEG for a minimum of 2 hours to screen for any spontaneous spike-and-wave discharges.
-
On the day of the experiment, record baseline EEG for 30 minutes.
-
Administer this compound (150 or 300 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
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60 minutes after this compound/vehicle administration, inject a sub-convulsive dose of PTZ (e.g., 20 mg/kg, i.p.) to induce spike-and-wave discharges.
-
Record EEG for at least 60 minutes post-PTZ injection.
-
-
Data Analysis:
-
Quantify the number, mean duration, and cumulative duration of spike-and-wave discharges.
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Compare the results between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
-
-
Objective: To evaluate the effect of this compound on genetically determined spontaneous absence seizures.
-
Animals: Adult male WAG/Rij rats (a genetic model of absence epilepsy).
-
Surgical Procedure:
-
Implant cortical EEG electrodes as described for the PTZ model.
-
-
Experimental Protocol:
-
Record baseline EEG several times a week to establish the baseline frequency and duration of spontaneous spike-and-wave discharges.
-
On the day of the experiment, record a baseline EEG for a defined period (e.g., 1 hour).
-
Administer this compound (150 or 300 mg/kg, i.p.) or vehicle.
-
Record EEG continuously for a defined post-injection period (e.g., 2 hours).
-
-
Data Analysis:
-
Measure the number, mean duration, and cumulative duration of spike-and-wave discharges during the post-treatment period.
-
Compare the post-treatment data to the baseline data for each animal and between treatment groups.
-
In Vitro Electrophysiology
-
Objective: To determine the direct effect of this compound on T-type calcium channel activity.
-
Cell Lines:
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Chinese Hamster Ovary (CHO) cells transiently transfected with cDNA for human Cav3.1 and Cav3.3.
-
Human Embryonic Kidney (HEK293) cells stably transfected with cDNA for human Cav3.2.
-
-
Solutions:
-
External Solution (in mM): Specific composition may vary but typically contains a calcium salt as the charge carrier (e.g., 10 CaCl2), a buffer (e.g., 10 HEPES), and other salts to maintain osmolarity and ionic strength, with pH adjusted to 7.4.
-
Internal (Pipette) Solution (in mM): Typically contains a cesium-based solution to block potassium channels (e.g., 120 CsCl), a calcium buffer (e.g., 10 EGTA), a buffer (e.g., 10 HEPES), and ATP/GTP to support cellular function, with pH adjusted to 7.2.
-
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings at room temperature.
-
Hold the membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure the channels are in a closed state.
-
Elicit T-type calcium currents by applying depolarizing voltage steps (e.g., to -25 mV for 250 ms).
-
Establish a stable baseline current in the external solution.
-
Perfuse the cells with external solution containing various concentrations of this compound.
-
Record the current at each concentration until a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the peak inward current at each this compound concentration.
-
Normalize the current amplitude to the baseline current.
-
Construct a concentration-response curve and fit the data to a Hill equation to determine the IC50 value.
-
In Vitro Enzyme Inhibition Assay
-
Objective: To quantify the inhibitory potential of this compound on specific CYP450 enzymes.
-
Enzyme Source:
-
Human liver microsomes.
-
cDNA-expressed recombinant human CYP enzymes (e.g., CYP2C19, CYP3A4).
-
-
Substrates: Use probe substrates specific for the CYP isoenzyme of interest (e.g., S-mephenytoin for CYP2C19, midazolam or testosterone for CYP3A4).
-
Experimental Protocol:
-
Pre-incubate the enzyme source with a NADPH-generating system in a buffer at 37°C.
-
Add a range of concentrations of this compound (the inhibitor).
-
Initiate the reaction by adding the probe substrate.
-
Incubate for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding a cold organic solvent).
-
Quantify the formation of the metabolite using a suitable analytical method (e.g., HPLC-MS/MS).
-
-
Data Analysis:
-
Determine the rate of metabolite formation at each this compound concentration.
-
Calculate the percent inhibition relative to the control (no inhibitor).
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and this compound and analyze the data using methods such as Lineweaver-Burk or Dixon plots.
-
Signaling Pathways and Mechanisms of Action
This compound's anticonvulsant effects are attributed to a combination of mechanisms, including direct modulation of neurotransmitter receptors and indirect effects through enzyme inhibition. The following diagrams illustrate these key pathways.
This compound's positive allosteric modulation of GABA-A receptors.
Inhibition of T-type calcium channels by this compound.
Pharmacokinetic interaction of this compound via CYP450 inhibition.
Conclusion
The early-stage research on this compound for non-Dravet epilepsies reveals a promising therapeutic agent with a unique and multimodal mechanism of action. The preclinical data demonstrate its efficacy in various seizure models, and preliminary clinical findings in challenging patient populations are encouraging. The detailed experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for the scientific community to design and execute further investigations. Future well-controlled, prospective clinical trials are warranted to definitively establish the efficacy and safety of this compound in specific non-Dravet epilepsy syndromes and to optimize its use in clinical practice.
References
- 1. This compound inhibits spike‐and‐wave discharges in animal models of absence seizures: A new mechanism of action involving T‐type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpccr.eu [jpccr.eu]
- 3. Efficacy of this compound Beyond Dravet Syndrome: A Retrospective Medical Record Review of Patients with Drug-Resistant Epilepsies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cureepilepsy.org [cureepilepsy.org]
- 5. review of this compound use in lennox gastaut syndrome [aesnet.org]
- 6. This compound for the treatment of super-refractory status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The efficacy of bromides, this compound and levetiracetam in two patients with malignant migrating partial seizures in infancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use-of-Stiripentol-in-Drug-Resistant-Pediatric-Epilepsies-Other-Than-Dravet-Syndrome [aesnet.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitory effect of this compound on carbamazepine and saquinavir metabolism in human - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Pharmacokinetics of Stiripentol in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of Stiripentol in various animal models, a critical aspect for preclinical evaluation and translation to clinical settings. This compound, an antiepileptic drug primarily used for the treatment of Dravet syndrome, exhibits a complex pharmacokinetic profile that has been investigated in multiple species to understand its absorption, distribution, metabolism, and excretion (ADME).
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound observed in different animal models. These values are essential for comparing the drug's behavior across species and for designing further preclinical and clinical studies.
Table 1: Pharmacokinetic Parameters of this compound in Rodent Models
| Parameter | Animal Model | Dose | Route | Cmax | Tmax | AUC | Vd | CL | t1/2 | Brain/Plasma Ratio | Reference |
| t1/2 | Rat | - | - | - | - | - | - | - | 4.5 - 13 hours (dose-dependent) | - | [1] |
| Oral LD50 | Rat | >3 g/kg | Oral | - | - | - | - | - | - | - | [1] |
| Brain Conc. | Rat | - | - | - | - | - | - | - | - | Close to 1 | [2] |
| t1/2 ((-)-enantiomer) | Rat | - | - | - | - | - | - | - | Longer than (+)-enantiomer | - | [3] |
| IP LD50 | Mouse | 600-1800 mg/kg | i.p. | - | - | - | - | - | - | - | [1] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Vd: Volume of distribution; CL: Clearance; t1/2: Elimination half-life.
Experimental Protocols
Understanding the methodologies employed in pharmacokinetic studies is crucial for data interpretation and replication. Below are detailed protocols for key experiments cited in the literature.
Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for assessing the pharmacokinetic profile of this compound in rats.
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound following oral administration in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
This compound
-
Vehicle (e.g., 2% Tween 80 in 0.9% sterile saline)[2]
-
Oral gavage needles
-
Blood collection tubes (e.g., heparinized microcentrifuge tubes)
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with fluorescence or mass spectrometry detection[4]
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment with ad libitum access to food and water.[2]
-
Dosing: Administer a single oral dose of this compound suspended in the vehicle to the rats via oral gavage. Doses used in studies have ranged from 150 mg/kg to 300 mg/kg.[2][5]
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for this compound concentration using a validated HPLC method.[4]
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, Vd, and CL using appropriate software.
Brain Tissue Distribution Study in Rats
This protocol describes how to assess the penetration of this compound into the brain.
Objective: To determine the brain-to-plasma concentration ratio of this compound in rats.
Procedure:
-
Follow steps 1 and 2 from the pharmacokinetic study protocol.
-
Tissue Collection: At a specific time point post-dosing (e.g., at the expected Tmax), euthanize the animals and collect both a blood sample and the whole brain.
-
Sample Processing: Process the blood to obtain plasma. Homogenize the brain tissue in a suitable buffer.
-
Analysis: Analyze both the plasma and brain homogenate for this compound concentration.
-
Ratio Calculation: Calculate the brain-to-plasma concentration ratio. Studies have shown this ratio to be close to unity in rats.[2]
Signaling Pathways and Mechanisms of Action
This compound's anticonvulsant effects are attributed to its modulation of multiple signaling pathways. The primary mechanisms include potentiation of GABAergic neurotransmission and inhibition of T-type calcium channels.
Caption: Mechanisms of action of this compound.
Experimental Workflows
Visualizing the experimental workflow can aid in the planning and execution of pharmacokinetic studies.
Caption: Workflow for a typical preclinical pharmacokinetic study.
Discussion
The pharmacokinetics of this compound in animal models reveal several key characteristics. It is rapidly absorbed after oral administration, with a time to maximum plasma concentration (Tmax) of around 2-3 hours.[1] The elimination half-life is dose-dependent, ranging from 4.5 to 13 hours.[1] A significant aspect of this compound's profile is its high protein binding of approximately 99%.[1][6]
This compound is extensively metabolized, primarily through oxidative cleavage of the methylenedioxy ring system and glucuronidation.[1][7] In vitro studies have identified CYP1A2, CYP2C19, and CYP3A4 as the main cytochrome P450 isoenzymes involved in its metabolism.[1][6] This is a crucial consideration as this compound is also a known inhibitor of these enzymes, leading to significant drug-drug interactions with co-administered antiepileptic drugs like clobazam and valproate.[8][9][10] This inhibitory action can lead to increased plasma concentrations of these other drugs, contributing to both efficacy and potential toxicity.[8][11]
Distribution studies in rats have shown that this compound readily crosses the blood-brain barrier, with a brain-to-plasma concentration ratio close to one, indicating good central nervous system penetration.[2] The stereoselective pharmacokinetics of this compound have also been noted, with the (-)-enantiomer having a much longer elimination half-life than the (+)-enantiomer.[3] This can lead to an enrichment of the less potent enantiomer with repeated administration.[3]
The primary route of elimination is through metabolism, with the majority of metabolites excreted in the urine and a smaller portion in the feces as unchanged drug.[1]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound inhibits spike‐and‐wave discharges in animal models of absence seizures: A new mechanism of action involving T‐type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective pharmacokinetics of this compound: an explanation for the development of tolerance to anticonvulsant effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. diacomit.com [diacomit.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Interactions of this compound with clobazam and valproate in the mouse maximal electroshock-induced seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Update on this compound Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound [drugcentral.org]
- 11. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
Synthesis and Characterization of Novel Stiripentol Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanistic understanding of novel analogues of Stiripentol (STP), an antiepileptic drug primarily used in the treatment of Dravet syndrome. This document details synthetic methodologies, presents key characterization data in a structured format, and illustrates the underlying signaling pathways and experimental workflows.
Introduction to this compound and Its Analogues
This compound (STP), chemically known as 4,4-dimethyl-1-[3,4-(methylenedioxy)phenyl]-1-penten-3-ol, is an aromatic allylic alcohol distinguished by a 1,3-benzodioxole ring.[1] Its efficacy in treating severe myoclonic epilepsy in infancy (Dravet syndrome) has spurred interest in developing novel analogues with potentially improved anticonvulsant properties or alternative therapeutic applications, such as in primary hyperoxaluria due to its inhibitory activity on human lactate dehydrogenase A (hLDHA).[1] The development of new analogues often involves modifications to the core structure to explore structure-activity relationships (SAR), aiming to enhance efficacy, selectivity, and pharmacokinetic profiles.
Synthesis of this compound and Novel Analogues
The synthesis of this compound and its analogues typically involves key chemical reactions such as aldol condensation and subsequent reduction. Various synthetic strategies have been developed to produce these compounds.
General Synthetic Approach
A common route for synthesizing this compound involves the Claisen-Schmidt condensation of piperonal and 3,3-dimethylbutan-2-one, followed by reduction of the resulting α,β-unsaturated ketone.[2] One-pot synthesis methods have also been developed to improve efficiency and yield.[3]
A series of novel this compound analogues, including hydrazinecarboxamides, pyrazole-1-carboxamides, and pyrazol-1-yl(aryl)methanones, have been synthesized to explore new chemical spaces for anticonvulsant activity.[4] Another approach has been to synthesize analogues with an increased distance between the 1,3-benzodioxole ring and the allylic alcohol moiety to investigate the impact on inhibitory activity.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound (1) via Reduction [1]
-
To an ice-cold solution of 4,4-dimethyl-1-(3,4-(methylenedioxy)phenyl)pent-1-en-3-one (1.0 g, 4.3 mmol) in methanol (10 mL), add sodium borohydride (NaBH4) (0.49 g, 13.0 mmol) portion-wise under stirring.
-
Allow the resulting solution to stir at room temperature for 18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) using a Hexane-Ethyl Acetate (8:2) solvent system.
-
Upon completion, neutralize the solution by adding a mixture of ice and 37% HCl portion-wise.
-
Filter the precipitated solid, wash with cold water (10 mL), and dry to yield this compound (1) as an off-white solid (876 mg, 87% yield).
Protocol 2: Synthesis of this compound Analogue 5 [1]
-
Prepare a solution of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -80 °C.
-
Add pinacolone (7) to the LDA solution to form the lithium enolate.
-
React the enolate with piperonyl acetone (13) to obtain the β-hydroxycarbonyl crude product.
-
Dehydrate the crude product using p-toluenesulfonic acid (p-TsOH) in dichloromethane (DCM) at room temperature to yield the α,β-unsaturated ketone 17.
-
Perform a Luche reduction on ketone 17 using sodium borohydride (NaBH4) and cerium(III) chloride (CeCl3) in a DCM-Methanol solvent system at 0 °C to obtain the final analogue (5).
Protocol 3: General Procedure for the Synthesis of 4-hydroxy-3-indolyl-coumarin Analogues [5]
-
Combine the substituted indole (1a, 2.0 mmol) and 4-hydroxycoumarin (2a) in a reaction vessel.
-
Add the iridium catalyst under standard reaction conditions.
-
Monitor the reaction progress until completion.
-
Purify the product via column chromatography using a DCM/MeOH (100/1) solvent system to yield the desired 4-hydroxy-3-(1-methyl-1H-indol-3-yl)-2H-chromen-2-one (3a) as a yellow solid.
Characterization of Novel this compound Analogues
The characterization of newly synthesized this compound analogues involves a combination of spectroscopic techniques to confirm their chemical structure and in vitro and in vivo assays to evaluate their biological activity.
Structural Characterization
Newly synthesized compounds are typically characterized using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) to confirm their molecular structure.[1][5]
In Vitro and In Vivo Evaluation
The anticonvulsant activity of novel analogues is assessed using standard preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests in mice.[4] Neurotoxicity is also evaluated to determine the therapeutic index of the compounds.[4] For analogues designed as hLDHA inhibitors, enzymatic assays are performed to determine their inhibitory potency.[1] The interaction of this compound and its analogues with cytochrome P450 enzymes (e.g., CYP3A4, CYP2C19) is also a critical aspect of their characterization due to the potential for drug-drug interactions.[6][7]
Quantitative Data Summary
The following tables summarize the quantitative data for selected novel this compound analogues from the literature.
| Compound | MES Screen ED₅₀ (mg/kg) | scPTZ Screen ED₅₀ (mg/kg) | Neurotoxicity Screen TD₅₀ (mg/kg) | Reference |
| This compound (STP) | 277.7 | 115 | > 300 | [4] |
| Analogue 7h | 87 | > 300 | > 300 | [4] |
| Analogue (±)-13b | > 300 | 110 | > 300 | [4] |
Table 1: Anticonvulsant activity of selected this compound analogues.
| Compound | Inhibition of CYP3A4 (Kᵢ, µM) | Inhibition of CYP2C19 (Kᵢ, µM) | Reference |
| This compound (STP) | 1.59 ± 0.07 | 0.516 ± 0.065 | [6] |
Table 2: In vitro inhibitory effect of this compound on Clobazam metabolism.
Mechanism of Action and Signaling Pathways
This compound exhibits a multi-target mechanism of action, which contributes to its broad anticonvulsant efficacy. The primary mechanisms include:
-
Potentiation of GABAergic Transmission: this compound acts as a positive allosteric modulator of GABA-A receptors, particularly those containing α3 and δ subunits.[8][9] It also inhibits the reuptake and degradation of GABA.[8]
-
Ion Channel Modulation: It blocks voltage-gated sodium and T-type calcium channels.[8][10]
-
Metabolic Regulation: this compound inhibits lactate dehydrogenase (LDH), which plays a role in neuronal energy metabolism and excitability.[8][11]
The following diagrams illustrate these key pathways and a general workflow for the synthesis and characterization of novel analogues.
Caption: Mechanism of Action of this compound.
Caption: General workflow for the synthesis and characterization of novel this compound analogues.
References
- 1. Synthesis and hLDHA Inhibitory Activity of New this compound-Related Compounds of Potential Use in Primary Hyperoxaluria [mdpi.com]
- 2. Synthesis of this compound [cjph.com.cn]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of novel this compound analogues as potential anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo inhibitory effect of this compound on clobazam metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Update on this compound Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound--Update-on-Its-Mechanisms-of-Action-and-Biological-Properties [aesnet.org]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
In Vitro Metabolic Pathways of Stiripentol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stiripentol (STP), an anticonvulsant agent primarily used in the treatment of Dravet syndrome, exhibits a complex metabolic profile that is crucial for understanding its efficacy and drug-drug interaction potential. This technical guide provides a comprehensive overview of the in vitro metabolic pathways of this compound, focusing on the enzymatic systems involved, quantitative kinetic data, and detailed experimental protocols. This document is intended to serve as a resource for researchers and professionals involved in drug development and metabolic studies.
This compound is extensively metabolized, primarily through oxidative pathways mediated by cytochrome P450 (CYP) enzymes and conjugation via glucuronidation.[1][2][3] In vitro studies have been instrumental in elucidating the specific enzymes responsible for its biotransformation and in characterizing its significant inhibitory effects on several key CYP isoforms.
Phase I Metabolic Pathways: Oxidative Metabolism
In vitro studies using human liver microsomes (HLMs) and recombinant human CYP enzymes have identified CYP1A2, CYP2C19, and CYP3A4 as the principal enzymes involved in the Phase I oxidative metabolism of this compound.[1][2] The primary oxidative metabolic route is the cleavage of the methylenedioxy ring, leading to the formation of a catechol derivative.[3][4] Other identified oxidative pathways include hydroxylation of the t-butyl group and the conversion of the allylic alcohol side-chain to an isomeric 3-pentanone structure.[2][3]
Caption: In Vitro Metabolism Experimental Workflow.
Analytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound and its metabolites in in vitro samples.
Typical LC-MS/MS Parameters:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Typical flow rates range from 0.2 to 0.6 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for this compound and its metabolites.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for the parent drug, its metabolites, and the internal standard.
-
Conclusion
The in vitro metabolism of this compound is a complex process involving multiple CYP450 enzymes and glucuronidation pathways. Its significant inhibitory effect on key CYP isoforms, particularly CYP2C19 and CYP3A4, is a defining characteristic with important clinical implications for drug-drug interactions. While the quantitative kinetics of this compound's own metabolism are not fully elucidated in publicly available literature, the provided methodologies and inhibition data offer a solid foundation for further research and drug development activities. A thorough understanding of these metabolic pathways is essential for the safe and effective use of this compound in clinical practice.
References
The Genesis of a Dravet Syndrome Therapeutic: An In-depth Technical Guide to the Discovery and History of Stiripentol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stiripentol, marketed under the brand name Diacomit, stands as a significant advancement in the management of Dravet syndrome, a severe and refractory form of epilepsy that emerges in infancy. This technical guide provides a comprehensive overview of the discovery, development, and mechanistic understanding of this compound as an anticonvulsant. It is intended to be a thorough resource, detailing the scientific journey from initial synthesis to its approval and clinical application, with a focus on the quantitative data and experimental methodologies that underpin its use.
Historical Development Timeline
This compound's path to becoming a key therapeutic for Dravet syndrome was a journey of scientific inquiry and serendipitous discovery. Initially synthesized in the late 1970s by scientists at Biocodex, its potent anticonvulsant properties were soon recognized.[1] However, its development was initially aimed at a broader adult population with focal seizures, a pursuit that ultimately proved unsuccessful in a Phase III trial.[2]
The pivotal turn in this compound's history came with the observation of its remarkable efficacy in patients with Dravet syndrome, particularly when used as an adjunctive therapy. This led to a strategic shift in its development, culminating in its approval for this specific and challenging indication.
Key Milestones in the Development of this compound:
| Year | Milestone |
| 1978 | This compound is first synthesized by researchers at Biocodex.[2] |
| Early 1980s | Initial preclinical studies confirm its anticonvulsant properties in various animal models.[3] |
| Late 1980s | Early clinical data suggests potential efficacy in human epilepsy.[3] |
| 1990s | A Phase III trial for adults with focal seizures fails to meet its primary endpoint.[2] |
| 1999 | A French clinical trial reveals significant seizure reduction in patients with Dravet syndrome, especially those also taking clobazam.[2] |
| 2000 | The STICLO France trial, a randomized, placebo-controlled study, provides robust evidence of this compound's efficacy in Dravet syndrome as an add-on therapy to valproate and clobazam.[2][4] |
| 2001 | The European Medicines Agency (EMA) grants this compound orphan drug status for the treatment of severe myoclonic epilepsy in infancy (SMEI), also known as Dravet syndrome.[2] |
| 2007 | The EMA grants a marketing authorization for this compound (Diacomit) for the adjunctive treatment of Dravet syndrome.[5] |
| 2018 | The U.S. Food and Drug Administration (FDA) approves this compound for the treatment of seizures associated with Dravet syndrome in patients two years of age and older taking clobazam.[6] |
| 2022 | The FDA expands the approval of this compound to include patients aged 6 months and older.[5] |
Mechanism of Action
The anticonvulsant effect of this compound is multifaceted, involving both direct actions on neuronal excitability and indirect effects through the modulation of other antiepileptic drugs' metabolism. This dual mechanism is crucial to its efficacy, particularly in the context of the polypharmacy often required for Dravet syndrome.
Direct GABAergic Modulation
This compound is a positive allosteric modulator of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[7] It enhances GABAergic neurotransmission through several mechanisms:
-
Increased GABA-A Receptor Channel Opening Duration: this compound binds to a site on the GABA-A receptor that is distinct from the benzodiazepine binding site, leading to a prolonged opening of the chloride ion channel.[7] This results in an enhanced and sustained inhibitory postsynaptic current.
-
Subunit Selectivity: this compound's modulatory effect is most potent at GABA-A receptors containing α3 and δ subunits.[7][8] The expression of the α3 subunit is higher in the developing brain, which may contribute to this compound's pronounced efficacy in childhood-onset epilepsies like Dravet syndrome.[8]
-
Increased Synaptic GABA Levels: Preclinical studies have suggested that this compound may also increase the concentration of GABA in the synaptic cleft by inhibiting its reuptake and breakdown.[9]
Inhibition of Cytochrome P450 Enzymes
A crucial aspect of this compound's therapeutic effect lies in its potent inhibition of several cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C19.[2][10] These enzymes are responsible for the metabolism of many drugs, including other antiepileptic drugs (AEDs) commonly co-administered in Dravet syndrome, such as clobazam and its active metabolite, norclobazam.
By inhibiting these enzymes, this compound increases the plasma concentrations and prolongs the half-lives of these concomitant AEDs, thereby enhancing their anticonvulsant effects.[10][11] This pharmacokinetic interaction is a key contributor to the superior efficacy of the triple therapy (this compound, valproate, and clobazam).
Preclinical Evidence
The anticonvulsant properties of this compound were initially characterized in a range of preclinical animal models of epilepsy. These studies were instrumental in establishing its broad-spectrum activity and provided the foundational data for its progression into clinical trials.
Key Preclinical Models and Findings
| Animal Model | Seizure Type Modeled | Key Findings |
| Pentylenetetrazol (PTZ)-induced seizures | Generalized myoclonic and tonic-clonic seizures | This compound demonstrated a dose-dependent increase in the threshold for PTZ-induced seizures, indicating efficacy against generalized seizures.[12][13] |
| WAG/Rij rat model | Absence seizures | This compound significantly reduced the number and duration of spike-and-wave discharges, suggesting a potential role in managing absence seizures.[14][15] |
| Hyperthermia-induced seizures in a mouse model of Dravet syndrome (Scn1a+/-) | Febrile seizures | This compound, particularly in combination with clobazam, significantly increased the temperature threshold for seizure induction in young mice, a key feature of Dravet syndrome.[3] |
| Alumina-induced epilepsy in monkeys | Focal seizures | Confirmed the antiseizure properties of this compound in a primate model of chronic epilepsy.[3] |
Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model
Objective: To assess the anticonvulsant activity of this compound against chemically-induced generalized seizures.
Animals: Male Swiss mice or Sprague-Dawley rats.[12][16]
Methodology:
-
Animals are administered this compound or vehicle via intraperitoneal (i.p.) injection at various doses (e.g., 150 mg/kg, 300 mg/kg).[17]
-
After a predetermined time (e.g., 30 minutes), a sub-convulsive dose of PTZ (e.g., 20-35 mg/kg, i.p.) is administered.[12][18]
-
Animals are observed for a set period (e.g., 30 minutes) for the onset and severity of seizures.[16]
-
Seizure activity is scored using a standardized scale (e.g., Racine scale).[16]
-
Electroencephalography (EEG) can be used to quantify spike-and-wave discharges.[14]
Outcome Measures:
-
Latency to the first myoclonic jerk or generalized tonic-clonic seizure.
-
Seizure severity score.
-
Percentage of animals protected from seizures.
-
Duration and frequency of spike-and-wave discharges on EEG.
Pivotal Clinical Trials: STICLO France and STICLO Italy
The efficacy and safety of this compound in Dravet syndrome were definitively established in two pivotal, multicenter, randomized, double-blind, placebo-controlled trials: STICLO France and STICLO Italy.[4][6] These trials had nearly identical protocols, allowing for the pooling of their data for a more robust analysis.
Trial Design and Patient Population
Objective: To evaluate the efficacy and safety of this compound as an adjunctive therapy to valproate and clobazam in children with Dravet syndrome.
Inclusion Criteria:
-
Age 3 to 18 years.[1]
-
Confirmed diagnosis of Dravet syndrome.[1]
-
At least four generalized clonic or tonic-clonic seizures per month despite treatment with valproate and clobazam.[1]
Exclusion Criteria:
-
History of status epilepticus in the month prior to enrollment.
-
Intolerance to clobazam.
-
Significant neutropenia.[1]
Experimental Protocol: STICLO Trials
Efficacy Results
The STICLO trials demonstrated a statistically significant and clinically meaningful reduction in seizure frequency in the this compound group compared to the placebo group.
Primary Efficacy Endpoint: Responder Rate (≥50% reduction in generalized tonic-clonic seizures) [19]
| Trial | This compound Group | Placebo Group | p-value |
| STICLO France | 71% (15/21) | 5% (1/20) | <0.0001 |
| STICLO Italy | 67% (8/12) | 9% (1/11) | 0.009 |
| Pooled Data | 69.7% | 6.5% | <0.001 |
Secondary Efficacy Endpoints (Pooled Data) [5]
| Outcome | This compound Group | Placebo Group | p-value |
| ≥75% Seizure Reduction | 56.3% | 3.4% | <0.001 |
| Seizure Freedom | 37.5% | 0% | <0.001 |
| Median Change in Seizure Frequency | -84.4% | -5.8% | <0.001 |
| Median Longest Period of Seizure-Free Days | 32.5 days | 8.0 days | <0.001 |
Safety and Tolerability
Adverse events were more frequently reported in the this compound group, with the most common being related to the central nervous system and gastrointestinal system. Many of these side effects were attributed to the increased plasma concentrations of co-administered AEDs and could often be managed by dose adjustments of those medications.
Most Common Adverse Events (Occurring in ≥10% of patients and more frequently than placebo) [6]
| Adverse Event | This compound Group | Placebo Group |
| Somnolence | 67% | 23% |
| Decreased Appetite | 45% | 10% |
| Agitation | 27% | Not Reported |
| Ataxia | 27% | Not Reported |
| Weight Decrease | 27% | 6% |
| Hypotonia | 24% | Not Reported |
| Nausea | 15% | Not Reported |
| Tremor | 15% | Not Reported |
| Dysarthria | 12% | Not Reported |
| Insomnia | 12% | Not Reported |
Pharmacokinetics
This compound exhibits nonlinear pharmacokinetics, with its clearance decreasing at higher doses.[7] It is highly protein-bound (approximately 99%) and is extensively metabolized in the liver, primarily by CYP1A2, CYP2C19, and CYP3A4.[7] The elimination half-life is dose-dependent, ranging from 4.5 to 13 hours.[7]
Pharmacokinetic Parameters of this compound:
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | 2-3 hours |
| Protein Binding | ~99% |
| Metabolism | Hepatic (CYP1A2, CYP2C19, CYP3A4) |
| Elimination Half-life | 4.5 - 13 hours (dose-dependent) |
| Excretion | Primarily renal as metabolites |
Conclusion
The discovery and development of this compound represent a landmark achievement in the treatment of Dravet syndrome. Its unique dual mechanism of action, combining direct GABAergic modulation with the potentiation of other AEDs through CYP450 inhibition, provides a powerful therapeutic strategy for this otherwise intractable epilepsy. The robust preclinical and pivotal clinical trial data have firmly established its efficacy and safety profile, making it an indispensable tool for clinicians and offering hope to patients and families affected by Dravet syndrome. Further research into its broader applications and long-term outcomes continues to be an active area of investigation.
References
- 1. RESULTS - this compound (Diacomit) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound in hyperthermia-induced seizures in a mouse model of Dravet syndrome [pubmed.ncbi.nlm.nih.gov]
- 4. Additional Results from Two Randomized, Placebo-Controlled Trials of this compound in Dravet Syndrome Highlight a Rapid Antiseizure Efficacy with Longer Seizure-Free Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. impact of this compound on seizure free days and new open label data from the sticlo clinical trials confirm its significant impact on seizure reduction and on quality of life in dravet syndrome [aesnet.org]
- 6. diacomit.com [diacomit.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. The effects of this compound on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound--Update-on-Its-Mechanisms-of-Action-and-Biological-Properties [aesnet.org]
- 10. Inhibitory-effect-of-stiripentol-on-pharmacokinetics-of-clobazam-in-patients-with-Dravet-syndrome [aesnet.org]
- 11. A Phase 1, Open‐Label, Pharmacokinetic Trial to Investigate Possible Drug‐Drug Interactions Between Clobazam, this compound, or Valproate and Cannabidiol in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound inhibits spike‐and‐wave discharges in animal models of absence seizures: A new mechanism of action involving T‐type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound-Inhibits-Absence-Seizures-in-the-Wag/rij-Rat-Through-a-Possible-Effect-on-Voltage-dependent-Calcium-Channels [aesnet.org]
- 16. 2024.sci-hub.ru [2024.sci-hub.ru]
- 17. This compound-inhibits-absence-seizures-in-two-animal-models--Involvement-of-T-type-calcium-channels? [aesnet.org]
- 18. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. accessdata.fda.gov [accessdata.fda.gov]
A-Technical-Guide-on-the-Interaction-of-Stiripentol-with-Cytochrome-P450-Enzymes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stiripentol (STP), an anticonvulsant agent primarily used in the treatment of Dravet syndrome, exhibits a complex interaction profile with the cytochrome P450 (CYP) enzyme system.[1][2] This guide provides a comprehensive technical overview of these interactions, summarizing key in vitro and in vivo data, detailing experimental methodologies, and visualizing the underlying mechanisms. Understanding these interactions is critical for predicting and managing drug-drug interactions (DDIs), optimizing therapeutic regimens, and ensuring patient safety.
Introduction to this compound and Cytochrome P450
This compound is a structurally unique antiepileptic drug, classified as an aromatic allylic alcohol.[1] Its therapeutic efficacy is attributed to both direct anticonvulsant activity and indirect effects stemming from its potent inhibition of CYP enzymes.[1][2][3] This inhibition leads to increased plasma concentrations of co-administered antiepileptic drugs, thereby enhancing their therapeutic effect.[1][4]
The cytochrome P450 system is a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including approximately 75% of all pharmaceuticals. The primary CYP enzymes involved in drug metabolism in humans are CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. Inhibition or induction of these enzymes by one drug can significantly alter the pharmacokinetics of another, leading to potential toxicity or loss of efficacy.
This compound's Metabolism
This compound itself is extensively metabolized, primarily by the liver.[4][5] The main metabolic pathways are oxidative cleavage of the methylenedioxy ring system and glucuronidation.[1][5] In vitro studies have identified CYP1A2, CYP2C19, and CYP3A4 as the principal CYP isoenzymes involved in its Phase I metabolism.[1][4][5][6] Oxidative metabolism accounts for about 75% of the total metabolism of this compound.[5] Due to its reliance on multiple metabolic pathways, drug-drug interactions arising from the inhibition of a single CYP enzyme are less likely to significantly impact this compound's clearance.[5]
Metabolic pathways of this compound.
Mechanism of CYP Inhibition by this compound
This compound is a broad-spectrum inhibitor of several key CYP enzymes. In vitro studies have demonstrated its inhibitory potential against CYP1A2, CYP2B6, CYP2C8, CYP2C19, CYP2D6, and CYP3A4.[5][7][8] The clinical significance of these interactions is most pronounced for substrates of CYP2C19 and CYP3A4, leading to notable increases in the plasma concentrations of co-administered drugs like clobazam and its active metabolite, norclobazam.[4][9]
The inhibitory mechanisms of this compound are varied and isoform-specific. For instance, it inhibits the N-demethylation of clobazam to N-desmethylclobazam (NCLB) mediated by CYP3A4 noncompetitively and by CYP2C19 competitively.[9] Furthermore, it strongly inhibits the 4'-hydroxylation of NCLB by CYP2C19 through a competitive interaction.[9]
Recent evidence also points towards a time-dependent inhibition of CYP1A2 by this compound.[10] This is attributed to its methylenedioxyphenyl (MDP) group, which can form inhibitory metabolic intermediate complexes (MICs) with the enzyme.[10] This mechanism-based inhibition results in a prolonged and potentially more potent inhibitory effect.[10]
Mechanisms of this compound-mediated CYP inhibition.
Quantitative Data on CYP Inhibition
The inhibitory potency of this compound has been quantified in numerous in vitro studies, typically reported as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. These values provide a quantitative measure of the concentration of this compound required to inhibit the activity of a specific CYP isoform by 50%.
Table 1: In Vitro Inhibition of CYP Enzymes by this compound
| CYP Isoform | Probe Substrate | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| CYP1A2 | Phenacetin | 6.6 | - | - | [5] |
| CYP2B6 | Bupropion | 14 | - | - | [5] |
| CYP2C8 | Paclitaxel | 6.8 | 35 | Non-competitive | [5][11] |
| CYP2C19 | Omeprazole | 9.2 | - | - | [5] |
| (S)-mephenytoin | - | - | - | [12] | |
| Clobazam (N-demethylation) | 3.29 | 0.516 | Competitive | [9] | |
| N-desmethylclobazam (4'-hydroxylation) | 0.276 | 0.139 | Competitive | [9] | |
| CYP2D6 | - | - | - | - | [12] |
| CYP3A4 | Carbamazepine | 14 | 3.7 | Competitive | [11][13] |
| Clobazam (N-demethylation) | 1.58 | 1.59 | Non-competitive | [9] | |
| Saquinavir | 163 | 86 | - | [11] |
Note: "-" indicates data not reported in the cited sources.
Clinical Drug-Drug Interactions
The in vitro inhibitory effects of this compound translate into clinically significant drug-drug interactions. The most well-documented interaction is with clobazam, where co-administration of this compound can lead to a two- to three-fold increase in clobazam plasma concentrations and a five-fold increase in the plasma levels of its active metabolite, norclobazam.[4][8][14] This necessitates a dose reduction of clobazam to avoid potential toxicity, such as somnolence.[4][14]
Table 2: Clinically Observed Drug-Drug Interactions with this compound
| Co-administered Drug | CYP Substrate | Observed Effect | Recommended Action | Reference |
| Clobazam | CYP3A4, CYP2C19 | 2-3 fold increase in clobazam, 5-fold increase in norclobazam | Reduce clobazam dose by 25-50% if side effects occur | [4][8][14] |
| Valproate | - | Modest increase in valproate concentrations | Dose reduction may be needed for safety reasons | [6][8][14] |
| Carbamazepine | CYP3A4 | Increased carbamazepine concentrations | Dose reduction recommended | [14] |
| Phenytoin | - | Altered blood levels of both drugs | Dose adjustment may be necessary | [14] |
| Theophylline | CYP1A2 | Plasma concentrations may increase or decrease | Adjust dosage as clinically appropriate | [6][15] |
| Sertraline | CYP2B6 | Plasma concentrations may increase or decrease | Adjust dosage as clinically appropriate | [6][15] |
| Midazolam | CYP3A4 | Plasma concentrations may increase or decrease | Adjust dosage as clinically appropriate | [14] |
Experimental Protocols
In Vitro CYP Inhibition Assay (IC50 Determination)
A common method to assess the inhibitory potential of a compound on CYP enzymes is to measure the formation of a specific metabolite from a probe substrate in the presence of varying concentrations of the inhibitor.
Materials:
-
Human liver microsomes (HLM)
-
CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, paclitaxel for CYP2C8, omeprazole for CYP2C19, carbamazepine for CYP3A4)[5][12]
-
NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
This compound (test inhibitor)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Preparation of Incubation Mixtures: In a microtiter plate, combine HLM, phosphate buffer, and the probe substrate.
-
Pre-incubation: Add varying concentrations of this compound to the wells and pre-incubate for a short period (e.g., 5 minutes) at 37°C.[16]
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the mixture at 37°C for a specific duration (e.g., 15 minutes).[16]
-
Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.[16]
-
Sample Processing: Centrifuge the samples to pellet the protein.[16]
-
Analysis: Analyze the supernatant for the formation of the metabolite using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition of enzyme activity at each this compound concentration relative to a vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Workflow for in vitro CYP inhibition assay.
Conclusion
This compound's interaction with the cytochrome P450 enzyme system is a defining feature of its pharmacological profile. Its potent, broad-spectrum inhibitory activity necessitates careful consideration when co-administered with other medications, particularly those that are substrates for CYP2C19 and CYP3A4. A thorough understanding of these interactions, supported by robust in vitro and in vivo data, is paramount for the safe and effective use of this compound in clinical practice and for the development of new therapeutic strategies involving this compound. Researchers and clinicians must remain vigilant for potential drug-drug interactions and be prepared to make dose adjustments to mitigate the risk of adverse events.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. An Update on this compound Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interactions between modulators of the GABAA receptor: this compound and benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. drugs.com [drugs.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. tga.gov.au [tga.gov.au]
- 9. researchgate.net [researchgate.net]
- 10. Time-Dependent Inhibition of CYP1A2 by this compound and Structurally Related Methylenedioxyphenyl Compounds via Metabolic Intermediate Complex Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory effect of this compound on carbamazepine and saquinavir metabolism in human - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of this compound on cytochrome P450-mediated metabolic pathways in humans: in vitro and in vivo comparison and calculation of in vivo inhibition constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. diacomit.com [diacomit.com]
- 15. diacomit.com [diacomit.com]
- 16. CYP inhibition assay [bio-protocol.org]
Methodological & Application
Application Note: HPLC-DAD Method for Quantification of Stiripentol in Bulk Drug
Introduction
Stiripentol is an antiepileptic drug used in the treatment of severe myoclonic epilepsy in infancy (Dravet syndrome).[1] Ensuring the quality and purity of the bulk drug is critical for its safety and efficacy. This application note describes a precise, accurate, and stability-indicating High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantification of this compound. The method is validated according to the International Council for Harmonisation (ICH) guidelines and is suitable for routine quality control analysis.[2][3]
Principle
The method utilizes reversed-phase chromatography to separate this compound from potential impurities and degradation products. Quantification is achieved by monitoring the ultraviolet (UV) absorbance of the analyte using a Diode Array Detector (DAD). The peak area of this compound is directly proportional to its concentration in the sample.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A summary of the HPLC instrumentation and chromatographic conditions is provided in the table below.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity Quaternary LC System or equivalent |
| Detector | Diode Array Detector (DAD) |
| Column | Symmetry C18, 75 mm × 4.6 mm, 3.5 µm |
| Mobile Phase | Acetonitrile and 1 mM phosphate buffer (pH adjusted to 3.0) in a ratio of 40:60 (v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 262.5 nm |
| Run Time | 6 minutes |
2. Preparation of Solutions
-
Diluent: The mobile phase is used as the diluent for the preparation of standard and sample solutions.
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 1–25 µg/mL.[2][3][4]
-
Sample Solution (for Bulk Drug): Accurately weigh and dissolve 10 mg of the this compound bulk drug sample in 100 mL of methanol to obtain a stock solution. Further dilute this solution with the mobile phase to achieve a final concentration within the calibration range (e.g., 10 µg/mL).
3. System Suitability
Before sample analysis, the chromatographic system must meet the system suitability criteria to ensure its performance. A standard solution of this compound (e.g., 12 µg/mL) is injected, and the following parameters are evaluated.[2]
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for replicate injections) |
| Capacity Factor (k') | > 2 |
4. Analytical Method Validation Summary
The HPLC-DAD method was validated as per ICH guidelines to demonstrate its suitability for the intended purpose.[2] The key validation parameters are summarized below.
| Validation Parameter | Results |
| Linearity (Range) | 1–25 µg/mL (Correlation coefficient, r² = 0.9996)[2][3] |
| Accuracy (% Recovery) | 98.74–101.64%[2] |
| Precision (RSD%) | |
| - Repeatability (Intra-day) | 0.64–2.32%[2] |
| - Intermediate Precision (Inter-day) | < 2.0% |
| Limit of Detection (LOD) | 0.024 µg/mL[2][3][4] |
| Limit of Quantification (LOQ) | 0.081 µg/mL[2][3][4] |
| Specificity | The method is specific and stability-indicating. This compound was well-resolved from its degradation products formed under stress conditions (acidic, alkaline, oxidative, thermal, and photolytic).[2][3][4] |
5. Quantification of this compound in Bulk Drug
-
Inject the prepared standard solutions in triplicate and generate a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample solution in triplicate.
-
Calculate the concentration of this compound in the sample solution using the regression equation from the calibration curve.
-
Determine the percentage purity of the this compound bulk drug.
Experimental Workflow Diagram
References
- 1. Liquid chromatographic methods for determination of the new antiepileptic drugs this compound, retigabine, rufinamide and perampanel: A comprehensive and critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Stability-Indicating HPLC-DAD Method for Determination of this compound: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Stability-Indicating HPLC-DAD Method for Determination of this compound: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmafocusasia.com [pharmafocusasia.com]
Application Notes and Protocols for Assessing Stiripentol Efficacy in Rodent Seizure Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stiripentol is an anticonvulsant medication primarily indicated as an adjunctive therapy for the treatment of seizures associated with Dravet syndrome.[1] Its mechanisms of action are multifaceted, primarily involving the potentiation of gamma-aminobutyric acid (GABA) neurotransmission through positive allosteric modulation of GABA-A receptors, particularly those containing α3 and δ subunits.[1][2][3] Additionally, this compound can inhibit the activity of several cytochrome P450 enzymes, which can increase the plasma concentrations of other co-administered antiepileptic drugs.[1][3][4] It has also been shown to block voltage-gated sodium and T-type calcium channels and may regulate glucose energy metabolism.[1]
These application notes provide detailed protocols for evaluating the efficacy of this compound in common and genetically relevant rodent seizure models. The protocols are designed to yield robust and reproducible data for preclinical assessment.
Mechanism of Action Signaling Pathway
The following diagram illustrates the primary proposed mechanisms of action of this compound.
This compound's multifaceted mechanism of action.
Experimental Protocols
The following section details the protocols for assessing the efficacy of this compound in various rodent seizure models.
Pentylenetetrazol (PTZ)-Induced Seizure Model
This model is used to evaluate potential efficacy against generalized myoclonic and tonic-clonic seizures.
Materials:
-
Male Sprague-Dawley rats (200-250g) or C57BL/6 mice (20-25g).
-
This compound.
-
Vehicle (e.g., 0.5% methylcellulose).
-
Pentylenetetrazol (PTZ) (Sigma-Aldrich).
-
Saline (0.9% NaCl).
-
Observation chambers.
-
Video recording equipment.
Protocol:
-
Animal Acclimation: Acclimate animals to the housing facility for at least one week before the experiment.
-
Drug Administration:
-
Prepare a suspension of this compound in the vehicle.
-
Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) to the animals. A range of doses (e.g., 100-1000 mg/kg) can be tested.[5]
-
The time between this compound administration and PTZ injection should be based on the pharmacokinetic profile of this compound (typically 30-60 minutes).[5]
-
-
Seizure Induction:
-
Observation and Scoring:
-
Immediately after PTZ injection, place the animal in an individual observation chamber.
-
Observe and record the animal's behavior for at least 30 minutes.
-
Score the seizure severity using a standardized scale (e.g., Racine scale).
-
Record the latency to the first myoclonic jerk and the onset of generalized tonic-clonic seizures.
-
Record the duration of the seizures.
-
Maximal Electroshock (MES) Seizure Model
This model is predictive of efficacy against generalized tonic-clonic seizures.[8][9]
Materials:
-
Male ICR mice (23 ± 3g) or Sprague-Dawley rats (150-200g).[10][11]
-
This compound.
-
Vehicle.
-
Electroconvulsive device.
-
Corneal electrodes.
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride).[8]
-
Saline.
Protocol:
-
Animal Acclimation: As described for the PTZ model.
-
Drug Administration: Administer this compound or vehicle as described in the PTZ protocol.
-
Seizure Induction:
-
At the time of peak effect of this compound, apply a drop of topical anesthetic to the animal's corneas.
-
Place the corneal electrodes on the eyes.
-
Deliver a short electrical stimulus (e.g., 50 mA for 0.2 seconds in mice, 150 mA for 0.2 seconds in rats, at 60 Hz).[8]
-
-
Observation:
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The abolition of the hindlimb tonic extension is considered a positive indication of anticonvulsant activity.[8]
-
Dravet Syndrome (Scn1a+/-) Mouse Model
This genetic model recapitulates the key features of Dravet syndrome, including hyperthermia-induced seizures.[12][13][14][15][16]
Materials:
-
Heterozygous Scn1a+/- mice (e.g., Scn1aA1783/WT) and wild-type littermates.[17]
-
This compound.
-
Vehicle.
-
Heat lamp.
-
Rectal temperature probe.
-
Observation chamber.
Protocol:
-
Animal Acclimation: As previously described.
-
Drug Administration:
-
Hyperthermia-Induced Seizure Induction:
-
Insert a lubricated rectal probe to monitor core body temperature.
-
Place the mouse in the observation chamber.
-
Use a heat lamp to gradually increase the mouse's body temperature (approximately 1°C every 2 minutes).[17]
-
-
Observation and Data Collection:
-
Record the core body temperature at the onset of the first seizure.
-
Record the time to seizure onset.
-
Note the type and duration of the seizure.
-
The experiment is typically concluded when a seizure occurs or the body temperature reaches a predetermined endpoint (e.g., 42.5°C).[17]
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Efficacy of this compound in the PTZ-Induced Seizure Model
| Treatment Group | Dose (mg/kg) | n | Latency to First Myoclonic Jerk (s) | Latency to Generalized Tonic-Clonic Seizure (s) | Mean Seizure Score (Racine Scale) |
| Vehicle | - | 10 | |||
| This compound | 100 | 10 | |||
| This compound | 300 | 10 | |||
| This compound | 1000 | 10 |
Table 2: Efficacy of this compound in the MES Seizure Model
| Treatment Group | Dose (mg/kg) | n | Number of Animals Protected from Tonic Hindlimb Extension (%) |
| Vehicle | - | 10 | |
| This compound | 100 | 10 | |
| This compound | 300 | 10 | |
| This compound | 1000 | 10 |
Table 3: Efficacy of this compound in the Dravet Syndrome (Scn1a+/-) Mouse Model
| Treatment Group | Dose (mg/kg) | n | Seizure Threshold Temperature (°C) | Time to Seizure Onset (min) |
| Vehicle | - | 10 | ||
| This compound | 100 | 10 | ||
| This compound + Clobazam + Valproate | 100 + 5 + 150 | 10 |
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing the efficacy of this compound in a rodent seizure model.
General workflow for preclinical assessment.
References
- 1. An Update on this compound Mechanisms of Action: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound--Update-on-Its-Mechanisms-of-Action-and-Biological-Properties [aesnet.org]
- 3. The effects of this compound on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. effect of this compound on lethal audiogenic seizures in the lags+ selected mouse line used as a model of sudep [aesnet.org]
- 6. mdpi.com [mdpi.com]
- 7. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 8. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 9. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. youtube.com [youtube.com]
- 12. psychogenics.com [psychogenics.com]
- 13. Dravet Europe | Novel open-access mouse model of Dravet Syndrome [dravet.eu]
- 14. A novel rat model of Dravet syndrome recapitulates clinical hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preclinical Animal Models for Dravet Syndrome: Seizure Phenotypes, Comorbidities and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dravetsyndromenews.com [dravetsyndromenews.com]
- 17. Efficacy-of-triple-drug-therapy-of-stiripentol--clobazam-and-sodium-valproate-in-a-hyperthermia-induced-seizure-mouse-model-of-Dravet-Syndrome [aesnet.org]
Application of Stiripentol in Primary Hyperoxaluria Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
This document provides detailed application notes and protocols for the use of Stiripentol in primary hyperoxaluria (PH) research. This compound, an anti-epileptic drug, has shown promise as a therapeutic agent for reducing oxalate production in preclinical and clinical studies. Its mechanism of action involves the inhibition of lactate dehydrogenase (LDH), a key enzyme in the metabolic pathway that converts glyoxylate to oxalate.
Mechanism of Action
This compound's primary mechanism of action in the context of primary hyperoxaluria is the inhibition of the LDH isoenzyme, particularly LDH-A, which is abundant in the liver. In the pathophysiology of primary hyperoxaluria, genetic defects lead to an accumulation of glyoxylate, which is then converted to oxalate by LDH. By inhibiting LDH, this compound effectively reduces the production of oxalate, thereby mitigating the primary driver of the disease.[1]
Signaling Pathway of this compound in Reducing Oxalate Production
References
In Vitro Models for Studying Stiripentol Drug Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stiripentol (STP), an anticonvulsant medication used in the treatment of Dravet syndrome, is known to be a significant modulator of various drug-metabolizing enzymes and transporters. Its co-administration with other therapeutic agents necessitates a thorough understanding of its drug-drug interaction (DDI) potential to ensure patient safety and therapeutic efficacy. This document provides detailed application notes and experimental protocols for assessing the interaction of this compound with key players in drug disposition, primarily cytochrome P450 (CYP) enzymes and the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), using established in vitro models.
This compound has been identified as both an inhibitor and an inducer of several CYP isoforms. In vitro studies have demonstrated its inhibitory effects on major drug-metabolizing enzymes including CYP1A2, CYP2B6, CYP2C8, CYP2C19, CYP2D6, and CYP3A4.[1][2][3] Furthermore, this compound has been shown to induce the expression of CYP1A2, CYP2B6, and CYP3A4 at clinically relevant concentrations.[2][3] Beyond its effects on metabolic enzymes, this compound also interacts with important drug transporters, acting as an inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[2]
These interactions are primarily mediated through the activation of nuclear receptors such as the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR), which regulate the transcription of genes encoding for CYP enzymes and transporters. This document outlines the protocols to investigate these interactions, providing a framework for researchers to generate robust and reproducible data on the DDI profile of this compound.
Data Presentation: Quantitative Analysis of this compound Interactions
The following tables summarize the in vitro inhibitory potency of this compound against various CYP450 enzymes. This quantitative data is essential for predicting the clinical relevance of observed drug interactions.
Table 1: IC50 Values for this compound Inhibition of Human Cytochrome P450 Enzymes
| CYP Isoform | Probe Substrate | In Vitro System | IC50 (µM) | Reference |
| CYP1A2 | Phenacetin | Human Liver Microsomes | 6.6 | [2] |
| CYP2B6 | Bupropion | Human Liver Microsomes | 14 | [2] |
| CYP2C8 | Paclitaxel | Human Liver Microsomes | 37 | [4] |
| CYP2C19 | Omeprazole | Human Liver Microsomes | 9.2 | [2] |
| CYP2C19 | (S)-mephenytoin | - | 3.29 | [1] |
| CYP3A4 | Midazolam | Human Liver Microsomes | 5.1 | [4] |
| CYP3A4 | N-demethylation of clobazam | cDNA-expressed CYP3A4 | 1.58 | [1] |
| BCRP | - | - | 2.34 | [2] |
| P-gp | - | - | 92.1 | [2] |
Table 2: Inhibition Constants (Ki) for this compound
| CYP Isoform | Substrate | Inhibition Type | Ki (µM) | Reference |
| CYP2C8 | Carbamazepine | Noncompetitive | 35 | [4] |
| CYP2C19 | N-demethylation of clobazam | Competitive | 0.516 | [1] |
| CYP2C19 | 4'-hydroxylation of N-desmethylclobazam | Competitive | 0.139 | [1] |
| CYP3A4 | Carbamazepine | Competitive | 2.5 | [4] |
| CYP3A4 | N-demethylation of clobazam | Noncompetitive | 1.59 | [1] |
| CYP3A4 | Saquinavir | - | 86 | [4] |
Experimental Protocols
Cytochrome P450 Inhibition Assay Using Human Liver Microsomes
This protocol describes a method to determine the inhibitory potential of this compound on major CYP450 isoforms using pooled human liver microsomes (HLMs).
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
This compound
-
CYP Probe Substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, (S)-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with internal standard (for quenching the reaction)
-
96-well plates
-
LC-MS/MS system
Protocol:
-
Prepare Reagent Solutions:
-
Prepare stock solutions of this compound and probe substrates in a suitable solvent (e.g., DMSO, Methanol).
-
Prepare working solutions of this compound by serial dilution in the incubation buffer.
-
Prepare the NADPH regenerating system in potassium phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
Pooled HLMs (final protein concentration typically 0.1-0.5 mg/mL)
-
This compound at various concentrations (typically 0.1 to 100 µM) or vehicle control.
-
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding the specific CYP probe substrate.
-
Start the enzymatic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate for a specific time (e.g., 10-60 minutes) at 37°C in a shaking water bath. The incubation time should be within the linear range of metabolite formation.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate at 4°C to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition at each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the inhibition data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Workflow for CYP450 Inhibition Assay
Caption: Workflow for determining CYP450 inhibition by this compound.
CYP Enzyme Induction Assay in Primary Human Hepatocytes
This protocol outlines the procedure to evaluate the potential of this compound to induce the expression of CYP1A2, CYP2B6, and CYP3A4 in cultured primary human hepatocytes.
Materials:
-
Cryopreserved or fresh primary human hepatocytes
-
Hepatocyte culture medium and supplements
-
Collagen-coated culture plates
-
This compound
-
Positive control inducers (e.g., Omeprazole for CYP1A2, Phenobarbital for CYP2B6, Rifampicin for CYP3A4)
-
CYP probe substrates
-
Reagents for RNA isolation and qRT-PCR
-
LC-MS/MS system
Protocol:
-
Cell Culture and Treatment:
-
Thaw and plate primary human hepatocytes on collagen-coated plates according to the supplier's instructions.
-
Allow the cells to form a confluent monolayer (typically 24-48 hours).
-
Treat the cells with various concentrations of this compound, positive controls, or vehicle control in fresh culture medium for 48-72 hours.
-
-
Assessment of CYP Induction:
-
mRNA Analysis (qRT-PCR):
-
After the treatment period, lyse the cells and isolate total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the relative mRNA expression levels of CYP1A2, CYP2B6, and CYP3A4 using qRT-PCR with specific primers. Normalize the expression to a housekeeping gene (e.g., GAPDH).
-
-
Enzyme Activity Assay:
-
After the treatment period, wash the cells and incubate them with a cocktail of specific CYP probe substrates in incubation buffer.
-
Collect the supernatant at the end of the incubation period.
-
Analyze the formation of metabolites by LC-MS/MS.
-
-
-
Data Analysis:
-
mRNA: Calculate the fold induction of mRNA expression for each CYP isoform relative to the vehicle control.
-
Enzyme Activity: Calculate the fold induction of enzyme activity for each CYP isoform relative to the vehicle control.
-
Determine the EC50 (concentration causing 50% of maximal induction) and Emax (maximal induction) values.
-
Workflow for CYP Induction Assay
Caption: Workflow for assessing CYP enzyme induction by this compound.
P-glycoprotein (P-gp) Inhibition Assay using Caco-2 Cells
This protocol describes a method to evaluate the inhibitory effect of this compound on P-gp-mediated efflux using a Caco-2 cell monolayer model and a fluorescent P-gp substrate.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Culture medium and supplements
-
This compound
-
Fluorescent P-gp substrate (e.g., Rhodamine 123)
-
Positive control inhibitor (e.g., Verapamil)
-
Hank's Balanced Salt Solution (HBSS)
-
Fluorescence plate reader
Protocol:
-
Caco-2 Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells and seed them onto Transwell® inserts.
-
Culture for 21-28 days to allow for differentiation and formation of a polarized monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Study:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Transport:
-
Add HBSS containing the fluorescent P-gp substrate and this compound (or control) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
-
Basolateral to Apical (B-A) Transport:
-
Add HBSS containing the fluorescent P-gp substrate and this compound (or control) to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
-
Incubate the plates at 37°C for a defined period (e.g., 1-2 hours).
-
-
Sample Analysis:
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Measure the fluorescence intensity of the substrate in each sample using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).
-
A significant reduction in the efflux ratio in the presence of this compound indicates P-gp inhibition.
-
Determine the IC50 value for P-gp inhibition.
-
Breast Cancer Resistance Protein (BCRP) Inhibition Assay using Membrane Vesicles
This protocol details a method to assess the inhibitory potential of this compound on BCRP using inside-out membrane vesicles overexpressing BCRP.
Materials:
-
Inside-out membrane vesicles from cells overexpressing human BCRP
-
This compound
-
BCRP probe substrate (e.g., [³H]-Estrone-3-sulfate)
-
Positive control inhibitor (e.g., Ko143)
-
Assay buffer (e.g., MOPS-Tris buffer)
-
ATP and AMP solutions
-
Scintillation fluid and counter
Protocol:
-
Incubation:
-
In a 96-well plate, add the assay buffer, BCRP membrane vesicles, and this compound at various concentrations or a vehicle control.
-
Pre-incubate the mixture at 37°C.
-
Add the radiolabeled BCRP probe substrate.
-
Initiate the transport reaction by adding ATP. For negative controls, add AMP instead of ATP.
-
-
Reaction Termination and Filtration:
-
After a short incubation period (e.g., 1-5 minutes), stop the reaction by adding ice-cold wash buffer.
-
Rapidly filter the reaction mixture through a filter plate to separate the vesicles from the incubation medium.
-
Wash the filters with ice-cold wash buffer to remove any non-transported substrate.
-
-
Quantification:
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the ATP-dependent transport by subtracting the radioactivity in the AMP-containing wells from the ATP-containing wells.
-
Determine the percentage of inhibition of ATP-dependent transport at each this compound concentration.
-
Calculate the IC50 value for BCRP inhibition.
-
Signaling Pathways and Logic Diagrams
CYP Induction Signaling Pathways
The induction of CYP enzymes by this compound is primarily mediated by the activation of the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR). These ligand-activated transcription factors regulate the expression of genes encoding for several CYP enzymes.
PXR Signaling Pathway for CYP3A4 Induction
Caption: PXR-mediated induction of CYP3A4 by this compound.
AhR Signaling Pathway for CYP1A2 Induction
Caption: AhR-mediated induction of CYP1A2 by this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Validation of membrane vesicle-based breast cancer resistance protein and multidrug resistance protein 2 assays to assess drug transport and the potential for drug-drug interaction to support regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. BCRP Inhibition | Evotec [evotec.com]
Application Notes and Protocols for the Synthesis of Stiripentol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stiripentol, an antiepileptic drug, is utilized in the treatment of Dravet syndrome, a severe form of epilepsy. Its unique structure, featuring a 1,3-benzodioxole ring and a chiral allylic alcohol, has prompted significant interest in its synthesis and the development of related derivatives. These notes provide detailed protocols for the chemical synthesis of this compound and an overview of the synthesis of its analogues, supported by quantitative data and visual diagrams of the synthetic pathways.
Synthesis of this compound
Two primary synthetic routes for this compound are detailed below: a classical two-step approach involving a Claisen-Schmidt condensation followed by reduction, and a more streamlined one-pot synthesis.
Method 1: Claisen-Schmidt Condensation and Subsequent Reduction
This widely-used method first involves the synthesis of an α,β-unsaturated ketone intermediate, which is then selectively reduced to yield this compound.
Diagram of the Synthetic Pathway:
Caption: Classical two-step synthesis of this compound.
Protocol 1.1: Synthesis of (E)-4,4-dimethyl-1-(benzo[d][1][2]dioxol-5-yl)pent-1-en-3-one (Intermediate)
-
Combine 3,3-dimethylbutan-2-one (pinacolone, 2.5 mL, 20.1 mmol) and 3',4'-(methylenedioxy)benzaldehyde (piperonal, 3.0 g, 20.0 mmol) in methanol (65 mL).
-
Add a solution of potassium hydroxide (11.2 g, 200.3 mmol) in water (25 mL) to the mixture in three portions.
-
Heat the reaction vessel to 75°C and stir for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) using a hexane-diethyl ether (8:2) mobile phase.
-
After cooling to room temperature, dilute the mixture with water (50 mL).
-
Filter the resulting precipitate, wash with water (10 mL) and methanol (10 mL), and dry to yield the product as a pale yellow solid.[1]
Protocol 1.2: Synthesis of this compound by Reduction of the Intermediate
-
Dissolve the intermediate (1.0 g, 4.3 mmol) in methanol (10 mL) and cool the solution in an ice bath.
-
Add sodium borohydride (0.49 g, 13.0 mmol) portion-wise while stirring.
-
Allow the solution to stir at room temperature for 18 hours, monitoring by TLC (hexane-diethyl ether 8:2).
-
Once the reaction is complete, neutralize the solution by adding a mixture of ice and 37% HCl portion-wise.
-
Filter the resulting precipitate, wash with cold water (10 mL), and dry to obtain this compound as an off-white solid.[1]
Table 1: Synthesis of (E)-4,4-dimethyl-1-(benzo[d][1][2]dioxol-5-yl)pent-1-en-3-one
| Parameter | Value | Reference |
| Yield | 65% | [1] |
| Appearance | Pale yellow solid | [1] |
Table 2: Synthesis of this compound via Reduction
| Parameter | Value | Reference |
| Yield | 75% - 95% | [3][4] |
| Melting Point | 73-74°C | [3][4] |
| Appearance | White solid | [3][4] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 0.98 (s, 9H), 1.55 (s, 1H), 3.92 (d, J=7.2 Hz, 1H), 5.97 (s, 2H), 6.17 (d, J=15.9, 7.2 Hz, 1H), 6.53 (d, J=15.9 Hz, 1H), 6.76-6.85 (m, 2H), 6.96 (d, J=1.5 Hz, 1H) | [3][4] |
Method 2: Facile One-Pot Synthesis
This method provides a more efficient route to this compound, combining multiple reaction steps into a single vessel, which is advantageous for scalability and reducing waste.
Diagram of the Synthetic Pathway:
Caption: One-pot synthesis of this compound.
-
In a reaction vessel, combine a solution of 3,4-dihydroxybenzaldehyde (72 mmol), methylene diiodide (72 mmol), potassium hydroxide (144 mmol), and ethanol (100 mL).
-
Stir the mixture and heat at 70°C for 4 hours.
-
After completion, cool the reaction, filter, and distill the filtrate to get the crude piperonal intermediate.
-
Add dichloromethane (DCM) and water (30:30 mL), stir for 10-15 minutes, separate the aqueous layer, and concentrate the organic layer.
-
To the same flask, add 3,3-dimethyl-2-butanone (99 mmol), potassium carbonate (110 mmol), and Tetrabutylammonium bromide (TBAB) (0.70 mmol). Heat for 1 hour at 100°C, monitoring by TLC.
-
After the reaction is complete, add DCM and water (50:50 mL), remove the aqueous layer, and concentrate the DCM layer under reduced pressure.
-
To the residue, add a solution of CeCl₃·7H₂O (18 mmol) in methanol (30 mL) and cool to 0-5°C.
-
Add a solution of NaBH₄ (72 mmol) in methanol (50 mL) dropwise over 5 minutes.
-
Remove the cooling and stir the reaction mixture at room temperature for 30 minutes, monitoring by TLC (Hexane:Ethyl acetate = 8:2).
-
For work-up, add 50 mL of 2N HCl and stir for 30 minutes.
-
Cool to 10°C, filter the precipitate, and dry to obtain pure this compound.[2][5]
Table 3: One-Pot Synthesis of this compound
| Parameter | Value | Reference |
| Yield | 90.62% | [5] |
| Melting Point | 74-75°C | [5] |
| HPLC Purity | >99% | [5] |
| ¹H NMR (DMSO-d₆, δ ppm) | 0.98 (s, 9H), 1.54 (s, 1H), 3.9 (m, 1H), 5.98 (s, 2H), 6.17 (dd, 1H), 6.51 (d, 1H), 6.78 (d, 1H), 6.84 (d, 1H), 6.96 (d, 1H) | [5] |
| ¹³C NMR (100 MHz, DMSO-d₆, δ ppm) | 25.96, 33.23, 33.50, 34.98, 79.17, 100.73, 108.16, 108.95, 121.14, 136.31, 145.58, 147.57 | [5] |
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves modification of the synthetic pathway or further reaction of the this compound molecule. The following table summarizes available data for some synthesized analogues.
Table 4: Synthesis of this compound Derivatives
| Derivative Name | Synthetic Approach | Yield | Melting Point (°C) | Reference |
| Iso-Stiripentol | Aldol condensation of acetopiperone and pivalaldehyde followed by Luche reduction. | ~21% (ketone intermediate) | Not reported | [1][6] |
| 2-[(1E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ylidene]-N-aryl/H-hydrazinecarboxamides | Reaction of the α,β-unsaturated ketone intermediate with various semicarbazides. | Not specified | Not specified | [7] |
| (±)-(5RS)-N-(aryl/H)-(1,3-benzodioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole-1-carboxamides | Cyclization of the α,β-unsaturated ketone intermediate with hydrazines. | Not specified | Not specified | [7] |
| (E)-1-(benzo[d][1,3]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one | Aldol addition of the lithium enolate of 4-(benzo[d][1,3]dioxol-5-yl)butan-2-one to 3,3-dimethylbutan-2-one. | 12% | Not reported | [8][9] |
Note: The synthesis of this compound derivatives is an active area of research, and detailed protocols and complete characterization data are not always available in a consolidated format. The information provided is based on the cited literature.
References
- 1. mdpi.com [mdpi.com]
- 2. orientjchem.org [orientjchem.org]
- 3. CN102690252B - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 4. CN102690252A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. A Facile One-Pot Process for the Synthesis of this compound. – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis and hLDHA Inhibitory Activity of New this compound-Related Compounds of Potential Use in Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel this compound analogues as potential anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (E)-1-(Benzo[d][1,3]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Stiripentol in Combination Therapy for Refractory Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stiripentol is an antiepileptic drug (AED) primarily indicated for the treatment of seizures associated with Dravet syndrome, a severe and refractory form of epilepsy that begins in infancy.[1][2] It is used as an adjunctive therapy in combination with other AEDs, most notably clobazam and valproate.[3][4] This document provides detailed application notes on the mechanism of action, clinical efficacy, and safety profile of this compound, along with protocols for its use in a clinical research setting based on the pivotal STICLO (this compound in Dravet Syndrome) clinical trials.
Mechanism of Action
This compound exerts its anticonvulsant effects through a multi-faceted mechanism of action that enhances GABAergic inhibition in the central nervous system.[5][6][7] Its primary mechanisms include:
-
Positive Allosteric Modulation of GABA-A Receptors: this compound potentiates the activity of GABA-A receptors, the major inhibitory neurotransmitter receptors in the brain. It binds to a site on the receptor that is distinct from the binding sites of benzodiazepines and barbiturates, leading to an increased opening duration of the chloride ion channel and enhanced inhibitory postsynaptic currents.[8][9]
-
Inhibition of Cytochrome P450 Enzymes: this compound is a potent inhibitor of several cytochrome P450 (CYP) isoenzymes, particularly CYP3A4 and CYP2C19.[7][10] This inhibition leads to a significant increase in the plasma concentrations of co-administered AEDs that are metabolized by these enzymes, such as clobazam and its active metabolite, norclobazam. This drug-drug interaction is a key component of its therapeutic effect in combination therapy.[10]
Clinical Efficacy
The efficacy of this compound in combination with clobazam and valproate for the treatment of refractory seizures in Dravet syndrome was established in two pivotal, multicenter, randomized, double-blind, placebo-controlled trials: STICLO France and STICLO Italy.[11][12]
Quantitative Efficacy Data from STICLO Trials
| Efficacy Outcome | STICLO France[5][8] | STICLO Italy[5][8] | Pooled Data[13] |
| Responder Rate (≥50% reduction in generalized tonic-clonic seizures) | |||
| This compound Group | 71% | 67% | 74% |
| Placebo Group | 5% | 9.1% | - |
| Seizure-Free Rate (generalized tonic-clonic seizures) | |||
| This compound Group | 43% | 25% | ~39% |
| Placebo Group | 0% | 0% | 0% |
Safety and Tolerability
This compound in combination therapy is generally associated with a manageable side effect profile. The most common adverse events are often related to its interaction with other AEDs, particularly the potentiation of clobazam's sedative effects.
Common Adverse Events (Occurring in >10% of patients and more frequently than placebo)
| Adverse Event | Frequency in this compound Group[8] |
| Somnolence | 67% |
| Decreased Appetite | 45% |
| Agitation | 27% |
| Ataxia | 27% |
| Weight Decreased | 27% |
| Hypotonia | 24% |
| Nausea | 15% |
| Tremor | 15% |
| Dysarthria | 12% |
| Insomnia | 12% |
Experimental Protocols: The STICLO Trials
The following protocol is a synthesized representation of the methodology employed in the STICLO France and STICLO Italy clinical trials.[6][14][15]
Study Design
A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Patient Population
Inclusion Criteria: [9][13][14][15]
-
Age: 3 to 18 years.
-
Confirmed diagnosis of Dravet syndrome.
-
Inadequate seizure control despite treatment with valproate and clobazam.
-
History of at least four generalized tonic-clonic seizures per month during the baseline period.
-
Normal laboratory assessments (complete blood count, platelets, serum creatinine, and liver function tests).
Exclusion Criteria: [14]
-
Concomitant use of other AEDs besides valproate and clobazam (progabide and intrarectal diazepam were permitted as rescue medications).
-
Treatment with theophylline for asthma.
-
Inability of parents or caregivers to accurately record seizure frequency.
-
Enrollment in another clinical trial.
Treatment Protocol
-
Baseline Phase (1 month): All eligible patients received a stable dose of valproate (≤ 30 mg/kg/day) and clobazam (0.5 mg/kg/day).[12] Seizure frequency was meticulously documented by caregivers in a patient diary.
-
Randomization: Patients who continued to experience at least four generalized tonic-clonic seizures per month during the baseline phase were randomized to receive either this compound or a placebo.
-
Double-Blind Treatment Phase (2 months):
-
Dose Adjustments of Concomitant AEDs: To manage adverse events, the protocol allowed for dose reductions of the background AEDs. The dose of clobazam could be reduced by 25% in cases of drowsiness or hyperexcitability, and the dose of valproate could be decreased in the event of appetite loss.[6]
-
Open-Label Extension (1 month): Following the double-blind phase, all patients were offered the option to receive open-label this compound.[11]
Efficacy and Safety Assessments
-
Primary Efficacy Endpoint: The proportion of "responders," defined as patients who experienced a ≥50% reduction in the frequency of generalized tonic-clonic seizures during the second month of the double-blind treatment period compared to the baseline period.[8][13]
-
Secondary Efficacy Endpoints: Included the change in the mean frequency of seizures and the proportion of patients who became seizure-free.
-
Safety Assessments: Monitoring and recording of all adverse events, with a particular focus on neurological and gastrointestinal side effects. Regular monitoring of blood counts and liver function was also performed.[16]
Data Collection and Analysis
-
Seizure Monitoring: Caregivers were instructed to record the date, time, type, and duration of all seizures in a patient diary throughout the study.
-
Statistical Analysis: The primary comparison of responder rates between the this compound and placebo groups was conducted using a chi-squared test or Fisher's exact test.[13][14] Continuous variables, such as the change in seizure frequency, were analyzed using non-parametric tests like the Mann-Whitney U test.[14] The primary analysis was based on an intention-to-treat (ITT) population.[14]
Conclusion
This compound, when used in combination with clobazam and valproate, is a highly effective treatment for reducing the frequency of generalized tonic-clonic seizures in patients with Dravet syndrome. Its unique mechanism of action, which includes both direct GABAergic modulation and pharmacokinetic enhancement of concomitant AEDs, contributes to its robust clinical efficacy. While generally well-tolerated, careful monitoring for adverse events, particularly somnolence and decreased appetite, is warranted. The protocols established in the STICLO trials provide a solid foundation for the design of future clinical investigations of this compound in other refractory epilepsies.
References
- 1. hcplive.com [hcplive.com]
- 2. Additional Results from Two Randomized, Placebo-Controlled Trials of this compound in Dravet Syndrome Highlight a Rapid Antiseizure Efficacy with Longer Seizure-Free Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Table 3, Inclusion Criteria for the Systematic Review - this compound (Diacomit) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. METHODS - this compound (Diacomit) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. awttc.nhs.wales [awttc.nhs.wales]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. FDA approves DIACOMIT (this compound) for the treatment of seizures associated with Dravet syndrome (DS) in patients 2 years of age and older taking clobazam [prnewswire.com]
- 9. cureepilepsy.org [cureepilepsy.org]
- 10. Diacomit | European Medicines Agency (EMA) [ema.europa.eu]
- 11. DISCUSSION - this compound (Diacomit) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. diacomit.com [diacomit.com]
- 13. DIACOMIT® (this compound) Efficacy I HCP Site [diacomit.com]
- 14. RESULTS - this compound (Diacomit) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Table 4, Details of Included Studies - this compound (Diacomit) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. ema.europa.eu [ema.europa.eu]
Application Note: A Stability-Indicating HPTLC Method for the Assay of Stiripentol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a validated stability-indicating high-performance thin-layer chromatography (HPTLC) method for the quantification of Stiripentol in bulk and pharmaceutical dosage forms. The method is demonstrated to be simple, precise, accurate, and specific for the determination of this compound, even in the presence of its degradation products. Forced degradation studies were conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines to establish the stability-indicating nature of the method.
Introduction
This compound is an antiepileptic drug primarily used in the treatment of Dravet syndrome.[1] A crucial aspect of pharmaceutical development and quality control is the establishment of analytical methods capable of assessing the stability of the active pharmaceutical ingredient (API) under various environmental conditions. This ensures the safety and efficacy of the drug product throughout its shelf life. This document provides a detailed protocol for a stability-indicating HPTLC method for this compound.
Chromatographic Conditions
The separation of this compound from its degradation products was achieved using the following chromatographic conditions:
| Parameter | Description |
| Stationary Phase | Pre-coated silica gel 60 F254 aluminum plates.[2][3] |
| Mobile Phase | Toluene: Dichloromethane: Ethyl acetate (6:2:2 v/v/v).[2] |
| Chamber Saturation | 30 minutes with the mobile phase.[2] |
| Application Volume | Variable, depending on the concentration of the standard and sample solutions. |
| Detection Wavelength | 301 nm.[2][3] |
| Rf Value of this compound | Approximately 0.63.[2][3] |
Experimental Protocols
Preparation of Standard and Sample Solutions
Standard Stock Solution (500 µg/mL): Accurately weigh 50 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
Working Standard Solution (50 µg/mL): Transfer 10 mL of the Standard Stock Solution to a 100 mL volumetric flask and dilute to volume with methanol.
Sample Solution (from formulation): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to 50 mg of this compound into a 100 mL volumetric flask. Add about 70 mL of methanol, sonicate for 15 minutes, and dilute to volume with methanol. Filter the solution through a 0.45 µm filter.
Chromatographic Development
-
Apply the standard and sample solutions as bands on the HPTLC plate.
-
Develop the plate in a pre-saturated twin-trough chamber with the mobile phase until the solvent front has migrated approximately 80 mm.
-
Dry the plate in an oven.
-
Scan the plate densitometrically at 301 nm.
Forced Degradation Studies
Forced degradation studies were performed to demonstrate the specificity of the method.[4][5][6] The stress conditions and the observed degradation are summarized below.
| Stress Condition | Reagent and Conditions | Duration | % Degradation of this compound |
| Acidic Hydrolysis | 0.1 N HCl at room temperature | 30 minutes | 8.52%[2][3] |
| Alkaline Hydrolysis | 0.1 N NaOH at room temperature | 30 minutes | 7.47%[2][3] |
| Oxidative Degradation | 3% H₂O₂ at room temperature | 30 minutes | 7.55%[2][3] |
| Thermal Degradation | 40°C | 30 minutes | 7.69%[2][3] |
| Photolytic Degradation | UV radiation at 254 nm | 24 hours | 7.54%[2][3] |
| Neutral Hydrolysis | Distilled water at room temperature | 30 minutes | 4.73%[2][3] |
Preparation of Forced Degradation Samples:
-
Acidic Degradation: To 1 mL of the standard stock solution, add 1 mL of 0.1 N HCl. Keep at room temperature for 30 minutes. Neutralize the solution with 0.1 N NaOH and dilute to 10 mL with methanol.
-
Alkaline Degradation: To 1 mL of the standard stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 30 minutes. Neutralize the solution with 0.1 N HCl and dilute to 10 mL with methanol.
-
Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 30 minutes and then dilute to 10 mL with methanol.
-
Thermal Degradation: Expose the bulk drug powder to a temperature of 40°C in a hot air oven for 30 minutes.[2] Prepare a solution of 50 µg/mL in methanol.
-
Photolytic Degradation: Expose the bulk drug to UV radiation (254 nm) for 24 hours.[2] Prepare a solution of 50 µg/mL in methanol.
-
Neutral Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of distilled water. Keep at room temperature for 30 minutes and dilute to 10 mL with methanol.
Method Validation Summary
The developed HPTLC method was validated according to ICH guidelines.[1]
| Validation Parameter | Result |
| Linearity Range | 50–300 ng/band.[2][7] |
| Correlation Coefficient (r²) | 0.994.[2][7] |
| Accuracy (% Recovery) | 100.25%.[2][7] |
| Precision (%RSD) | < 2% for intra-day and inter-day precision.[2][7] |
| Limit of Detection (LOD) | 10.89 ng/band.[1] |
| Limit of Quantitation (LOQ) | 33.01 ng/band.[1] |
Visualizations
Caption: Experimental Workflow for the Stability-Indicating HPTLC Method of this compound.
Caption: Forced Degradation Pathways of this compound under Various Stress Conditions.
Conclusion
The described HPTLC method is rapid, simple, and reliable for the routine analysis and stability testing of this compound in bulk and pharmaceutical formulations. The method's ability to separate the parent drug from its degradation products confirms its stability-indicating nature, making it a valuable tool for quality control.
References
Application Notes and Protocols: Administering Stiripentol in Preclinical Dravet Syndrome Models
Introduction
Dravet syndrome (DS) is a severe, developmental and epileptic encephalopathy that manifests in the first year of life.[1] It is characterized by treatment-resistant seizures, cognitive impairment, and a higher risk of sudden unexpected death in epilepsy (SUDEP).[1] Approximately 80% of DS cases are caused by a de novo loss-of-function mutation in the SCN1A gene, which encodes the alpha-1 subunit of the Nav1.1 voltage-gated sodium channel.[2][3] This channel is crucial for the proper functioning of inhibitory GABAergic interneurons. Stiripentol (STP), an aromatic allylic alcohol, has demonstrated significant efficacy in reducing seizure frequency and duration in DS patients, particularly when used as an adjunctive therapy.[4][5][6] These application notes provide detailed protocols for the administration and evaluation of this compound in preclinical mouse models of Dravet syndrome, intended for researchers in neuropharmacology and drug development.
Mechanism of Action of this compound
This compound exhibits a multi-target mechanism of action that contributes to its anticonvulsant effects.[1][7] Its primary mechanisms include:
-
Enhancement of GABAergic Neurotransmission: this compound is a positive allosteric modulator of GABA-A receptors, meaning it enhances the effect of the inhibitory neurotransmitter GABA.[1][8] It shows a preference for GABA-A receptors containing α3 and δ subunits.[7] This potentiation of inhibitory signaling helps to counteract the hyperexcitability seen in Dravet syndrome.[1][8] this compound may also increase GABA concentration by inhibiting its reuptake and/or its degradation by the enzyme GABA transaminase.[9]
-
Ion Channel Modulation: Recent studies have revealed that this compound also acts on ion channels. It has been shown to inhibit T-type calcium channels, particularly the Cav3.3 subtype, which may contribute to its efficacy against absence seizures, a seizure type also observed in DS.[9][10] It also demonstrates some blockade of voltage-gated sodium channels.[7]
-
Pharmacokinetic Interactions: this compound is a potent inhibitor of several cytochrome P450 (CYP450) enzymes, including CYP2C19 and CYP3A4.[8][11] This leads to significant drug-drug interactions, most notably with clobazam. By inhibiting the metabolism of clobazam to its active metabolite, N-desmethylclobazam, this compound significantly increases the plasma concentrations of both compounds, thereby boosting their combined anticonvulsant effect.[11][12]
References
- 1. An Update on this compound Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Preclinical Animal Models for Dravet Syndrome: Seizure Phenotypes, Comorbidities and Drug Screening [frontiersin.org]
- 3. Efficacy of this compound in Dravet Syndrome with or without SCN1A Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. This compound for the treatment of seizures associated with Dravet syndrome in patients 6 months and older and taking clobazam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Update on this compound Mechanisms of Action: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of this compound on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits spike‐and‐wave discharges in animal models of absence seizures: A new mechanism of action involving T‐type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits spike-and-wave discharges in animal models of absence seizures: A new mechanism of action involving T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Assaying the Neuroprotective Effects of Stiripentol In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stiripentol (STP) is an anti-seizure medication primarily used in the treatment of Dravet syndrome.[1] Beyond its established anticonvulsant properties, emerging evidence highlights its potential as a neuroprotective agent.[2][3][4] this compound's neuroprotective capacity is attributed to a multi-target mechanism of action, making it a compound of significant interest for broader neurological applications.[1] These application notes provide a comprehensive framework and detailed protocols for the in vitro assessment of this compound's neuroprotective effects, designed to guide researchers in elucidating its therapeutic potential.
Known Mechanisms of Action
This compound exerts its effects through several key mechanisms that contribute to both its anticonvulsant and neuroprotective activities:
-
GABAergic Transmission Potentiation: this compound is a positive allosteric modulator of GABA-A receptors, enhancing inhibitory neurotransmission.[5][6] It increases the sensitivity of the receptor to GABA without increasing the maximum response and shows a greater effect on receptors containing α3 and δ subunits.[1][5][7]
-
Ion Channel Blockade: It has been shown to block voltage-gated sodium (Na+) and T-type calcium (Ca2+) channels.[1][8] This action helps to reduce neuronal hyperexcitability and subsequent excitotoxicity, a common pathway of neuronal injury.[8][9]
-
Metabolic Regulation: this compound inhibits lactate dehydrogenase (LDH), an enzyme involved in energy metabolism.[2][10] By modulating cellular energy pathways, it may reduce neuronal excitability and protect against metabolic stress.[4][11]
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize quantitative data from in vitro studies, providing a reference for expected outcomes and effective concentration ranges.
Table 1: Summary of In Vitro Neuroprotective Effects of this compound
| Experimental Model | Cell Type | This compound Concentration | Observed Neuroprotective Effect | Reference |
|---|---|---|---|---|
| Oxygen-Glucose Deprivation (OGD) | Rat Cortical Neuronal-Glial Cultures | 10-100 µM | Significantly increased the number of surviving neurons. | [8] |
| Glutamate-Induced Excitotoxicity | Rat Cortical Neuronal-Glial Cultures | 10-100 µM | Significantly increased the number of surviving neurons. | [8] |
| High Glutamate Levels | Rat Neuronal-Glial Cells | High Concentrations | Neuroprotective when applied before and after the insult. |[4] |
Table 2: Summary of this compound's Effects on Specific Molecular Targets
| Molecular Target | Assay Type | Effective Concentration / IC50 | Key Finding | Reference |
|---|---|---|---|---|
| GABA-A Receptors (α3-containing) | Patch-clamp on HEK-293T cells | 100 µM | Greater potentiation of GABA-activated currents compared to other subtypes. | [5][7] |
| Voltage-Gated Na+ Channels | 22Na+ uptake assay in SK-N-SN cells | 110 ± 21 µM (IC50) | Significantly blocked veratridine-activated Na+ entry. | [8][12] |
| T-type Ca2+ Channels (Cav3.3) | Patch-clamp on transfected cells | ~30-300 µM | Inhibition of peak current amplitude. | [9][13] |
| Lactate Dehydrogenase (LDH) | Kinetic spectrofluorometric assay | 500 µM | ~10-40% inhibition of lactate-to-pyruvate and pyruvate-to-lactate conversion. | [10] |
| Cytochrome P450 2C19 | In vitro metabolism assay | IC50 = 0.276 µM (for NCLB hydroxylation) | Potent inhibition of a key metabolic enzyme. | [14] |
| Cytochrome P450 3A4 | In vitro metabolism assay | IC50 = 1.58 µM (for CLB N-demethylation) | Inhibition of a key metabolic enzyme. |[14] |
Experimental Design and Workflow
A systematic approach is crucial for accurately assessing the neuroprotective effects of this compound. The workflow should begin with establishing a non-toxic concentration range, followed by efficacy testing in relevant neurotoxicity models, and concluding with mechanistic studies to probe the underlying pathways.
Caption: Experimental workflow for in vitro assessment of this compound's neuroprotective effects.
Detailed Experimental Protocols
Protocol 1: Cell Culture of Primary Cortical Neurons
Primary neuronal cultures are a highly relevant model for studying neuroprotection.
-
Preparation: Prepare culture plates by coating with Poly-D-Lysine (50 µg/mL in sterile water) overnight at room temperature, followed by three washes with sterile water. Allow plates to dry completely.
-
Dissociation: Dissect cerebral cortices from E18 rat or mouse embryos in ice-cold Hanks' Balanced Salt Solution (HBSS). Mince the tissue and incubate in a papain solution (20 U/mL) for 20-30 minutes at 37°C.
-
Trituration: Gently stop the enzymatic digestion with a DMEM/F12 medium containing 10% Fetal Bovine Serum (FBS). Carefully triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Plating: Centrifuge the cell suspension, resuspend the pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin. Plate cells at a density of 1.5 x 10^5 cells/cm^2 onto the pre-coated plates.
-
Maintenance: Culture the cells at 37°C in a humidified atmosphere of 5% CO2. After 24 hours, replace half of the medium with fresh, pre-warmed medium. Continue to replace half of the medium every 3-4 days. Experiments are typically performed on days in vitro (DIV) 7-10.
Protocol 2: Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration range of this compound that is non-toxic to the neuronal cells.
-
Cell Plating: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and mature (e.g., DIV 7 for primary neurons).
-
Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the existing medium from the cells and add 100 µL of the this compound-containing medium to each well. Include vehicle-only wells as a control. Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Protocol 3: Oxygen-Glucose Deprivation (OGD) Neurotoxicity Model
This protocol simulates ischemic conditions in vitro.
-
Preparation: On the day of the experiment (e.g., DIV 9), wash the mature neuronal cultures twice with a glucose-free DMEM.
-
OGD Induction: Replace the medium with pre-warmed, deoxygenated glucose-free DMEM. Place the culture plate in a hypoxic chamber (e.g., with an atmosphere of 95% N2 / 5% CO2) at 37°C for 60-90 minutes.
-
This compound Treatment: this compound can be applied before, during, or after the OGD insult. For a pre-treatment paradigm, incubate cells with non-toxic concentrations of this compound for 2 hours before OGD.
-
Reoxygenation: After the OGD period, remove the plate from the chamber and replace the glucose-free medium with the original, pre-conditioned culture medium (containing glucose and serum supplements).
-
Assessment: Return the plate to the standard incubator (37°C, 5% CO2) for 24 hours. Assess cell viability using the MTT assay (Protocol 2) or by counting surviving neurons stained with MAP2 (immunocytochemistry).
Protocol 4: Glutamate-Induced Excitotoxicity Model
This protocol models neuronal damage caused by excessive glutamate receptor activation.[8]
-
Cell Culture: Use mature primary neuronal cultures (e.g., DIV 7-10).
-
Treatment: Pre-treat cells with various non-toxic concentrations of this compound for 2 hours.
-
Glutamate Exposure: Induce excitotoxicity by adding glutamate to the culture medium at a final concentration of 40-50 µM. Co-incubate with this compound for 20-30 minutes.[8]
-
Washout: After the exposure period, remove the glutamate-containing medium and wash the cells three times with pre-warmed HBSS.
-
Recovery & Assessment: Add fresh, pre-warmed culture medium and return the cells to the incubator for 24 hours. Assess neuronal viability (MTT assay) or neuronal death (LDH release assay).
Visualization of this compound's Neuroprotective Mechanisms
The multifaceted nature of this compound's neuroprotective action can be visualized through its key molecular targets.
Caption: Key molecular targets and pathways contributing to this compound's neuroprotective effects.
References
- 1. An Update on this compound Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound--Update-on-Its-Mechanisms-of-Action-and-Biological-Properties [aesnet.org]
- 5. The anticonvulsant this compound acts directly on the GABAA receptor as a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-convulsant this compound acts directly on the GABA(A) receptor as a positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of this compound on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective activity of this compound with a possible involvement of voltage-dependent calcium and sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits spike‐and‐wave discharges in animal models of absence seizures: A new mechanism of action involving T‐type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and hLDHA Inhibitory Activity of New this compound-Related Compounds of Potential Use in Primary Hyperoxaluria [mdpi.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Stiripentol's Low Bioavailability in Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of stiripentol's low bioavailability in preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for this compound's low oral bioavailability?
This compound's low oral bioavailability is attributed to several factors:
-
Poor Aqueous Solubility: this compound is highly insoluble in water, with a reported solubility of 49.2 μg/mL, which limits its dissolution in gastrointestinal fluids.[1][2]
-
Gastric Instability: It is extremely unstable in acidic environments, such as the stomach, leading to degradation before it can be absorbed.[1][3]
-
Extensive First-Pass Metabolism: this compound undergoes significant metabolism in the liver, primarily by cytochrome P450 enzymes (CYP1A2, CYP2C19, and CYP3A4), which reduces the amount of active drug reaching systemic circulation.[4][5][6]
Q2: My in vivo preclinical study with a simple this compound suspension is showing very low and variable plasma concentrations. What could be the cause and how can I troubleshoot this?
Low and variable plasma concentrations of this compound when administered as a simple suspension are common and likely due to its poor solubility and degradation in the stomach.
Troubleshooting Steps:
-
Vehicle Optimization: Ensure the suspension vehicle is optimized for wetting and suspending the drug particles. However, this is unlikely to fully overcome the inherent solubility and stability issues.
-
Consider Advanced Formulations: The most effective approach is to employ enabling formulation strategies designed to enhance solubility and protect the drug from the acidic gastric environment. Several options are detailed in the questions below.
-
Control of Experimental Conditions: Ensure consistent administration techniques and fasting/feeding status of the animals, as food can affect gastrointestinal pH and transit time.[7]
Q3: What are some effective formulation strategies to improve this compound's bioavailability in preclinical studies?
Several advanced formulation approaches have been successfully used in preclinical studies to enhance the oral bioavailability of this compound:
-
Nanoemulsions and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These lipid-based formulations create small droplets in the gastrointestinal tract, which can increase the surface area for dissolution and absorption. They can also protect this compound from degradation in the stomach.[1][8][9]
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier in an amorphous state can significantly improve its dissolution rate and solubility.[2][8]
-
Nanostructured Lipid Carriers (NLCs): These are lipid nanoparticles that can encapsulate this compound, offering protection from degradation and potentially enhancing absorption.[10]
-
Transdermal Patches: As an alternative to oral administration, transdermal delivery can bypass first-pass metabolism and avoid gastric degradation.[11]
Q4: How do nanoemulsion and SNEDDS formulations enhance this compound's bioavailability?
Nanoemulsions and SNEDDS improve this compound's bioavailability through several mechanisms:
-
Enhanced Solubilization: They maintain the drug in a solubilized state within the gastrointestinal tract, which facilitates its absorption.
-
Protection from Degradation: The lipid matrix can protect the acid-labile this compound from the harsh acidic environment of the stomach.[3][8]
-
Increased Permeability: The components of these formulations, such as surfactants, can enhance the permeability of the intestinal membrane.
-
Lymphatic Transport: Lipid-based formulations can promote lymphatic uptake, which bypasses the liver and reduces first-pass metabolism.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of different this compound formulations from preclinical studies in rats.
Table 1: Pharmacokinetic Parameters of this compound Nanoemulsion (STP-NEs) vs. Commercial Formulation (Diacomit®) in Rats [1]
| Formulation | Cmax (μg/mL) | AUC0−t (μg·h/mL) | Tmax (h) | T1/2 (h) | Relative Bioavailability (%) |
| Diacomit® | 2.02 | 10.21 | ~1 | ~2.5 | 100 |
| STP-NEs | 6.16 | 21.06 | ~1 | ~2.5 | 206.2 |
Table 2: Pharmacokinetic Parameters of this compound Self-Nanoemulsifying Drug Delivery System (STP-SNEDDS) vs. This compound Suspension in Rats [8][9]
| Formulation | Cmax (μg/L) | AUC0→6h (h·μg/L) | Relative Bioavailability (%) |
| STP Suspension | 1894.09 ± 1077.64 | 3556.93 ± 2470.01 | 100 |
| STP-SNEDDS | 4048.38 ± 704.54 | 7754.58 ± 1489.37 | 218.01 |
Experimental Protocols
1. Preparation of this compound-Loaded Nanoemulsions (STP-NEs) by Solvent-Diffusion/Ultrasonication [1]
-
Materials: this compound (STP), poly(ethylene glycol) monooleate, medium-chain triglycerides (MCT), ethanol, deionized water.
-
Method:
-
Dissolve this compound in ethanol.
-
Add the ethanolic solution of this compound to an aqueous phase containing poly(ethylene glycol) monooleate and MCT under magnetic stirring.
-
Subject the resulting coarse emulsion to ultrasonication using a probe sonicator to reduce the droplet size and form a nanoemulsion.
-
Characterize the nanoemulsion for particle size, entrapment efficiency, and in vitro drug release.
-
2. Preparation of this compound Self-Nanoemulsifying Drug Delivery System (STP-SNEDDS) [9]
-
Materials: this compound (STP), ethyl oleate (oil), Cremophor® RH 40 (surfactant), 1,2-propanediol (co-surfactant).
-
Method:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the optimal excipients.
-
Construct pseudo-ternary phase diagrams to identify the nanoemulsion region.
-
Prepare the STP-SNEDDS formulation by mixing the selected oil, surfactant, and co-surfactant in the optimized ratio.
-
Add this compound to the mixture and vortex until a clear and homogenous solution is formed.
-
The formulation should spontaneously form a nanoemulsion upon gentle agitation in an aqueous medium.
-
3. In Vivo Bioavailability Study in Rats [1]
-
Animal Model: Sprague Dawley rats (220 g ± 20 g).
-
Procedure:
-
Fast the rats overnight (12 hours) with free access to water.
-
Randomly divide the rats into groups (e.g., control group receiving commercial formulation and test group receiving the new formulation).
-
Administer the respective formulations orally via gavage.
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS).[12]
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Visualizations
Caption: Experimental workflow for developing and evaluating novel this compound formulations.
Caption: Key factors contributing to this compound's low oral bioavailability.
Caption: Formulation strategies to overcome this compound's low bioavailability.
References
- 1. Nanoemulsions as novel oral carriers of this compound: insights into the protective effect and absorption enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid Dispersion Approach Improving Dissolution Rate of this compound: a Novel Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. nps.org.au [nps.org.au]
- 6. tga.gov.au [tga.gov.au]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Using Self-Nanoemulsifying System to Improve Oral Bioavailability of a Pediatric Antiepileptic Agent this compound: Formulation and Pharmacokinetics Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In-situ Nanolipoidal Gel of this compound for Intranasal Administration: Preclinical Evidence of Enhanced Biopharmaceutical and Therapeutic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wjpsonline.com [wjpsonline.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Addressing Stiripentol-induced adverse effects in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing stiripentol in animal models. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Troubleshooting Guides
This section provides solutions to specific adverse effects that may be observed during the administration of this compound to animal models.
Issue 1: Significant Sedation and Ataxia
Q: My animals are exhibiting excessive drowsiness, lethargy, and poor coordination after this compound administration. What are the possible causes and how can I mitigate this?
A: Sedation and ataxia are among the most common adverse effects of this compound, primarily due to its potentiation of GABAergic neurotransmission.[1][2] The incidence of somnolence can be high, as observed in clinical trials where it reached 67% in patients also receiving clobazam.[3]
Possible Causes and Troubleshooting Steps:
-
Dose is too high: this compound's clearance decreases at higher doses, leading to a more than proportional increase in plasma concentrations.[4]
-
Action: Reduce the dose of this compound. Conduct a dose-response study to determine the optimal dose that balances efficacy with minimal sedation.
-
-
Interaction with other medications: this compound is a potent inhibitor of several cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP3A4), which can significantly increase the plasma concentration of co-administered drugs that are metabolized by these enzymes, such as clobazam and its active metabolite.[5][6][7]
-
Species and strain sensitivity: Different animal species and strains may exhibit varying sensitivity to the sedative effects of this compound.
-
Action: Review literature for appropriate starting doses for your specific animal model. If data is unavailable, begin with a lower dose and titrate upwards.
-
Experimental Protocol: Assessing Sedation and Ataxia
A simple and effective method to quantify sedation and motor coordination is the Rotarod Test .
Objective: To assess the effect of this compound on motor coordination and balance.
Materials:
-
Rotarod apparatus for mice or rats.
-
This compound and vehicle control solutions.
-
Animal scale.
-
Timers.
Procedure:
-
Acclimation: For 2-3 days prior to testing, train the animals on the rotarod at a constant speed (e.g., 4-5 rpm) for a set duration (e.g., 5 minutes).
-
Baseline Measurement: On the day of the experiment, record the baseline latency to fall for each animal.
-
Drug Administration: Administer this compound or vehicle control at the desired dose and route.
-
Testing: At predetermined time points post-administration (e.g., 30, 60, 90, 120 minutes), place the animals back on the rotarod and record the latency to fall. The rod should be set to an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).
-
Data Analysis: Compare the latency to fall between the this compound-treated and vehicle-treated groups. A significant decrease in latency to fall in the this compound group indicates impaired motor coordination.
Issue 2: Decreased Appetite and Weight Loss
Q: My animals are eating less and losing weight after starting this compound treatment. What should I do?
A: Decreased appetite (anorexia) and weight loss are frequently reported adverse effects of this compound.[1][2][3][9] In clinical studies, decreased appetite was observed in 46% of patients and weight loss in 27% of patients treated with this compound.[3]
Possible Causes and Troubleshooting Steps:
-
GABAergic-mediated anorexia: Enhanced GABAergic signaling can influence feeding circuits in the brain, leading to reduced food intake.[10][11]
-
Action: Monitor food and water intake daily. Provide a highly palatable diet to encourage eating. If weight loss is severe, consider a dose reduction of this compound.
-
-
Interaction with other medications: Co-administration with other drugs that can cause anorexia, such as valproate, may exacerbate this effect.[2]
-
Action: If applicable, consider reducing the dose of the co-administered drug. A 30% reduction in valproate dose per week has been suggested to mitigate anorexia.[3]
-
-
Gastrointestinal distress: Nausea and vomiting can also contribute to decreased food intake.[3][9]
-
Action: Observe animals for signs of gastrointestinal discomfort. Ensure fresh water is always available. If symptoms persist, consult with a veterinarian.
-
Experimental Protocol: Monitoring Food Intake and Body Weight
Objective: To quantify the impact of chronic this compound administration on food consumption and body weight.
Materials:
-
Metabolic cages (optional, for precise food and water intake measurement).
-
Standard animal cages.
-
Animal scale.
-
Pre-weighed food pellets.
-
This compound and vehicle control solutions.
Procedure:
-
Acclimation: House animals individually for at least 3 days to acclimate to the caging conditions.
-
Baseline Measurement: For 3-5 days before the start of treatment, measure and record the daily food intake and body weight of each animal.
-
Drug Administration: Begin daily administration of this compound or vehicle control.
-
Daily Monitoring: Each day, at the same time, weigh each animal and the remaining food pellets. Provide a new, pre-weighed amount of food.
-
Data Calculation:
-
Daily food intake (g) = (Weight of food provided) - (Weight of food remaining).
-
Calculate the change in body weight from baseline for each animal.
-
-
Data Analysis: Compare the daily food intake and body weight changes between the this compound-treated and vehicle-treated groups over the course of the study.
Quantitative Data Summary
| Adverse Effect | Animal Model | Dose | Route | Observation | Reference |
| Sedation/Ataxia | Mice | 600-1800 mg/kg | i.p. | Decreased motor activity and respiration. | [4] |
| Rats | 300 mg/kg | i.p. | Significantly decreased spike-and-wave discharges. | [12][13] | |
| Anorexia/Weight Loss | Human (Clinical Data) | 50 mg/kg/day | Oral | 46% incidence of decreased appetite, 27% incidence of weight loss. | [3] |
| Mortality | Mice (DBA/2) | 75 mg/kg | i.p. | Prevention of tonic seizures and death for up to 2 hours. | [14] |
| Mice (MSO-induced SE) | 300 mg/kg | i.p. | Reduced mortality from 84% to 30%. | [14] | |
| Hepatotoxicity | Mice | 200-600 mg/kg/day | Oral | Increased incidence of liver tumors after 78 weeks. | [6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action of this compound that can lead to adverse effects?
A1: this compound has multiple mechanisms of action that contribute to both its therapeutic efficacy and its adverse effect profile:
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Positive Allosteric Modulator of GABA-A Receptors: this compound enhances the activity of GABA, the primary inhibitory neurotransmitter in the brain. This action, similar to barbiturates, increases the duration of GABA-A receptor channel opening, leading to neuronal hyperpolarization and reduced excitability.[2][4][5] This is the primary driver of sedative effects.
-
Inhibition of Lactate Dehydrogenase (LDH): this compound inhibits LDH, an enzyme involved in cellular energy metabolism.[13][15][16] By reducing the conversion of pyruvate to lactate, it may decrease neuronal excitability.[16][17]
-
Ion Channel Modulation: this compound has been shown to block voltage-gated sodium and T-type calcium channels, which can contribute to its anticonvulsant and neuroprotective properties.[15]
-
Cytochrome P450 Inhibition: this compound is a potent inhibitor of several CYP450 enzymes, which can lead to significant drug-drug interactions and potentiate the effects (including adverse effects) of co-administered medications.[5][6][7]
Q2: Are there any specific considerations for the formulation and administration of this compound in animal models?
A2: Yes, this compound has low water solubility. For oral administration, it is often formulated as a suspension. For intraperitoneal (i.p.) injections, it may need to be dissolved in a vehicle such as a solution of DMSO and saline, which is then further diluted in corn oil.[18] It is crucial to administer the vehicle alone to a control group to account for any effects of the vehicle itself. When administered orally, it is recommended to be given with food to improve absorption.[19]
Q3: What are the potential long-term toxicities of this compound that I should be aware of in chronic studies?
A3: In long-term studies in mice (78 weeks), oral administration of this compound at doses of 200 and 600 mg/kg/day was associated with an increased incidence of liver tumors (hepatocellular adenoma and carcinoma).[6] Therefore, for chronic studies, it is advisable to monitor liver function. In rats, no increase in tumors was observed at doses up to 800 mg/kg/day for 102 weeks.[19]
Q4: How should I manage unexpected mortality in my animal colony during a this compound study?
A4: Unexpected mortality should be investigated promptly.
-
Review Dosing: Double-check all dose calculations and administration procedures to rule out dosing errors.
-
Necropsy: Perform a necropsy on deceased animals to identify any potential organ abnormalities or other causes of death.
-
Drug Interactions: If other drugs are being co-administered, consider the possibility of a fatal drug interaction.
-
Dose Reduction: If mortality is suspected to be dose-related, reduce the dose in the remaining animals. In a study with a mouse model of SUDEP, this compound at 75 mg/kg i.p. was protective, while higher doses in other models have been associated with adverse effects.[14]
Visualizations
Signaling Pathways
Caption: Mechanisms of Action and Resulting Adverse Effects of this compound.
Experimental Workflow
Caption: General Experimental Workflow for Assessing this compound-Induced Adverse Effects.
References
- 1. web.mit.edu [web.mit.edu]
- 2. This compound, a putative antiepileptic drug, enhances the duration of opening of GABA-A receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. The anticonvulsant this compound acts directly on the GABAA receptor as a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of this compound on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound--Update-on-Its-Mechanisms-of-Action-and-Biological-Properties [aesnet.org]
- 7. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 8. Jack Q's Blog [jack-q.github.io]
- 9. Frontiers | Pathway-specific GABAergic inhibition contributes to the gain of resilience against anorexia-like behavior of adolescent female mice [frontiersin.org]
- 10. Pathway-specific GABAergic inhibition contributes to the gain of resilience against anorexia-like behavior of adolescent female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pathway-specific GABAergic inhibition contributes to the gain of resilience against anorexia-like behavior of adolescent female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulating anesthetic emergence with pathway-selective dopamine signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. journal.r-project.org [journal.r-project.org]
- 15. An Update on this compound Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. GABAergic interneurons’ feedback inhibition of dorsal raphe-projecting pyramidal neurons of the medial prefrontal cortex suppresses feeding of adolescent female mice undergoing activity-based anorexia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. diacomit.com [diacomit.com]
Managing drug-drug interactions with Stiripentol in co-administration studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing drug-drug interactions (DDIs) when conducting co-administration studies involving Stiripentol.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| Unexpectedly high plasma concentrations of co-administered drug | Inhibition of metabolic enzymes (CYP450) by this compound.[1][2][3] Co-administration with other inhibitors of the same metabolic pathway. Genetic polymorphism in the patient/subject (e.g., poor metabolizer status for CYP2C19). | Review the metabolic pathways of the co-administered drug. If it is a substrate of CYP2C19, CYP3A4, or other enzymes inhibited by this compound, consider a dose reduction of the co-administered drug.[4][5] Conduct genotyping for relevant CYP enzymes if significant inter-individual variability is observed. In clinical settings, monitor for adverse effects and consider therapeutic drug monitoring.[6] |
| Significant inter-individual variability in pharmacokinetic (PK) data | Genetic polymorphisms in CYP enzymes (e.g., CYP2C19). Differences in age, weight, and co-morbidities.[7] Non-adherence to the dosing regimen. Food effects on drug absorption. | Implement stricter subject screening and stratification based on genotype, age, and weight. Utilize population pharmacokinetic modeling to identify sources of variability.[7] Ensure and monitor patient adherence to the study protocol. Standardize food intake during the study, as this compound should be taken with food.[8] |
| Adverse events such as somnolence, decreased appetite, or weight loss | Increased plasma concentrations of co-administered drugs, particularly clobazam and its active metabolite, norclobazam.[9][10] Additive pharmacodynamic effects with other CNS depressants. | If co-administered with clobazam, a dose reduction of clobazam is recommended.[4][5] Monitor for and manage symptoms. For decreased appetite and weight, careful monitoring of growth in pediatric patients is crucial.[10] Evaluate the necessity of other co-administered CNS depressants. |
| Inconsistent results in in vitro CYP inhibition assays | Issues with the experimental setup, such as substrate or inhibitor concentration, incubation time, or the microsomal protein concentration. Variability in the activity of the human liver microsomes (HLM) batch. Solvent effects on enzyme activity. | Optimize assay conditions, including pre-incubation times and substrate concentrations (ideally at or near the Km).[11] Ensure the final concentration of organic solvents is low (<1%, preferably <0.5%).[11] Use a well-characterized batch of pooled HLM and include appropriate positive and negative controls.[12] |
Frequently Asked Questions (FAQs)
General Questions
What is the primary mechanism of this compound's drug-drug interactions?
This compound is a potent inhibitor of several cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C19.[1][3] By inhibiting these enzymes, this compound slows down the metabolism of other drugs that are substrates for these enzymes, leading to increased plasma concentrations and a potential for both enhanced efficacy and increased risk of adverse effects.[2][13]
Which drugs have clinically significant interactions with this compound?
The most significant and well-documented interaction is with clobazam.[4][5] this compound can cause a 2- to 3-fold increase in clobazam plasma concentrations and a 5-fold increase in the concentration of its active metabolite, norclobazam.[4][14] Other antiepileptic drugs that may have significant interactions include carbamazepine, phenytoin, and phenobarbital.[4][5] The interaction with valproate is generally considered modest.[4]
For Researchers
How should I design a clinical study to investigate a DDI with this compound?
A typical design is an open-label, fixed-sequence study in healthy volunteers.[14][15] This involves administering the interacting drug alone to establish its baseline pharmacokinetics, followed by co-administration with this compound to assess the changes in pharmacokinetic parameters.[15] It is crucial to monitor safety and tolerability throughout the study.
What starting dose of a co-administered drug should be used when initiating this compound?
For clobazam, it is recommended to reduce the dose by 25-50% when initiating this compound, with further adjustments based on clinical signs of side effects like drowsiness.[10][14] For other drugs known to be sensitive substrates of CYP3A4 or CYP2C19, a cautious approach with a lower starting dose and careful monitoring is advisable.
What should I do if a patient in my study experiences adverse effects suspected to be related to a DDI with this compound?
The first step is to assess the severity of the adverse event. For mild to moderate events like somnolence or decreased appetite, reducing the dose of the co-administered drug (especially clobazam) is often effective.[6][7] For severe adverse events, discontinuation of the study drug(s) may be necessary, and appropriate medical intervention should be provided. All adverse events must be documented and reported according to regulatory guidelines.
Quantitative Data on this compound Drug-Drug Interactions
The following tables summarize the pharmacokinetic changes of co-administered drugs in the presence of this compound.
Table 1: Interaction with Clobazam and Norclobazam
| Co-administered Drug | Parameter | Fold Increase (approximate) | Reference |
| Clobazam | Plasma Concentration | 2-3 | [4][14] |
| Norclobazam | Plasma Concentration | 5 | [4][14] |
Table 2: Interaction with Other Antiepileptic Drugs
| Co-administered Drug | Effect on Plasma Concentration | Recommended Action | Reference |
| Carbamazepine | Increased | Dose reduction recommended | [4] |
| Phenytoin | Increased (this compound levels may decrease) | Dose adjustment may be needed | [4] |
| Topiramate | No significant change | No dose change suggested based on clinical observations | [4] |
| Levetiracetam | No significant pharmacokinetic interaction anticipated | Monitor for potential additive side effects (dizziness, drowsiness) | [4][6] |
| Valproate | Modest potential for increased concentration | Dose modification generally not needed, except for clinical safety reasons | [4] |
Table 3: In Vitro Inhibition of CYP450 Enzymes by this compound
| CYP Isozyme | IC50 (µM) | Type of Inhibition | Reference |
| CYP3A4 | 14 (carbamazepine as substrate) | Mixed | [8] |
| CYP2C19 | 0.276 (N-desmethylclobazam as substrate) | Competitive | [16] |
| CYP2C8 | 37 (carbamazepine as substrate) | Noncompetitive | [8] |
| CYP1A2 | Not specified | - | [17] |
| CYP2D6 | Not specified | - | [17] |
Experimental Protocols
In Vitro CYP Inhibition Assay using Human Liver Microsomes
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for specific CYP450 enzymes.
Materials:
-
This compound
-
Pooled human liver microsomes (HLM)
-
CYP-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, paclitaxel for CYP2C8, omeprazole for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)
-
NADPH regenerating system
-
Incubation buffer (e.g., phosphate buffer, pH 7.4)
-
Positive control inhibitors (e.g., ketoconazole for CYP3A4)
-
LC-MS/MS system for metabolite quantification
Methodology:
-
Preparation: Prepare stock solutions of this compound, probe substrates, and control inhibitors in an appropriate solvent (e.g., acetonitrile or DMSO), ensuring the final solvent concentration in the incubation is low (<1%).[11]
-
Pre-incubation (for time-dependent inhibition): Pre-incubate HLM with this compound and the NADPH regenerating system for a defined period (e.g., 30 minutes) at 37°C. A parallel incubation without NADPH is included to assess direct inhibition.[11]
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Incubation: Initiate the reaction by adding the CYP-specific probe substrate to the pre-incubated mixture. The substrate concentration should be approximately at its Km value.[11] Incubate for a short, defined time at 37°C.
-
Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
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Sample Processing: Centrifuge the samples to precipitate the protein. Collect the supernatant for analysis.
-
Analysis: Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Calculate the rate of metabolite formation at each this compound concentration. Plot the percentage of inhibition versus the logarithm of the this compound concentration to determine the IC50 value using appropriate software.
In Vivo Pharmacokinetic Drug Interaction Study
Objective: To evaluate the effect of multiple doses of this compound on the single-dose pharmacokinetics of a co-administered drug in healthy subjects.
Study Design: Open-label, two-period, fixed-sequence design.
Subjects: Healthy adult male and/or female volunteers.
Methodology:
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Period 1 (Baseline):
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Administer a single oral dose of the investigational drug (Drug X) to the subjects.
-
Collect serial blood samples at predefined time points (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
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Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
-
Washout Period: A washout period of appropriate duration (at least 5 half-lives of Drug X) is observed.
-
Period 2 (Co-administration):
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Administer this compound to the subjects at the therapeutic dose for a sufficient duration to achieve steady-state concentrations (e.g., 7-10 days).
-
On the last day of this compound administration, administer a single oral dose of Drug X.
-
Collect serial blood samples at the same time points as in Period 1.
-
Process and store the plasma samples as in Period 1.
-
-
Bioanalysis: Analyze the plasma samples from both periods for the concentrations of Drug X (and its major metabolites, if applicable) using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters for Drug X, including AUC (Area Under the Curve), Cmax (Maximum Concentration), and t1/2 (half-life), for both periods using non-compartmental analysis.
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Statistical Analysis: Compare the pharmacokinetic parameters of Drug X with and without this compound co-administration to determine the magnitude and statistical significance of the interaction.
Visualizations
Caption: this compound inhibits CYP450 enzymes, leading to increased plasma concentrations of co-administered drugs.
Caption: A typical two-period crossover design for an in vivo drug-drug interaction study.
Caption: this compound enhances GABAergic neurotransmission by acting as a positive allosteric modulator of the GABAA receptor.
References
- 1. This compound--Update-on-Its-Mechanisms-of-Action-and-Biological-Properties [aesnet.org]
- 2. An Update on this compound Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. diacomit.com [diacomit.com]
- 5. biocodex.ca [biocodex.ca]
- 6. Use of this compound in Patients with Dravet Syndrome: Common Practice Among Experts in Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of this compound in Dravet Syndrome: A Guide for Clinicians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of this compound on carbamazepine and saquinavir metabolism in human - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 10. diacomit.com [diacomit.com]
- 11. bioivt.com [bioivt.com]
- 12. bioivt.com [bioivt.com]
- 13. The effects of this compound on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Phase 1, Open-Label, Pharmacokinetic Trial to Investigate Possible Drug-Drug Interactions Between Clobazam, this compound, or Valproate and Cannabidiol in Healthy Subjects. - Business of Cannabis [businessofcannabis.com]
- 15. Redirecting to https://onderzoekmetmensen.nl/en/trial/43875 [onderzoekmetmensen.nl]
- 16. researchgate.net [researchgate.net]
- 17. diacomit.com [diacomit.com]
Refinement of Stiripentol synthesis to improve yield and purity
Technical Support Center: Refinement of Stiripentol Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of this compound for improved yield and purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the high-yield, one-pot synthesis method.
Issue 1: Low Yield in the One-Pot Synthesis
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Question: We are following the one-pot synthesis protocol but observing a significantly lower yield than the reported >90%. What are the potential causes and how can we troubleshoot this?
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Answer: Low yield in the one-pot synthesis of this compound can stem from several factors related to the key reaction steps: the initial formation of piperonal in situ, the Knoevenagel condensation, and the final Luche reduction. Here is a step-by-step troubleshooting approach:
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Integrity of Starting Materials: Ensure the purity and reactivity of all starting materials, including 3,4-dihydroxy benzaldehyde, methylene diiodide, and 3,3-dimethyl-2-butanone. Use analytical grade (A.R.) chemicals for best results[1].
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Effectiveness of the Base in Knoevenagel Condensation: The choice and concentration of the base are critical. Potassium carbonate (K₂CO₃) has been shown to provide an excellent yield of 90% at a concentration of 110 mmol[2][3]. Verify the concentration and consider that other bases like KOH, NaOH, LiOH, and NH₄OH have resulted in lower yields (64%, 48%, 56%, and 35% respectively)[1][2][3].
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Activity of the Phase Transfer Catalyst (PTC): The use of a phase transfer catalyst like Tetrabutylammonium bromide (TBAB) is crucial for the Knoevenagel condensation. In the absence of a PTC, only trace amounts of the product are formed[2][3]. The yield is highly dependent on the PTC concentration, with an optimal concentration of 0.70 mmol leading to a 90% yield[1][2][3]. Ensure the PTC is active and used at the correct concentration.
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Reaction Temperature and Time: The Knoevenagel condensation step requires heating at 100°C for 1 hour for complete conversion[2][3]. Lower temperatures or shorter reaction times will result in incomplete conversion and lower yields. Monitor the reaction progress using Thin Layer Chromatography (TLC)[1][3].
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Efficiency of the Luche Reduction: The regioselective reduction of the α-β unsaturated ketone to the allylic alcohol is a critical final step. The use of sodium borohydride (NaBH₄) in combination with Cerium (III) chloride (CeCl₃) is key for this selective reduction[1][2]. Ensure the reaction is cooled to 0-5°C before the dropwise addition of the NaBH₄ solution in methanol[1][3].
-
Issue 2: Impurities Detected in the Final Product
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Question: Our final this compound product shows significant impurities upon analysis by HPLC. What are the likely impurities and how can they be minimized?
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Answer: Impurities in the final this compound product can arise from unreacted starting materials, byproducts from side reactions, or degradation products[4]. Here are some common impurities and strategies for their removal:
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Unreacted α,β-Unsaturated Ketone: Incomplete reduction during the Luche reduction step can leave the intermediate, 4,4-dimethyl-1-(3,4-methylenedioxyphenyl)-1-penten-3-one, in the final product. To minimize this, ensure the NaBH₄ is added slowly at a low temperature (0-5°C) and that a sufficient molar excess is used[1][3]. The reaction should be monitored by TLC until the starting material is fully consumed[1][3].
-
Side-Products from Condensation: The Knoevenagel condensation can sometimes produce side-products. Optimizing the reaction conditions as described in the high-yield one-pot protocol will minimize these[1][2].
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Process-Related Impurities: These can include residual solvents (e.g., ethanol, methanol, DCM) and unreacted intermediates from the synthesis[4]. Proper workup and purification steps are essential. The final product can be purified by precipitation from an acidic aqueous solution, followed by filtration and drying[1][3]. Crystallization from ethanol can also be employed to obtain a high-purity solid[5].
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Degradation Impurities: this compound can degrade through oxidation if exposed to air or light, or through hydrolysis under acidic or moist conditions[4]. Proper storage of the final product is crucial.
-
Frequently Asked Questions (FAQs)
-
Question: What are the main advantages of the one-pot synthesis method for this compound compared to older, multi-step methods?
-
Answer: The one-pot synthesis of this compound offers several significant advantages over previous multi-step methods. It is more commercially viable and eco-friendly[1][2]. Key benefits include lower capital investment, fewer material handling steps, shorter reaction times, and the elimination of workup procedures between steps[1][2]. Older methods are often time-consuming and not environmentally friendly[1].
-
Question: What is the role of the Phase Transfer Catalyst (PTC) in the synthesis of this compound?
-
Answer: A Phase Transfer Catalyst (PTC), such as Tetrabutylammonium bromide (TBAB), is essential for the Knoevenagel condensation step in the one-pot synthesis. It facilitates the reaction between the reactants which are present in different phases (solid potassium carbonate and the organic reactants). The use of a PTC like TBAB has been shown to be superior for achieving a maximum yield[1][2]. Without a PTC, only trace amounts of the product are formed[2][3].
-
Question: Why is a Luche reduction used for the final step of the synthesis?
-
Answer: The Luche reduction, which employs sodium borohydride (NaBH₄) and a lanthanide salt like Cerium (III) chloride (CeCl₃), is used for the regioselective 1,2-reduction of the α,β-unsaturated ketone intermediate to the corresponding allylic alcohol (this compound)[1][2]. This method is highly selective and prevents the common side reaction of 1,4-reduction of the double bond, thus leading to a higher purity of the desired product.
-
Question: What is a typical yield and purity that can be expected from the optimized one-pot synthesis?
-
Answer: The optimized one-pot process has been reported to produce this compound with a yield of 90.62% and an HPLC purity of over 99%[1][3].
Data Presentation
Table 1: Effect of Different Bases on this compound Yield in the Knoevenagel Condensation Step [1][2][3]
| Base | Concentration (mmol) | Yield (%) |
| Ammonium hydroxide | 120 | 35 |
| Lithium hydroxide | 120 | 56 |
| Sodium hydroxide | 120 | 48 |
| Potassium hydroxide | 120 | 64 |
| Sodium carbonate | 120 | 45 |
| Potassium carbonate | 120 | 71 |
| Potassium carbonate | 115 | 78 |
| Potassium carbonate | 110 | 90 |
| Potassium carbonate | 105 | 52 |
Table 2: Effect of TBAB (PTC) Concentration on this compound Yield [1][2][3]
| Concentration of TBAB (mmol) | Time (h) | Yield (%) |
| 0 | 12 | Trace |
| 0.10 | 10 | 15 |
| 0.20 | 8 | 32 |
| 0.30 | 6 | 43 |
| 0.40 | 4 | 55 |
| 0.50 | 3 | 68 |
| 0.60 | 1 | 80 |
| 0.70 | 1 | 90 |
| 0.80 | 1 | 90 |
| 0.90 | 1 | 90 |
| 1.00 | 0.5 | 82 |
Experimental Protocols
Key Experiment: Facile One-Pot Synthesis of this compound [1][3]
Materials:
-
3,4-dihydroxy benzaldehyde
-
Methylene diiodide
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
3,3-dimethyl-2-butanone
-
Potassium carbonate (K₂CO₃)
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Tetrabutylammonium bromide (TBAB)
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Dichloromethane (DCM)
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Cerium (III) chloride heptahydrate (CeCl₃·7H₂O)
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Methanol (MeOH)
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Sodium borohydride (NaBH₄)
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2 N Hydrochloric acid (HCl)
Procedure:
-
In situ formation of Piperonal: In a round-bottom flask, dissolve 3,4-dihydroxy benzaldehyde and potassium hydroxide in ethanol. Add methylene diiodide and heat the mixture at 70°C for 4 hours. After the reaction, filter the mixture and distill the filtrate to obtain the crude piperonal intermediate.
-
Knoevenagel Condensation: To the same flask containing the crude intermediate, add dichloromethane (DCM) and water (30:30 mL). Stir for 10-15 minutes, then separate the aqueous layer. Concentrate the organic layer. To the residue, add 3,3-dimethyl-2-butanone (99 mmol), potassium carbonate (110 mmol), and TBAB (0.70 mmol). Heat the mixture at 100°C for 1 hour. Monitor the reaction completion by TLC.
-
Work-up of Condensation: Add DCM and water (50:50 mL), separate the aqueous layer, and concentrate the DCM layer under reduced pressure to obtain the α,β-unsaturated ketone residue.
-
Luche Reduction: Add a solution of CeCl₃·7H₂O (18 mmol) in MeOH (30 mL) to the residue. Cool the mixture to 0-5°C. Separately, dissolve NaBH₄ (72 mmol) in MeOH (50 mL) and add it dropwise to the reaction mixture over 5 minutes.
-
Reaction Completion and Work-up: After the addition of NaBH₄, remove the cooling and stir the reaction mixture at room temperature for 30 minutes. Monitor for complete conversion of the starting material by TLC (Hexane:Ethyl acetate = 8:2). For work-up, add 50 mL of 2 N HCl and stir for 30 minutes.
-
Purification: Cool the mixture to 10°C. A precipitate will form. Filter the precipitate and dry it to obtain pure this compound. The expected yield is 90.62% with a purity of >99% by HPLC.
Visualizations
Caption: One-pot synthesis pathway for this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. A Facile One-Pot Process for the Synthesis of this compound. – Oriental Journal of Chemistry [orientjchem.org]
- 2. orientjchem.org [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
- 5. CN102690252A - Preparation method of this compound - Google Patents [patents.google.com]
Troubleshooting variability in Stiripentol pharmacokinetic studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in stiripentol pharmacokinetic studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to high variability in this compound plasma concentrations?
A1: The high pharmacokinetic variability of this compound is multifactorial. Key contributors include:
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Non-linear Pharmacokinetics: this compound exhibits dose-dependent pharmacokinetics, meaning that as the dose increases, its clearance decreases, leading to a disproportionate increase in plasma concentrations[1][2][3][4][5].
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Drug-Drug Interactions: this compound is a potent inhibitor of several cytochrome P450 (CYP) enzymes, including CYP3A4, CYP1A2, and CYP2C19[4][6][7][8]. This leads to significant interactions with co-administered drugs that are substrates of these enzymes, most notably clobazam and its active metabolite, norclobazam[9][10][11][12][13].
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Patient Age: Age significantly impacts this compound concentrations. Younger children (under 6 years) can have considerably lower plasma concentrations compared to older children and adults at similar mg/kg doses, likely due to differences in metabolism and clearance[4][14][15].
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Genetic Polymorphisms: While not fully elucidated for this compound itself, genetic variations in CYP enzymes (like CYP2C19 and CYP3A4) in study populations can contribute to inter-individual differences in metabolism[2][16].
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Formulation Differences: Different oral formulations of this compound, such as capsules and powder for oral suspension, are not bioequivalent[3][17][18]. The powder formulation can lead to a higher maximum plasma concentration (Cmax) compared to the capsule form[17][18].
-
Food Effects: The presence and type of food can influence the absorption of this compound. It is generally recommended to be taken with food to improve tolerability[8].
Q2: We are observing unexpected elevations in the plasma concentrations of co-administered antiepileptic drugs. What could be the cause?
A2: This is a well-documented effect of this compound. This compound is a potent inhibitor of multiple CYP450 enzymes, which are responsible for metabolizing many other drugs[6][8][9].
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Clobazam: When this compound is co-administered with clobazam, it can lead to a 2- to 3-fold increase in clobazam plasma concentrations and up to a 5-fold increase in the concentrations of its active metabolite, norclobazam[10][11]. This is due to the inhibition of CYP3A4 and CYP2C19[12].
-
Valproate: The interaction with valproate is generally considered modest, but dose adjustments may be necessary for clinical safety reasons[10].
-
Other Antiepileptics: this compound can also increase the plasma concentrations of other antiepileptic drugs like phenytoin and carbamazepine by inhibiting their metabolism[10].
It is crucial to monitor the plasma concentrations of co-administered drugs and consider dose adjustments to avoid potential toxicity.
Q3: Can the formulation of this compound impact the pharmacokinetic results?
A3: Yes, the formulation can have a significant impact. Studies have shown that the capsule and the powder for oral suspension (sachet) formulations are not bioequivalent[3][17][18]. The powder for oral suspension has been reported to have a Cmax that is approximately 23% higher than the capsule formulation, although the total drug exposure (AUC) is comparable[16][17]. When designing a study, it is critical to use a consistent formulation for all subjects to minimize this source of variability. If switching between formulations is necessary, close clinical and pharmacokinetic monitoring is recommended[18].
Q4: What is the recommended approach for therapeutic drug monitoring (TDM) of this compound?
A4: While a definitive therapeutic range has not been established, TDM for this compound is considered useful due to its non-linear kinetics and high inter-individual variability[4][7]. Trough plasma concentrations at steady-state, corresponding to usual doses, are generally observed to be between 10 and 15 mg/L[4][7]. TDM can help in individualizing the dose to achieve optimal efficacy and minimize toxicity, especially in pediatric populations and when there are changes in co-medications[4][14].
Troubleshooting Guides
Issue 1: High Inter-subject Variability in Cmax and AUC
| Potential Cause | Troubleshooting Steps |
| Non-linear Pharmacokinetics | Ensure that the study design accounts for the non-linear kinetics of this compound. Consider a dose-ranging study to characterize the relationship between dose and exposure. For population PK modeling, a non-linear model will likely be necessary. |
| Inconsistent Food Intake | Standardize the timing and composition of meals in relation to drug administration across all subjects. This compound should be administered during a meal[10]. |
| Formulation Inconsistencies | Use the same formulation (capsule or powder for oral suspension) for all study participants. If different formulations must be used, conduct a bioequivalence study or account for the formulation effect in the pharmacokinetic modeling. |
| Genetic Polymorphisms | Consider genotyping subjects for relevant CYP enzymes (e.g., CYP2C19, CYP3A4) to investigate the impact of genetic variability on this compound metabolism. |
| Variable Co-medications | If the study includes subjects on other medications, carefully document all co-medications and their dosages. Analyze the data for potential drug-drug interactions. For studies with healthy volunteers, restrict the use of concomitant medications. |
Issue 2: Inconsistent or Unexpected Drug Interaction Results
| Potential Cause | Troubleshooting Steps |
| Timing of Blood Sampling | Ensure that the blood sampling schedule is adequate to capture the true Cmax and accurately estimate the AUC of both this compound and the interacting drug. The time to peak concentration (Tmax) for this compound is typically 2 to 3 hours[2][16]. |
| Metabolite Concentrations Not Measured | For drugs with active metabolites (e.g., clobazam), it is crucial to measure the concentrations of both the parent drug and its active metabolites, as this compound can significantly impact metabolite levels[10][11]. |
| Enzyme Induction/Inhibition Imbalance | Be aware that this compound can be both an inhibitor and an inducer of certain CYP enzymes (e.g., CYP1A2, CYP3A4)[10][19]. The net effect on a co-administered drug may be complex. |
| Inadequate Washout Period | In crossover study designs, ensure an adequate washout period between treatments to prevent carry-over effects, especially given this compound's non-linear kinetics and enzyme-inhibiting properties. |
Data Presentation
Table 1: Summary of this compound Pharmacokinetic Parameters in Adults
| Parameter | Value | Reference |
| Time to Peak (Tmax) | 2 - 3 hours | [2][16] |
| Bioavailability | Low and variable; formulation dependent | [2][3] |
| Protein Binding | ~99% | [2][16] |
| Volume of Distribution (Vd) | ~1.03 L/kg | [2] |
| Elimination Half-life (t1/2) | 4.5 - 13 hours (dose-dependent) | [2][16] |
| Metabolism | Extensively by CYP1A2, CYP2C19, and CYP3A4 | [2][16] |
| Elimination | Primarily renal as metabolites | [2] |
Table 2: Effect of this compound on Co-administered Antiepileptic Drugs
| Co-administered Drug | Effect of this compound | Fold Increase in Concentration | Reference |
| Clobazam | Inhibition of CYP3A4 and CYP2C19 | 2 to 3-fold (parent drug) | [10][11] |
| Norclobazam (active metabolite) | Inhibition of CYP2C19 | ~5-fold | [10][11] |
| Carbamazepine | Inhibition of CYP3A4 | Increased concentrations | [8] |
| Phenytoin | Inhibition of metabolism | Increased concentrations | [10] |
Experimental Protocols
Protocol 1: Bioanalytical Method for this compound in Plasma using HPLC
This protocol is a general guideline based on published methods[20].
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard.
-
Precipitate proteins by adding 200 µL of acetonitrile.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 3.0) in a suitable ratio (e.g., 50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at a wavelength of 258 nm.
-
-
Validation:
-
The method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.
-
Protocol 2: In Vitro CYP450 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potential of this compound on major CYP enzymes[6][8].
-
Materials:
-
Human liver microsomes.
-
CYP-specific substrate probes (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4).
-
NADPH regenerating system.
-
This compound.
-
Positive control inhibitors.
-
-
Incubation:
-
Pre-incubate human liver microsomes with varying concentrations of this compound or a positive control inhibitor in a phosphate buffer at 37°C.
-
Initiate the reaction by adding the CYP-specific substrate and the NADPH regenerating system.
-
Incubate for a specified time at 37°C.
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
-
Analysis:
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite of the specific substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation at each this compound concentration.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition of enzyme activity) by fitting the data to a suitable model.
-
Mandatory Visualizations
Caption: A simplified workflow of this compound pharmacokinetics.
Caption: this compound's metabolic pathways and interaction with clobazam.
Caption: Key factors influencing this compound pharmacokinetic variability.
References
- 1. Pharmacokinetic profile of a new anticonvulsant, this compound, in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Concentrations of this compound in children and adults with epilepsy: the influence of dose, age, and comedication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of this compound in normal man: evidence of nonlinearity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of this compound on cytochrome P450-mediated metabolic pathways in humans: in vitro and in vivo comparison and calculation of in vivo inhibition constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Therapeutic drug monitoring of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of this compound on carbamazepine and saquinavir metabolism in human - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocodex.ca [biocodex.ca]
- 10. diacomit.com [diacomit.com]
- 11. Drug-drug interactions and pharmacodynamics of concomitant clobazam and cannabidiol or this compound in refractory seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. epilepsy.com [epilepsy.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. tga.gov.au [tga.gov.au]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. diacomit.com [diacomit.com]
- 20. A Stability-Indicating HPLC-DAD Method for Determination of this compound: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating Stiripentol degradation in analytical samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the degradation of Stiripentol in analytical samples.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, focusing on unexpected degradation.
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Acidic Sample pH: this compound is known to degrade rapidly in acidic conditions.[1][2][3] | Ensure the pH of the sample and any diluents are neutral or slightly basic. Adjust the pH with a suitable buffer if necessary. For biological samples, minimize processing times and keep samples on ice. |
| Improper Storage: Prolonged storage at room temperature or exposure to light can lead to some degradation, although it is generally more stable under these conditions compared to acidic environments.[1][4] | Store stock solutions and processed samples at refrigerated temperatures (2-8°C).[1] For long-term storage, refer to specific validated protocols, which may include freezing at -20°C or below. Protect from light by using amber vials or covering with foil. | |
| Appearance of a consistent, single degradation peak in chromatograms | Acid-Catalyzed Degradation: This is the most common degradation pathway for this compound, resulting in a single, well-resolved degradation product.[1] | Review all solutions and reagents for acidity. This includes mobile phases, extraction solvents, and sample matrices. Even seemingly neutral solvents can become acidic over time. Prepare fresh solutions and confirm their pH. |
| Variable results between sample injections | In-run Instability: If the autosampler is not temperature-controlled, samples may degrade over the course of a long analytical run, especially if the mobile phase is acidic. | Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). If unavailable, limit the number of samples per run to minimize the time samples spend at room temperature. |
| Inconsistent results in biological matrices (plasma, blood) | Enzymatic Degradation: While in-vitro enzymatic degradation is less commonly reported as a major issue for short-term sample handling, this compound is metabolized in vivo by CYP enzymes.[2][5] Residual enzyme activity in improperly handled or stored biological samples could contribute to variability. | Collect and process biological samples promptly. Use appropriate anticoagulants and consider the addition of enzyme inhibitors if enzymatic degradation is suspected, although this is not a standard reported procedure for this compound. Ensure proper freezing and storage conditions (-20°C or -80°C) to minimize enzyme activity. |
| Broad or tailing peaks for this compound | Suboptimal Chromatographic Conditions: While not a degradation issue, poor chromatography can mask degradation products and lead to inaccurate quantification. | Optimize the mobile phase composition and pH. A reversed-phase C18 column is commonly used.[1] Ensure the pH of the mobile phase is not acidic to prevent on-column degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary and most significant degradation pathway for this compound is acid-catalyzed hydrolysis.[1] It is relatively stable under alkaline, oxidative, thermal, and photolytic conditions.[1] However, some studies have shown minor degradation under these other stress conditions as well.[4]
Q2: At what pH should I prepare my this compound stock solutions and samples?
A2: To ensure stability, prepare all solutions containing this compound at a neutral or slightly alkaline pH. Avoid any acidic buffers or solvents. The drug's rapid degradation in an acidic environment is well-documented.[2][3]
Q3: What are the recommended storage conditions for this compound analytical samples?
A3: For short-term storage (up to 72 hours), refrigeration at approximately 4°C is suitable for this compound in solution.[1] For longer-term storage of biological samples, freezing at -20°C or -80°C is recommended to maintain integrity. Always use amber vials or protect samples from light to prevent any potential photolytic degradation.
Q4: I see a degradation product in my chromatogram. How can I identify it?
A4: Under acidic conditions, this compound forms a single primary degradation product.[1] This product has been characterized by techniques such as NMR and mass spectrometry.[1] If you consistently observe a single, well-resolved peak that grows over time or with acid exposure, it is likely this known degradant.
Q5: Can I use antioxidants to prevent the degradation of this compound?
A5: While this compound shows marked stability under oxidative stress conditions (e.g., exposure to hydrogen peroxide), the primary degradation pathway is acid hydrolysis, not oxidation.[1][4] Therefore, the use of antioxidants is generally not necessary and would not prevent the main cause of degradation. The most critical factor to control is pH.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
-
Solvent Selection: Use a high-purity solvent such as methanol or acetonitrile.
-
Weighing: Accurately weigh the required amount of this compound reference standard.
-
Dissolution: Dissolve the this compound in a small volume of the selected organic solvent.
-
Dilution: Dilute to the final desired concentration using a neutral buffer (e.g., phosphate buffer, pH 7.4) or the organic solvent. Avoid using acidic diluents.
-
Storage: Store the stock solution in an amber glass vial at 2-8°C. This solution is generally stable for at least 72 hours.[1]
Protocol 2: Forced Degradation Study (Acid Hydrolysis)
This protocol is used to intentionally degrade this compound to identify its degradation products and test the stability-indicating capability of an analytical method.
-
Sample Preparation: Prepare a solution of this compound in methanol at a concentration of approximately 100 µg/mL.
-
Acid Treatment: Transfer an aliquot of the this compound solution to a flask. Add an equal volume of 0.01 N hydrochloric acid (HCl).
-
Incubation: Heat the mixture in a water bath at 60°C.[1] Collect samples at various time points (e.g., 0, 1, 2, and 3 hours).
-
Neutralization: Before analysis, neutralize the samples by adding a molar equivalent of sodium hydroxide (NaOH) to stop the degradation reaction.
-
Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration (e.g., 10 µg/mL) and analyze by HPLC.
-
Evaluation: Monitor the decrease in the peak area of the parent this compound peak and the increase in the peak area of the degradation product.
Data Summary
Table 1: Summary of this compound Stability Under Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature | Observed Degradation | Reference |
| Acid Hydrolysis | 0.005 N - 0.1 N HCl | 1-3 hours | 60°C | Significant Degradation | [1] |
| Alkaline Hydrolysis | 0.05 N - 1 N NaOH | 1-3 hours | 60°C | No Significant Degradation | [1] |
| Oxidative | 10% H₂O₂ | 2 hours | Room Temp | No Significant Degradation | [6] |
| Thermal | Solid Drug | - | 60°C | No Significant Degradation | [1] |
| Photolytic | Solid/Solution | 24 hours | UV Radiation | Minor Degradation | [4] |
Note: There is some conflicting data in the literature. While one primary study reports high stability under alkaline, oxidative, and thermal stress[1], another indicates some level of degradation under these conditions[4]. The most consistent and significant degradation occurs under acidic conditions.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Workflow for mitigating this compound degradation.
References
- 1. A Stability-Indicating HPLC-DAD Method for Determination of this compound: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Liquid chromatographic methods for determination of the new antiepileptic drugs this compound, retigabine, rufinamide and perampanel: A comprehensive and critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsr.in [japsr.in]
- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Managing Stiripentol-Mediated Drug Interactions in Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to account for the impact of stiripentol on the plasma levels of co-administered anti-seizure medications (ASMs). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound affects the levels of other ASMs?
A1: this compound is a potent inhibitor of several key cytochrome P450 (CYP) enzymes responsible for drug metabolism.[1][2][3] This inhibition leads to decreased clearance and consequently increased plasma concentrations of co-administered ASMs that are substrates of these enzymes. The most significantly affected enzymes are CYP3A4, CYP2C19, and CYP1A2.[1][4] this compound can also act as both an inhibitor and an inducer of CYP1A2, CYP2B6, and CYP3A4, which can lead to complex interactions.[5][6][7]
Q2: Which commonly used ASMs are most affected by co-administration with this compound?
A2: The most clinically significant interactions are observed with clobazam and its active metabolite, norclobazam, which are metabolized by CYP3A4 and CYP2C19.[3][5] Co-administration of this compound can lead to a two- to three-fold increase in clobazam and norclobazam levels.[5] Other ASMs such as carbamazepine (a CYP3A4 substrate) and valproate can also be affected, though the interaction with valproate is considered more modest.[1][7]
Q3: What are the potential consequences of these drug-drug interactions in a research setting?
A3: In a research context, failing to account for these interactions can lead to several confounding factors:
-
Misinterpretation of Efficacy Data: Increased levels of concomitant ASMs may contribute to the observed efficacy, making it difficult to isolate the true effect of the investigational drug or this compound itself.
-
Increased Risk of Adverse Events: Elevated ASM concentrations can lead to an increased incidence and severity of adverse effects, such as somnolence, dizziness, and ataxia, potentially leading to subject withdrawal from a study.[5][8][9]
-
Variability in Exposure: The extent of CYP inhibition can vary between individuals, leading to high inter-individual variability in ASM exposure and study outcomes.[10]
Q4: Should I proactively adjust the dose of concomitant ASMs when initiating this compound in a study?
A4: Yes, for certain ASMs, a proactive dose reduction is recommended to mitigate the risk of adverse events.[11][12] For clobazam, a common recommendation is to reduce the dose by 25-50% upon initiation of this compound.[5] For other ASMs, a reactive approach of adjusting the dose in response to adverse events or therapeutic drug monitoring (TDM) results may be appropriate.[13]
Troubleshooting Guides
Issue 1: Unexpectedly high levels of a concomitant ASM in study subjects.
Possible Cause: Inhibition of CYP enzymes by this compound.
Troubleshooting Steps:
-
Confirm the metabolic pathway of the affected ASM: Determine if it is a substrate of CYP3A4, CYP2C19, or other enzymes inhibited by this compound.
-
Implement Therapeutic Drug Monitoring (TDM): If not already part of the protocol, initiate TDM to quantify the plasma concentrations of the affected ASM.
-
Adjust the Dose: Based on the TDM results and any observed adverse events, calculate and implement a dose reduction for the concomitant ASM. A stepwise reduction of 25% is often a safe starting point.[5]
-
Monitor Closely: Continue to monitor the subject for clinical signs of toxicity and repeat TDM to ensure the ASM levels are within the desired therapeutic range.
Issue 2: High incidence of central nervous system (CNS)-related adverse events (e.g., somnolence, ataxia) in the this compound treatment arm.
Possible Cause: Additive pharmacodynamic effects and/or increased exposure to concomitant ASMs with sedative properties.[5]
Troubleshooting Steps:
-
Review Concomitant Medications: Identify all co-administered drugs with known CNS-depressant effects, particularly clobazam.[5]
-
Initiate Dose Reduction of Concomitant ASM: Even in the absence of TDM results, a presumptive dose reduction of the suspected interacting ASM (e.g., clobazam) by 25% may be warranted to manage symptoms.[5]
-
Stagger Dosing: If possible, consider administering this compound and the interacting ASM at different times to potentially reduce peak concentration-related side effects.
-
Evaluate for this compound-Related Toxicity: While less common, consider if the adverse events could be directly related to this compound, especially at higher doses.
Data Presentation
Table 1: Impact of this compound on Concomitant Anti-Seizure Medications (ASMs)
| Concomitant ASM | Primary Metabolic Enzyme(s) | Observed Effect of this compound Co-administration | Recommended Action in Research Setting |
| Clobazam | CYP3A4, CYP2C19[3] | ~2-fold increase in clobazam levels; ~3-fold increase in norclobazam levels[5] | Proactive dose reduction of 25-50% at this compound initiation.[5] |
| Valproate | UGTs, CYP2C9, CYP2C19, CYP2A6 | Modest increase in plasma concentrations.[7] | Monitor for adverse effects; dose reduction if clinically indicated.[7][8] |
| Carbamazepine | CYP3A4[1] | Increased plasma concentrations.[1] | TDM and dose adjustment as needed. |
| Phenytoin | CYP2C9, CYP2C19 | Potential for increased plasma concentrations. | TDM and dose adjustment as needed. |
| Ethosuximide | CYP3A4 | Potential for increased plasma concentrations.[5] | TDM and dose adjustment as needed. |
| Topiramate | Primarily renal excretion; some CYP3A4 metabolism | Minimal interaction expected. | Monitor clinical response. |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Inhibitory Potential on a Concomitant ASM's Metabolism
Objective: To determine the inhibition constant (Ki) of this compound on the metabolism of a concomitant ASM mediated by a specific CYP enzyme.
Methodology:
-
Reagents and Materials:
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP2C19).
-
The concomitant ASM of interest (substrate).
-
This compound (inhibitor).
-
NADPH regenerating system.
-
Incubation buffer (e.g., potassium phosphate buffer).
-
LC-MS/MS for metabolite quantification.
-
-
Procedure:
-
Prepare a series of this compound concentrations.
-
In a 96-well plate, combine the recombinant CYP enzyme, the concomitant ASM at a concentration near its Km, and the NADPH regenerating system in the incubation buffer.
-
Add the different concentrations of this compound to the wells. Include a control with no this compound.
-
Initiate the reaction by adding the NADPH regenerating system and incubate at 37°C for a predetermined time.
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the ASM's metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation at each this compound concentration.
-
Plot the rate of metabolism against the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.
-
Protocol 2: Therapeutic Drug Monitoring (TDM) and Dose Adjustment Workflow in a Clinical Research Setting
Objective: To maintain the plasma concentrations of a concomitant ASM within a target therapeutic range during a clinical study involving this compound.
Methodology:
-
Baseline Sampling: Prior to the first dose of this compound, collect a blood sample to determine the baseline trough concentration of the concomitant ASM.
-
This compound Initiation and Proactive Dose Adjustment:
-
If the concomitant ASM is clobazam, reduce the daily dose by 25-50% at the time of this compound initiation.
-
-
Steady-State Sampling: After reaching steady-state for both this compound and the concomitant ASM (typically after 5-7 days of consistent dosing), collect a trough blood sample.
-
Sample Analysis: Analyze the plasma sample using a validated method (e.g., HPLC or LC-MS/MS) to determine the concentration of the concomitant ASM.
-
Dose Adjustment Calculation:
-
Compare the measured trough concentration to the target therapeutic range.
-
If the concentration is above the target range or if the subject is experiencing adverse effects, calculate a dose reduction. A simple proportional adjustment can be a starting point: New Dose = (Old Dose * Target Concentration) / Measured Concentration.
-
-
Implementation and Follow-up:
-
Implement the new dose for the concomitant ASM.
-
Continue to monitor for adverse events.
-
Repeat trough sampling after the new steady-state is reached to confirm the concentration is within the target range.
-
Visualizations
Caption: this compound's inhibition of CYP3A4 and CYP2C19.
Caption: Workflow for adjusting concomitant ASM dosage.
Caption: Troubleshooting adverse events.
References
- 1. Influence of this compound on cytochrome P450-mediated metabolic pathways in humans: in vitro and in vivo comparison and calculation of in vivo inhibition constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. [Therapeutic drug monitoring of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diacomit.com [diacomit.com]
- 6. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 7. diacomit.com [diacomit.com]
- 8. Use of this compound in Patients with Dravet Syndrome: Common Practice Among Experts in Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. Pharmacokinetic Variability of Rufinamide and this compound in Children With Refractory Epilepsy: A Retrospective Study of Therapeutic Drug Monitoring From the National Epilepsy Centers in Denmark and Norway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. Dose Adjustment of Concomitant Antiseizure Medications During Cenobamate Treatment: Expert Opinion Consensus Recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dose Adjustment of Concomitant Antiseizure Medications During Cenobamate Treatment: Expert Opinion Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize CNS depression when co-administering Stiripentol
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to minimize Central Nervous System (CNS) depression when co-administering Stiripentol.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound causes CNS depression?
A1: this compound can cause somnolence (drowsiness) on its own. However, its significant CNS depressant effects primarily arise from its potent inhibition of cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C19.[1][2][3] This inhibition leads to reduced metabolism and consequently increased plasma concentrations of co-administered drugs that are substrates of these enzymes, many of which are also CNS depressants.[1][4][5] The potentiation of other CNS depressants, including other antiepileptic drugs (AEDs) and alcohol, is a key factor.[6][7][8]
Q2: Which co-administered drugs are most likely to potentiate CNS depression with this compound?
A2: The most significant interaction leading to CNS depression is with clobazam.[5][6] this compound significantly increases the plasma levels of clobazam and its active metabolite, norclobazam.[5][9][10][11] Other AEDs with sedating properties and drugs metabolized by CYP3A4 and CYP2C19, such as certain benzodiazepines (e.g., diazepam), can also increase the risk of CNS depression.[7][12] Concomitant use of other CNS depressants, including alcohol, should be avoided as they can potentiate the somnolence effect of this compound.[6][8]
Q3: What are the initial steps to manage somnolence when initiating this compound?
A3: When initiating this compound in a subject already taking clobazam, a proactive dose reduction of clobazam is recommended.[12] If somnolence occurs, an initial reduction of the clobazam dosage by 25% should be considered.[8][12][13] If somnolence persists, a further 25% reduction in the clobazam dose may be necessary.[12][13] Additionally, dosages of other concomitant anticonvulsant drugs with sedating properties should be reviewed and potentially adjusted.[12][14]
Q4: Are there specific recommendations for this compound dosage and titration to minimize CNS depression?
A4: Yes, a "start low, go slow" titration approach is often recommended to reduce the risk of adverse effects.[15] this compound is typically initiated at a dose of 10-20 mg/kg/day and gradually titrated up to the target dose of 50 mg/kg/day over several weeks.[5][16] This allows for careful monitoring of adverse effects and adjustment of concomitant medications.
Q5: What monitoring parameters are crucial when co-administering this compound?
A5: Close monitoring for somnolence is critical, especially during treatment initiation and dose adjustments of either this compound or concomitant AEDs.[6][8] Regular blood tests, including a complete blood count (CBC), should be performed before starting this compound and then every 6 months to monitor for potential neutropenia and thrombocytopenia.[5][8][9] Liver function tests are also recommended at baseline and periodically during treatment.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Severe Somnolence | Elevated plasma concentrations of co-administered AEDs, particularly clobazam and its metabolite norclobazam.[5][9][10] | Consider an initial 25% reduction in clobazam dosage. If somnolence persists, a further 25% reduction may be necessary.[8][12][13] Review and consider adjusting the dosage of other concomitant AEDs with sedating properties.[12] |
| Decreased Appetite and Weight Loss | Drug interaction with valproic acid.[5] Direct effect of this compound.[9][12] | Consider reducing the valproic acid dosage.[14] Monitor the weight and growth of pediatric patients carefully.[9][14] |
| Agitation or Irritability | Increased concentrations of concomitant medications.[5] | Review plasma levels of co-administered AEDs and consider dose adjustments. |
| Ataxia or Hypotonia | Increased concentrations of concomitant medications.[5] | Dose adjustment of concomitant AEDs may resolve these adverse effects.[5] |
Experimental Protocols
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay
-
Objective: To determine the inhibitory potential of this compound on major human CYP450 isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).
-
Methodology:
-
Human liver microsomes are incubated with a specific CYP isoform substrate and a range of this compound concentrations.
-
The reaction is initiated by the addition of an NADPH-regenerating system.
-
Following a set incubation period, the reaction is terminated.
-
The formation of the substrate's metabolite is quantified using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
The IC50 value (the concentration of this compound that causes 50% inhibition of the enzyme activity) is calculated.[3]
-
Protocol 2: Therapeutic Drug Monitoring (TDM) of Co-administered AEDs
-
Objective: To quantify the plasma concentrations of co-administered AEDs (e.g., clobazam, norclobazam, valproic acid) before and after this compound administration.
-
Methodology:
-
Collect trough blood samples from subjects prior to the initiation of this compound.
-
Initiate this compound treatment according to the prescribed titration schedule.
-
Collect subsequent trough blood samples at steady-state after each dose escalation of this compound.
-
Plasma concentrations of the concomitant AEDs are determined using a validated LC-MS/MS method.
-
Correlate plasma concentrations with observed clinical effects, including CNS depression.
-
Visualizations
Caption: this compound's inhibition of CYP3A4 and CYP2C19.
Caption: Workflow for Therapeutic Drug Monitoring.
References
- 1. An Update on this compound Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Influence of this compound on cytochrome P450-mediated metabolic pathways in humans: in vitro and in vivo comparison and calculation of in vivo inhibition constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Use of this compound in Patients with Dravet Syndrome: Common Practice Among Experts in Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diacomit (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. drugs.com [drugs.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. biocodex.ca [biocodex.ca]
- 12. diacomit.com [diacomit.com]
- 13. DIACOMIT® (this compound) Safety I HCP Site [diacomit.com]
- 14. diacomit.com [diacomit.com]
- 15. DIACOMIT® (this compound) Dosing I HCP Site [diacomit.com]
- 16. epilepsy.com [epilepsy.com]
Validation & Comparative
Comparative Efficacy of Stiripentol and Newer Anti-Seizure Medications in Preclinical Models of Dravet Syndrome
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of preclinical data on the therapeutic potential of Stiripentol versus newer Anti-Seizure Medications (ASMs) in mitigating seizure phenotypes associated with Dravet syndrome.
Dravet syndrome (DS) is a severe, developmental and epileptic encephalopathy characterized by refractory seizures and significant neurodevelopmental comorbidities. Mutations in the SCN1A gene, which encodes the α1 subunit of the voltage-gated sodium channel NaV1.1, are the primary cause of DS, leading to impaired function of GABAergic interneurons and subsequent neuronal hyperexcitability. For years, this compound (STP) has been a cornerstone of treatment, often used as an adjunct therapy. However, the recent emergence of new ASMs, including fenfluramine (FFA) and cannabidiol (CBD), has expanded the therapeutic landscape. This guide provides a comparative overview of the preclinical efficacy of this compound against these newer agents in established animal models of Dravet syndrome, supported by experimental data and detailed methodologies.
Comparative Efficacy in Murine Models of Dravet Syndrome
The primary preclinical model for evaluating the efficacy of ASMs in Dravet syndrome is the Scn1a heterozygous knockout or mutant mouse (Scn1a+/-). These mice recapitulate key features of the human condition, including susceptibility to hyperthermia-induced seizures and spontaneous seizures.
Hyperthermia-Induced Seizures
A common experimental paradigm involves inducing seizures through a controlled increase in body temperature, mimicking the fever-induced seizures often observed in individuals with Dravet syndrome. The primary endpoint in this model is the temperature threshold at which a generalized tonic-clonic seizure (GTCS) occurs. An effective ASM will significantly increase this temperature threshold.
Table 1: Efficacy in the Hyperthermia-Induced Seizure Mouse Model
| Drug | Mouse Model | Dosage (mg/kg, i.p.) | Treatment | Seizure Threshold (°C) vs. Vehicle | Key Findings |
| This compound | Scn1aA1783V/WT | 100 | Monotherapy | Ineffective[1][2] | As a standalone treatment, STP at this dose did not significantly increase the seizure threshold. |
| Scn1aA1783V/WT | 100 | Add-on to Clobazam (5) + Valproate (75) | Significant Increase[2] | In combination with other ASMs, STP demonstrated significant efficacy in raising the seizure threshold. | |
| Scn1aRX/+ | 150-350 | Monotherapy | Significant Increase[1] | At higher doses, STP monotherapy was effective in a different Scn1a mutant mouse line. | |
| Fenfluramine | Scn1aA1783V/WT | Not specified | Add-on to Clobazam + Valproate | Ineffective[1] | In this specific add-on paradigm, fenfluramine did not show efficacy against hyperthermia-induced seizures. |
| Scn1aR1407X/+ | 0.01-0.03 (daily) | Monotherapy | Significant Increase & Reduced Mortality[3] | Chronic administration of fenfluramine protected against hyperthermia-induced seizures and reduced seizure-related death. | |
| Cannabidiol | Scn1a+/- | 100 | Monotherapy | Significant Increase[4] | CBD monotherapy was effective in increasing the seizure threshold. |
| Scn1aA1783V/WT | 135 | Monotherapy | Ineffective[1] | Similar to STP, CBD monotherapy at this dose was not effective in this specific mouse model. | |
| Scn1aA1783V/WT | 135-150 | Add-on to Clobazam (5) + Valproate (75) | Significant Increase[1] | As an adjunctive therapy, higher doses of CBD were effective in increasing the seizure threshold. |
Comparative Efficacy in Zebrafish Models of Dravet Syndrome
The scn1lab mutant zebrafish is another valuable preclinical model for high-throughput screening of potential ASMs. These larvae exhibit spontaneous seizure-like behaviors, which can be quantified by tracking their locomotor activity.
Table 2: Efficacy in the scn1lab Mutant Zebrafish Model
| Drug | Zebrafish Model | Assay | Endpoint | Efficacy |
| This compound | scn1lab mutant | Locomotor Activity | Reduction of hyper-locomotor activity | Ineffective in some studies[5] |
| Fenfluramine | scn1lab mutant | Locomotor Activity & Electrophysiology | Reduction of epileptiform activity | Effective[6] |
| Cannabidiol | scn1lab mutant | Locomotor Activity | Reduction of hyper-locomotor activity | Ineffective in some studies[5] |
It is important to note that results in zebrafish models can vary between studies, potentially due to differences in experimental protocols and the specific endpoints measured.
Mechanisms of Action
The diverse mechanisms of action of these ASMs likely contribute to their varying efficacy profiles in different preclinical models.
-
This compound : Primarily acts as a positive allosteric modulator of GABA-A receptors, particularly those containing α3 and δ subunits, thereby enhancing GABAergic inhibition.[7][8][9][10][11] It also inhibits cytochrome P450 enzymes, which can increase the plasma concentrations of other co-administered ASMs like clobazam.[7][10]
-
Fenfluramine : Its anti-seizure effect is primarily attributed to its activity within the serotonergic system, acting as a serotonin releasing agent and agonist at multiple serotonin receptors (5-HT).[12][13][14][15][16] It also exhibits activity as a positive allosteric modulator at sigma-1 receptors.[15][16]
-
Cannabidiol : The precise mechanism is not fully elucidated, but preclinical evidence suggests it reduces neuronal hyperexcitability through multiple pathways, including modulation of intracellular calcium via G protein-coupled receptor 55 (GPR55) and transient receptor potential vanilloid type 1 (TRPV1) channels, as well as enhancing adenosine signaling.[17][18][19][20][21]
Experimental Protocols
Hyperthermia-Induced Seizure Model in Mice
-
Animal Model : Scn1a heterozygous mutant mice (e.g., Scn1aA1783V/WT or Scn1a+/-) and wild-type littermates are used.
-
Drug Administration : The test compound (this compound, Fenfluramine, Cannabidiol, or vehicle) is administered via intraperitoneal (i.p.) injection at a predetermined time before seizure induction to ensure peak plasma and brain concentrations.
-
Seizure Induction : A rectal probe is inserted to monitor the core body temperature. The mouse is then placed in a chamber and its body temperature is gradually increased using a heat lamp, typically at a rate of 0.5°C every 2 minutes.
-
Endpoint Measurement : The temperature at which a generalized tonic-clonic seizure (GTCS) is observed is recorded as the seizure threshold. The experiment is typically terminated if no seizure occurs by the time the body temperature reaches a predetermined cutoff (e.g., 42.5°C).
-
Data Analysis : The seizure threshold temperatures are compared between the drug-treated and vehicle-treated groups using appropriate statistical tests.
Locomotor Activity Assay in Zebrafish
-
Animal Model : scn1lab mutant zebrafish larvae and wild-type siblings are used, typically at 5-7 days post-fertilization.
-
Experimental Setup : Larvae are individually placed in wells of a 96-well plate containing embryo medium.
-
Drug Administration : Test compounds are added directly to the medium in the wells at various concentrations.
-
Data Acquisition : The plate is placed in an automated tracking system (e.g., DanioVision) that records the locomotor activity of each larva over a defined period.[22][23] This can include tracking during both light and dark phases to assess for changes in circadian rhythm and sleep-wake cycles.[23][24]
-
Endpoint Measurement : Key parameters measured include total distance moved, velocity, and time spent in high-mobility states.[25][26] A reduction in the characteristic hyper-locomotor, seizure-like behavior in mutant larvae indicates potential anti-seizure efficacy.
-
Data Analysis : Locomotor parameters are compared between drug-treated and vehicle-treated mutant and wild-type larvae.
Visualizing Experimental and Biological Pathways
Caption: Workflow of the hyperthermia-induced seizure model in mice.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Utilizing an acute hyperthermia-induced seizure test and pharmacokinetic studies to establish optimal dosing regimens in a mouse model of Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fenfluramine reduces sudep in a dravet syndrome mouse model by preventing ventilatory arrest [aesnet.org]
- 4. Interactions between cannabidiol and Δ9 -tetrahydrocannabinol in modulating seizure susceptibility and survival in a mouse model of Dravet syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The effects of this compound on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound--Update-on-Its-Mechanisms-of-Action-and-Biological-Properties [aesnet.org]
- 9. An Update on this compound Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. The anticonvulsant this compound acts directly on the GABAA receptor as a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Fenfluramine Hydrochloride? [synapse.patsnap.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. A review of fenfluramine for the treatment of Dravet syndrome patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Fenfluramine: a plethora of mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. neurology.org [neurology.org]
- 18. Cannabidiol attenuates seizures and social deficits in a mouse model of Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sciencedaily.com [sciencedaily.com]
- 20. The proposed mechanisms of action of CBD in epilepsy - CED Clinic [cedclinic.com]
- 21. The proposed mechanisms of action of CBD in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Behavioral Comorbidities and Drug Treatments in a Zebrafish scn1lab Model of Dravet Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Behavioral Comorbidities and Drug Treatments in a Zebrafish scn1lab Model of Dravet Syndrome | eNeuro [eneuro.org]
- 25. Establishment of a novel experimental protocol for drug-induced seizure liability screening based on a locomotor activity assay in zebrafish [jstage.jst.go.jp]
- 26. Establishment of a novel experimental protocol for drug-induced seizure liability screening based on a locomotor activity assay in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticonvulsant Activity of Stiripentol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticonvulsant activity of Stiripentol and its derivatives against established antiepileptic drugs (AEDs). The data presented is compiled from preclinical studies and is intended to inform further research and development in the field of epilepsy treatment.
Introduction
This compound is an anticonvulsant medication primarily used as an adjunctive therapy for Dravet syndrome, a severe form of childhood epilepsy.[1][2] Its unique chemical structure and multifaceted mechanism of action make it a valuable agent in the management of refractory seizures.[1][2][3] This guide delves into the anticonvulsant properties of this compound and its synthesized analogues, comparing their efficacy and neurotoxicity with standard AEDs.
The primary mechanism of action of this compound involves the potentiation of GABAergic neurotransmission.[1][3][4] It acts as a positive allosteric modulator of GABA-A receptors, with a notable affinity for receptors containing α3 and δ subunits.[1][2][3][5] Additionally, this compound has been shown to inhibit the synaptic reuptake of GABA and the activity of GABA transaminase, the enzyme responsible for GABA degradation, thereby increasing the concentration of this inhibitory neurotransmitter in the synapse.[1][3][4][6]
Comparative Anticonvulsant Activity
The anticonvulsant efficacy of this compound derivatives and standard AEDs is commonly evaluated using standardized preclinical models in rodents, primarily the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazole (scPTZ) tests. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify compounds effective against myoclonic and absence seizures. The median effective dose (ED50), the dose required to protect 50% of the animals from seizures, is a key metric for comparison.
| Compound | MES Test ED50 (mg/kg) | scPTZ Test ED50 (mg/kg) | Reference |
| This compound | 277.7 | 115 | [1] |
| Derivative 7h | 87 | Not Reported | [1] |
| Derivative (±)-13b | Not Reported | 110 | [1] |
| Phenobarbital | 16.3 | 12.7 | [3] |
| Sodium Valproate | 261.2 | 159.7 | [3] |
| Carbamazepine | Not Reported | Not Reported in provided results | |
| Phenytoin | 20-40 (effective dose) | Not Reported in provided results | [7] |
Neurotoxicity Profile
A critical aspect of anticonvulsant drug development is the assessment of neurotoxicity. The rotarod test is a widely used behavioral assay to evaluate motor coordination and balance in rodents, providing a measure of potential neurological side effects. The median toxic dose (TD50) is the dose at which 50% of the animals exhibit motor impairment. A higher TD50 value indicates a better safety profile.
| Compound | Rotarod Test TD50 (mg/kg) | Reference |
| This compound | Data not available in provided results | |
| Carbamazepine | 53.6 | [8] |
| Phenytoin | Data not available in provided results | |
| Valproate | Data not available in provided results |
Side Effect Profile Comparison
| Drug | Common Side Effects | Serious Adverse Events |
| This compound | Somnolence, loss of appetite, ataxia, weight loss, behavioral changes.[9][10] | Rare, but can include severe somnolence and weight loss.[9] |
| Carbamazepine | Drowsiness, dizziness, nausea, vomiting, unsteadiness.[11] | Skin rash, liver problems, low blood cell counts, suicidal thoughts.[11] |
| Phenytoin | Nystagmus, ataxia, slurred speech, lethargy.[12] | Severe skin reactions, liver damage, developmental neurotoxicity.[7][13][14] |
| Valproate | Nausea, vomiting, weight gain, hair loss, tremor. | Liver failure, pancreatitis, birth defects, cognitive impairment with chronic use.[15][16] |
Signaling Pathways and Experimental Workflows
GABAergic Signaling Pathway and this compound's Mechanism of Action
This compound enhances GABAergic inhibition through multiple mechanisms. The following diagram illustrates its key actions on the GABAergic synapse.
Caption: Mechanism of action of this compound on the GABAergic synapse.
Experimental Workflow for Anticonvulsant Screening
The following diagram outlines the typical workflow for evaluating the anticonvulsant activity of new chemical entities.
Caption: Workflow for preclinical anticonvulsant drug screening.
Experimental Protocols
Maximal Electroshock (MES) Test
Objective: To assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.
Apparatus:
-
Electroconvulsive shock apparatus
-
Corneal or ear clip electrodes
-
Saline solution (0.9%)
-
Topical anesthetic (e.g., 0.5% tetracaine)
Procedure:
-
Animal Preparation: Adult male mice (e.g., CD-1 or Swiss albino) weighing 18-25g are used. Animals are acclimatized for at least one week before the experiment.
-
Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is included.
-
Electrode Application: At the time of peak drug effect, a drop of saline is applied to the animal's eyes (for corneal electrodes) or ears (for ear clip electrodes) to ensure good electrical contact.
-
Stimulation: A supramaximal electrical stimulus (e.g., 50 mA for mice, 60 Hz for 0.2 seconds) is delivered.
-
Observation: The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.
-
Data Analysis: The percentage of protected animals at each dose is calculated, and the ED50 is determined using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Test
Objective: To identify compounds that can prevent or delay the onset of clonic seizures induced by a chemical convulsant, modeling myoclonic and absence seizures.
Materials:
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline for mice)
-
Syringes and needles
-
Observation chambers
Procedure:
-
Animal Preparation: Adult male mice of a suitable strain are used.
-
Drug Administration: The test compound or vehicle is administered at various doses, typically 30-60 minutes before PTZ injection.
-
PTZ Injection: A convulsant dose of PTZ is injected subcutaneously into the loose skin on the back of the neck.
-
Observation: Animals are placed in individual observation chambers and observed for at least 30 minutes for the onset of clonic seizures (characterized by clonus of the forelimbs, hindlimbs, and/or facial muscles lasting for at least 5 seconds).
-
Endpoint: Protection is defined as the absence of clonic seizures within the observation period.
-
Data Analysis: The percentage of protected animals at each dose is determined, and the ED50 is calculated.
Rotarod Test for Neurotoxicity
Objective: To assess motor coordination and balance as an indicator of neurotoxicity.
Apparatus:
-
Rotarod apparatus with a rotating rod.
Procedure:
-
Training: Animals are trained on the rotarod at a constant low speed for a set period on consecutive days before the test day to acclimatize them to the apparatus.
-
Drug Administration: On the test day, the compound or vehicle is administered.
-
Testing: At the time of peak drug effect, each animal is placed on the rotating rod, which is then set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).
-
Measurement: The latency to fall from the rod is recorded for each animal.
-
Data Analysis: The mean latency to fall for each treatment group is compared to the vehicle control group. The TD50, the dose causing 50% of the animals to fall within a specified time, is calculated.
Conclusion
This guide provides a comparative overview of the anticonvulsant properties of this compound derivatives and established antiepileptic drugs. The data presented in the tables and the experimental protocols offer a valuable resource for researchers in the field. The unique multi-target mechanism of this compound, particularly its potentiation of GABAergic neurotransmission, underscores its importance in the treatment of epilepsy. The development of novel derivatives with improved efficacy and safety profiles, as suggested by the preclinical data, holds promise for the future of epilepsy therapy. Further research is warranted to fully elucidate the therapeutic potential and clinical applications of these promising compounds.
References
- 1. An Update on this compound Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Update on this compound Mechanisms of Action: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound--Update-on-Its-Mechanisms-of-Action-and-Biological-Properties [aesnet.org]
- 5. The effects of this compound on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phenytoin: neuroprotection or neurotoxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Levetiracetam selectively potentiates the acute neurotoxic effects of topiramate and carbamazepine in the rotarod test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term safety and efficacy of this compound for the treatment of Dravet syndrome: A multicenter, open-label study in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound safety profile and efficacy in cases of SCN1A-related Dravet syndrome, multi-center experience, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 12. Phenytoin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Developmental neurotoxicity of phenytoin on granule cells and Purkinje cells in mouse cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Developmental neurotoxicity of anticonvulsants: human and animal evidence on phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sodium valproate's uncharted role in neuroprotection and neurotoxicity-A literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Valproate-induced developmental neurotoxicity is affected by maternal conditions including shipping stress and environmental change during early pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Stiripentol Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of Stiripentol is crucial for pharmacokinetic studies, quality control, and formulation development. This guide provides a comparative overview of various analytical methods, summarizing their performance based on published validation data.
Several analytical techniques have been successfully employed for the determination of this compound in bulk drug, pharmaceutical formulations, and biological matrices. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are among the most common methods. This guide will delve into the experimental protocols and performance characteristics of each, offering a baseline for selecting the most appropriate method for a given research or quality control need.
Performance Comparison of Analytical Methods
The following table summarizes the key performance parameters of different analytical methods for this compound quantification as reported in various validation studies.
| Method | Linearity Range | Correlation Coefficient (r²) | Accuracy (% Recovery) | Precision (%RSD) | LOD | LOQ |
| HPLC-DAD | 1–25 µg/mL[1][2] | 0.9996[1][2] | 100.08 ± 1.73[1][2] | < 2%[1][2] | 0.024 µg/mL[1][2] | 0.081 µg/mL[1][2] |
| HPTLC | 50–300 ng/band[3] | 0.994[3][4] | 100.25%[3][4] | < 2%[3] | 0.0174 ng/spot[3] | 0.053 ng/spot[3] |
| LC-MS/MS | Not explicitly stated | > 0.999 | 98.40 - 98.53% | 0.692 - 0.723% | 10 µg/mL | 30 µg/mL |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in the comparison table.
HPLC-DAD Method[1][2]
-
Chromatographic System: A reversed-phase HPLC system equipped with a photodiode array detector (DAD).
-
Column: Symmetry C18 column.
-
Mobile Phase: An isocratic mobile phase is used. The exact composition should be optimized based on the specific column and system.
-
Detection: Quantification is achieved using the DAD.
-
Sample Preparation:
-
Standard solutions are prepared by dissolving this compound in a suitable solvent (e.g., methanol) and then diluting with the mobile phase to achieve concentrations within the calibration range.
-
For dosage forms, the sample is extracted with a suitable solvent, filtered, and then diluted with the mobile phase.
-
-
Validation Parameters: The method was validated according to ICH guidelines for specificity, linearity, precision, accuracy, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
HPTLC Method[3][4]
-
Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates.
-
Mobile Phase: A solvent system consisting of Ethyl acetate: Dichloromethane: Toluene in a ratio of 2:2:6 (v/v/v).[3]
-
Detection: Densitometric analysis is carried out at 301 nm.[3]
-
Sample Preparation:
-
A stock solution of this compound is prepared in methanol.
-
Working standard solutions are prepared by suitable dilution of the stock solution.
-
Aliquots of the working standard are spotted on the HPTLC plate to construct a calibration curve.
-
-
Validation Parameters: The method was validated for linearity, accuracy, precision, LOD, LOQ, and robustness. Forced degradation studies were also performed to assess stability.
LC-MS/MS Method[5]
-
Chromatographic System: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: A reverse-phase column (e.g., Lux Amylose-2, 5µ, 150 x 4.6 mm) is used for separation.[5]
-
Mobile Phase: An isocratic mobile phase, for example, a 50:50 (v/v) mixture of acetonitrile and 5 mM ammonium acetate buffer.[5]
-
Ionization: Electrospray ionization (ESI) in positive ion mode.[5]
-
Sample Preparation: For analysis in human plasma, a liquid-liquid extraction technique is employed. Stable-labeled internal standards (e.g., this compound-D9) are used for quantification.
-
Validation Parameters: The method was validated for sensitivity, selectivity, precision, and accuracy.
Visualization of the Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating an analytical method for drug quantification, a crucial process for ensuring data reliability.
Caption: Workflow for Analytical Method Validation.
This guide provides a foundational comparison of analytical methods for this compound quantification. The choice of method will ultimately depend on the specific application, required sensitivity, available instrumentation, and the nature of the sample matrix. For routine quality control of pharmaceutical dosage forms, HPLC-DAD and HPTLC offer robust and cost-effective solutions. For bioanalytical studies requiring high sensitivity and selectivity, particularly for enantiomeric separation, LC-MS/MS is the method of choice.
References
- 1. A Stability-Indicating HPLC-DAD Method for Determination of this compound: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Stability-Indicating HPLC-DAD Method for Determination of this compound: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsr.in [japsr.in]
- 4. sciencegate.app [sciencegate.app]
- 5. researchgate.net [researchgate.net]
Stiripentol and Cannabidiol in Preclinical Models of Refractory Seizures: A Comparative Guide
In the landscape of preclinical research for refractory epilepsy, both stiripentol and cannabidiol have emerged as significant compounds of interest. This guide provides a comparative analysis of their performance in various animal models, detailing their mechanisms of action, efficacy, and the experimental protocols utilized in these foundational studies. The information is intended for researchers, scientists, and drug development professionals actively engaged in the field of epilepsy treatment.
Mechanisms of Action: A Tale of Two Distinct Pathways
This compound and cannabidiol exert their anticonvulsant effects through different, multifaceted mechanisms. This compound is primarily known as a positive allosteric modulator of GABA-A receptors, particularly those containing α3 and δ subunits, which are highly expressed during brain development.[1][2] This action enhances GABAergic inhibitory neurotransmission.[1][2] Additionally, this compound can increase brain GABA levels by inhibiting its reuptake and the enzyme GABA transaminase.[1] It also demonstrates inhibitory effects on T-type calcium channels and lactate dehydrogenase, which may contribute to its anti-seizure properties.[1][3][4][5][6] Furthermore, this compound is a known inhibitor of cytochrome P450 enzymes, leading to pharmacokinetic interactions that can potentiate the effects of other antiseizure medications.[1]
Cannabidiol, on the other hand, exhibits a more complex and multitargeted mechanism of action that is largely independent of the canonical cannabinoid receptors CB1 and CB2.[7][8] Its anticonvulsant effects are attributed to its interaction with several molecular targets. These include the antagonism of G protein-coupled receptor 55 (GPR55) and the desensitization of transient receptor potential vanilloid 1 (TRPV1) channels, both of which can modulate intracellular calcium levels and reduce neuronal hyperexcitability.[9][10] Cannabidiol also inhibits the reuptake of adenosine by blocking equilibrative nucleoside transporters (ENTs), leading to increased extracellular adenosine, which has neuroprotective and anticonvulsant effects.[9] Additionally, it has been reported to be a positive allosteric modulator of GABA-A receptors and to interact with voltage-gated sodium channels and T-type calcium channels.[11]
Preclinical Efficacy: A Tabular Comparison
The following tables summarize the quantitative data on the efficacy of this compound and cannabidiol in various preclinical models of seizures.
This compound Efficacy Data
| Animal Model | Seizure Type | Administration Route | Dose | Outcome |
| WAG/Rij Rat | Absence Seizures (Spike-and-Wave Discharges) | i.p. | 150 mg/kg | Decreased duration of spike-and-wave discharges.[3] |
| WAG/Rij Rat | Absence Seizures (Spike-and-Wave Discharges) | i.p. | 300 mg/kg | Almost completely abolished spike-and-wave discharges.[3][6] |
| Pentylenetetrazol (PTZ)-treated Rat | Absence Seizures (Spike-and-Wave Discharges) | i.p. | 300 mg/kg | Almost completely abolished the generation of spike-and-wave discharges.[6] |
| Young Animals | Febrile Seizures | - | - | Higher efficacy observed in younger animals.[1] |
Cannabidiol Efficacy Data
| Animal Model | Seizure Type | Administration Route | Dose | Outcome |
| Mice | Maximal Electroshock Seizure (MES) | i.p. | 80-83.5 mg/kg | Protected against tonic-clonic seizures (ED50).[11] |
| Rats | Maximal Electroshock Seizure (MES) | i.p. | 88.9 mg/kg | Protected against tonic-clonic seizures.[11] |
| P7 Rats | Maximal Electroshock Seizure (MES) | - | 100 and 200 mg/kg | Significantly reduced seizure duration.[7] |
| Mice | Pentylenetetrazol (PTZ)-induced Seizures | i.p. | 60 mg/kg | Decreased seizure frequency and duration.[11] |
| Mice | Psychomotor Seizures | - | 50-360 mg/kg | Protective effect (ED50 = 144-173 mg/kg).[11] |
| Pilocarpine-induced Status Epilepticus Rat Model | Status Epilepticus | i.v. | 10 mg/kg | Attenuated maximum seizure severity.[12] |
| RISE-SRS Rat Model of Temporal Lobe Epilepsy | Spontaneous Recurrent Seizures | oral | 200 mg/kg (chronic) | Attenuated the time-dependent increase in seizure burden.[12] |
Experimental Protocols
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model to evaluate the efficacy of drugs against generalized tonic-clonic seizures.
-
Animal Preparation: Rodents (mice or rats) are used.
-
Drug Administration: The test compound (e.g., cannabidiol) or vehicle is administered intraperitoneally (i.p.) at a predetermined time before the seizure induction.
-
Seizure Induction: A brief electrical stimulus is delivered through corneal or ear-clip electrodes. The stimulus parameters (e.g., current intensity, duration) are standardized to reliably induce a tonic hindlimb extension seizure in control animals.
-
Observation: The primary endpoint is the presence or absence of the tonic hindlimb extension. The ability of the drug to prevent this endpoint is considered a measure of anticonvulsant efficacy.
Pentylenetetrazol (PTZ)-Induced Seizure Model
The PTZ model is used to induce clonic and tonic-clonic seizures and is sensitive to drugs that enhance GABAergic neurotransmission.
-
Animal Preparation: Rodents are used for this model.
-
Drug Administration: The investigational drug (e.g., this compound, cannabidiol) or a vehicle control is administered prior to PTZ injection.
-
Seizure Induction: A subcutaneous (s.c.) or intraperitoneal (i.p.) injection of PTZ at a convulsant dose (e.g., 20 mg/kg for induction of spike-and-wave discharges in rats, or higher doses for clonic-tonic seizures) is administered.[6][7]
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence and characteristics of seizures, including latency to the first seizure, seizure severity (often scored on a standardized scale), and seizure duration. For studies on absence seizures, electroencephalographic (EEG) recordings are used to quantify spike-and-wave discharges.[6]
WAG/Rij Rat Model of Absence Epilepsy
The WAG/Rij (Wistar Albino Glaxo from Rijswijk) rat strain is a genetic animal model that spontaneously develops absence-like seizures characterized by spike-and-wave discharges (SWDs) on the EEG, making it a valuable tool for studying the pathophysiology and treatment of absence epilepsy.
-
Animal Model: Adult male WAG/Rij rats are typically used.
-
Electrode Implantation: For EEG recording, electrodes are surgically implanted over the cortex (e.g., frontal and parietal regions).
-
Drug Administration: this compound or a vehicle is administered, often intraperitoneally.
-
EEG Recording and Analysis: Continuous EEG recordings are performed to monitor cortical activity. The number, duration, and cumulative duration of SWDs are quantified to assess the anti-absence effects of the drug.[13]
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of Action of this compound.
Caption: Multitarget Mechanism of Action of Cannabidiol.
Caption: General Preclinical Experimental Workflow.
References
- 1. An Update on this compound Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of this compound on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound--Update-on-Its-Mechanisms-of-Action-and-Biological-Properties [aesnet.org]
- 5. This compound inhibits spike‐and‐wave discharges in animal models of absence seizures: A new mechanism of action involving T‐type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits spike-and-wave discharges in animal models of absence seizures: A new mechanism of action involving T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical efficacy of cannabidiol for the treatment of early life seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cannabidiol: Pharmacology and potential therapeutic role in epilepsy and other neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurology.org [neurology.org]
- 10. Cannabidiol Reveals a Disruptive Strategy for 21st Century Epilepsy Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 13. This compound-Inhibits-Absence-Seizures-in-the-Wag/rij-Rat-Through-a-Possible-Effect-on-Voltage-dependent-Calcium-Channels [aesnet.org]
Stiripentol's Enduring Efficacy in Chronic Epilepsy: A Comparative Analysis
A comprehensive evaluation of Stiripentol's long-term performance against leading alternatives in chronic epilepsy models reveals its sustained efficacy, particularly in Dravet syndrome. This guide provides an objective comparison with alternative treatments, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.
This compound, an antiseizure medication, has demonstrated significant and lasting efficacy in the management of chronic epilepsy, most notably in the severe developmental and epileptic encephalopathy known as Dravet syndrome.[1][2][3] Its unique multi-faceted mechanism of action contributes to its effectiveness, setting it apart from other therapeutic options.[4][5] This guide delves into the long-term efficacy of this compound, comparing it with key alternatives such as Cannabidiol (CBD) and Fenfluramine, and provides detailed insights into the experimental frameworks used to validate these findings.
Comparative Long-Term Efficacy
Clinical studies and retrospective analyses have consistently shown this compound's ability to provide sustained seizure reduction over extended periods. In a long-term follow-up study of 196 patients with drug-resistant epilepsies, a significant responder rate was observed, with the highest efficacy noted in patients with Dravet syndrome.[1][2][3]
A network meta-analysis of randomized controlled trials directly comparing this compound, Cannabidiol, and Fenfluramine as first-line add-on therapies for seizures in Dravet syndrome provides crucial comparative insights.[6][7][8] The analysis indicates that this compound and Fenfluramine demonstrate similar efficacy in reducing convulsive seizure frequency, and both are superior to Cannabidiol in this regard.[6][7][8] Notably, this compound showed a statistically significant advantage in achieving seizure-free intervals compared to both Fenfluramine and Cannabidiol.[6][7][9]
Table 1: Long-Term Efficacy of this compound in Drug-Resistant Epilepsies
| Follow-up Period | Responder Rate (≥50% seizure reduction) | Seizure Freedom Rate |
| 3 Months | 53%[1][2] | 9%[1][2] |
| 12 Months | 29%[1][2] | - |
| 24 Months | 22%[1][2] | - |
| 48 Months (Dravet Syndrome) | 64%[10] | - |
Table 2: Comparative Efficacy of Add-on Therapies in Dravet Syndrome (from Network Meta-Analysis)
| Outcome | This compound vs. Placebo | Fenfluramine vs. Placebo | Cannabidiol vs. Placebo | This compound vs. Fenfluramine | This compound vs. Cannabidiol |
| ≥50% Reduction in Convulsive Seizures | Statistically Superior | Statistically Superior | Statistically Superior | Similar Efficacy | This compound Superior |
| Seizure Freedom | Statistically Superior | - | - | This compound Superior | This compound Superior |
| Discontinuation due to Adverse Events | Lower Risk | Higher Risk | Higher Risk | This compound Favored | This compound Favored |
Unraveling the Mechanism: A Two-Pronged Approach
This compound's efficacy is attributed to a dual mechanism of action that distinguishes it from many other antiseizure medications.[4][5][11]
Firstly, it acts as a positive allosteric modulator of GABA-A receptors, the primary inhibitory neurotransmitter channels in the brain.[4][12] By binding to a site distinct from benzodiazepines and barbiturates, this compound enhances the effects of GABA, leading to a reduction in neuronal excitability.[4][12] This potentiation of GABAergic inhibition is a key factor in its anticonvulsant properties.
Secondly, this compound is a potent inhibitor of several cytochrome P450 (CYP450) enzymes, particularly CYP3A4 and CYP2C19.[11][13] This inhibition slows the metabolism of other co-administered antiseizure medications, such as clobazam and its active metabolite, norclobazam, leading to increased and more sustained plasma concentrations of these drugs.[11][14] This pharmacokinetic interaction significantly contributes to the overall therapeutic effect when this compound is used as an adjunctive therapy.
Experimental Protocols
The validation of this compound's long-term efficacy and its comparison with alternatives are based on rigorous clinical trial methodologies.
This compound Clinical Trials (STICLO France and STICLO Italy)
The pivotal trials for this compound in Dravet syndrome were randomized, double-blind, placebo-controlled studies.[15]
-
Patient Population: Children aged 3 to 18 years with a confirmed diagnosis of Dravet syndrome and inadequately controlled seizures despite treatment with clobazam and valproate.
-
Study Design: The trials consisted of a baseline period, a double-blind treatment period (2 months), and an open-label extension period. Patients were randomized to receive either this compound (50 mg/kg/day) or a placebo in addition to their existing antiseizure medication regimen.
-
Primary Endpoint: The primary efficacy measure was the responder rate, defined as the percentage of patients with a ≥50% reduction in the frequency of generalized clonic or tonic-clonic seizures during the second month of treatment compared to the baseline period.[15]
-
Data Analysis: A Fisher Exact Test was used to determine statistical significance.
Cannabidiol (CBD) Clinical Trials
The efficacy of pharmaceutical-grade CBD was evaluated in a randomized, double-blind, placebo-controlled trial for drug-resistant seizures in Dravet syndrome.[7][16]
-
Patient Population: Children and young adults (ages 2-18) with a confirmed diagnosis of Dravet syndrome and drug-resistant seizures.
-
Study Design: A 14-week treatment period where patients received either a CBD oral solution (20 mg/kg/day) or a placebo, in addition to their standard antiepileptic treatment. This was preceded by a 4-week baseline period to establish seizure frequency.
-
Primary Endpoint: The primary outcome was the percentage change in the frequency of convulsive seizures during the treatment period compared to the baseline.[7]
Fenfluramine Clinical Trials
Fenfluramine's efficacy in Dravet syndrome was also established through randomized, double-blind, placebo-controlled trials.[17][18]
-
Patient Population: Children and young adults (ages 2-18) with a diagnosis of Dravet syndrome and poorly controlled convulsive seizures.
-
Study Design: Following a 6-week baseline period, patients were randomized to receive one of two doses of Fenfluramine (0.2 mg/kg/day or 0.7 mg/kg/day) or a placebo. The treatment period included a 2-week titration phase followed by a 12-week maintenance phase.
-
Primary Endpoint: The primary efficacy endpoint was the comparison of the change in mean monthly convulsive seizure frequency between the Fenfluramine and placebo groups during the combined titration and maintenance period relative to the baseline.[18]
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative efficacy and safety of this compound, cannabidiol and fenfluramine as first-line add-on therapies for seizures in Dravet syndrome: A network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anticonvulsant this compound acts directly on the GABAA receptor as a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Update on this compound Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medrxiv.org [medrxiv.org]
- 7. Trial of Cannabidiol for Drug-Resistant Seizures in the Dravet Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fenfluramine-(FINTEPLA)-in-Dravet-syndrome--Results-of-a-third-randomized--placebo-controlled-clinical-trial-(Study-3) [aesnet.org]
- 9. The effects of this compound on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. diacomit.com [diacomit.com]
- 12. This compound, a putative antiepileptic drug, enhances the duration of opening of GABA-A receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influence of this compound on cytochrome P450-mediated metabolic pathways in humans: in vitro and in vivo comparison and calculation of in vivo inhibition constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. DIACOMIT® (this compound) Efficacy I HCP Site [diacomit.com]
- 16. Trial of Cannabidiol for Drug-Resistant Seizures in the Dravet Syndrome | azmedmj [azmedmj.com]
- 17. Dravet Syndrome Study Design | FINTEPLA® (fenfluramine) oral solution [finteplahcp.com]
- 18. Fenfluramine in the treatment of Dravet syndrome: Results of a third randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Stiripentol's Neuroprotective Effects: A Comparative Analysis of Reproducibility Across Preclinical Studies
For researchers, scientists, and drug development professionals, understanding the consistency of a compound's therapeutic effects is paramount. This guide provides a comparative analysis of the reproducibility of the neuroprotective effects of Stiripentol, an antiepileptic drug, across key preclinical studies. We delve into the quantitative data, experimental designs, and implicated signaling pathways to offer a comprehensive overview for further research and development.
This compound has demonstrated neuroprotective properties in various experimental models of neuronal injury. This guide synthesizes findings from pivotal studies to assess the consistency of these effects, focusing on in vitro models of oxygen-glucose deprivation and glutamate-induced excitotoxicity, and an in vivo model of status epilepticus-induced neuronal damage.
Comparative Analysis of Neuroprotective Efficacy
The neuroprotective potential of this compound has been evaluated in different experimental paradigms. Below is a summary of the quantitative outcomes from key studies, providing a basis for comparing its efficacy across various models of neuronal injury.
In Vitro Models of Neuronal Injury
| Study | Model | Organism/Cell Line | This compound Concentration | Key Findings (Quantitative) | Reference |
| Verleye et al. (2016) | Oxygen-Glucose Deprivation (OGD) | Rat cortical neuronal-astroglial co-cultures | 10 µM | Increased neuronal survival by approximately 25% compared to OGD control. | [1][2][3][4][5][6] |
| 30 µM | Increased neuronal survival by approximately 40% compared to OGD control. | [1][2][3][4][5][6] | |||
| 100 µM | Increased neuronal survival by approximately 55% compared to OGD control. | [1][2][3][4][5][6] | |||
| Verleye et al. (2016) | Glutamate-Induced Excitotoxicity | Rat cortical neuronal-astroglial co-cultures | 10 µM | Increased neuronal survival by approximately 20% compared to glutamate control. | [1][2][3][4][5][6] |
| 30 µM | Increased neuronal survival by approximately 35% compared to glutamate control. | [1][2][3][4][5][6] | |||
| 100 µM | Increased neuronal survival by approximately 50% compared to glutamate control. | [1][2][3][4][5][6] |
In Vivo Model of Status Epilepticus-Induced Neuronal Injury
| Study | Model | Organism | Age Group | This compound Dosage (i.p.) | Key Findings (Quantitative) | Reference |
| Auvin et al. (2013) | Lithium-Pilocarpine Induced Status Epilepticus | Rat (Wistar) | Immature (P21) | 150 mg/kg | Moderate reduction in neuronal injury in the hippocampus. | [7][8] |
| 250 mg/kg | Significant reduction in neuronal injury in the hippocampus. | [7][8] | ||||
| 350 mg/kg | Pronounced reduction in neuronal injury in the hippocampus. | [7][8] | ||||
| Auvin et al. (2013) | Lithium-Pilocarpine Induced Status Epilepticus | Rat (Wistar) | Mature (P75) | 150 mg/kg | Minimal reduction in neuronal injury in the hippocampus. | [7][8] |
| 250 mg/kg | Moderate reduction in neuronal injury in the hippocampus. | [7][8] | ||||
| 350 mg/kg | Significant reduction in neuronal injury in the hippocampus. | [7][8] |
Detailed Experimental Protocols
Reproducibility of experimental findings is critically dependent on the methodologies employed. Below are the detailed protocols for the key experiments cited in this guide.
In Vitro Neuroprotection Studies (Verleye et al., 2016)
-
Cell Culture: Primary co-cultures of neurons and astrocytes were prepared from the cerebral cortices of embryonic Wistar rats (E17). Cells were seeded on poly-L-lysine coated 96-well plates and maintained in a neurobasal medium supplemented with B27, L-glutamine, and antibiotics.
-
Oxygen-Glucose Deprivation (OGD) Model: After 12 days in culture, the medium was replaced with a glucose-free Earle's balanced salt solution. The cultures were then placed in a hypoxic chamber (95% N2, 5% CO2) at 37°C for 60 minutes. Following OGD, the medium was replaced with the original culture medium, and the cells were returned to a normoxic incubator for 24 hours.
-
Glutamate-Induced Excitotoxicity Model: On day 12 of culture, cells were exposed to 40 µM L-glutamate for 20 minutes in the culture medium. After the exposure, the medium was replaced with fresh culture medium, and the cells were incubated for 24 hours.
-
This compound Treatment: this compound (10, 30, or 100 µM) was added to the culture medium 60 minutes before the induction of OGD or glutamate excitotoxicity and was present throughout the insult and the 24-hour recovery period.
-
Assessment of Neuroprotection: Neuronal survival was quantified by immunocytochemistry using an antibody against the neuron-specific marker, microtubule-associated protein 2 (MAP-2). The number of surviving neurons was counted using an automated image analysis system.
In Vivo Neuroprotection Study (Auvin et al., 2013)
-
Animal Model: Male Wistar rats at two different age groups, immature (postnatal day 21, P21) and mature (postnatal day 75, P75), were used.
-
Lithium-Pilocarpine Induced Status Epilepticus (SE): Rats were pre-treated with lithium chloride (3 mEq/kg, i.p.) 18-24 hours before the induction of SE. On the day of the experiment, rats were administered scopolamine methyl nitrate (1 mg/kg, i.p.) to limit peripheral cholinergic effects, followed 30 minutes later by pilocarpine hydrochloride (60 mg/kg for P21 and 30 mg/kg for P75, i.p.) to induce SE. The onset of SE was defined by continuous behavioral seizures.
-
This compound Treatment: this compound (150, 250, or 350 mg/kg) or vehicle was administered intraperitoneally (i.p.) 60 minutes before the pilocarpine injection.
-
Assessment of Neuroprotection: Twenty-four hours after the induction of SE, rats were euthanized, and their brains were processed for histological analysis. Neuronal injury was assessed in the hippocampus using Fluoro-Jade B staining, a marker for degenerating neurons. The number of Fluoro-Jade B-positive cells was counted in different subfields of the hippocampus.
Signaling Pathways and Experimental Workflow
The neuroprotective effects of this compound are believed to be mediated through multiple mechanisms. The diagrams below illustrate the proposed signaling pathways and the general workflow of the described experiments.
Caption: Proposed mechanisms of this compound's neuroprotective action.
Caption: A generalized workflow for preclinical neuroprotection studies.
Conclusion
The reviewed studies demonstrate a consistent and dose-dependent neuroprotective effect of this compound across different in vitro and in vivo models of neuronal injury. In vitro, this compound significantly increased neuronal survival in models of both oxygen-glucose deprivation and glutamate-induced excitotoxicity. The in vivo findings in a model of status epilepticus corroborate these protective effects, showing a reduction in neuronal damage in the hippocampus.
Notably, the study by Auvin et al. (2013) suggests an age-dependent efficacy, with a more pronounced neuroprotective effect observed in immature brains. This finding warrants further investigation to understand the underlying mechanisms, which may be related to the differential expression of this compound's molecular targets during development.
Overall, the data from these independent studies provide reproducible evidence for the neuroprotective properties of this compound. The consistency of these findings across different models strengthens the rationale for further exploring the therapeutic potential of this compound in conditions associated with neuronal damage. Future research should aim to further elucidate the precise molecular mechanisms and to evaluate the long-term functional outcomes of this compound-mediated neuroprotection.
References
- 1. Neuroprotective activity of this compound with a possible involvement of voltage-dependent calcium and sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Update on this compound Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic effects of this compound against ischemia-reperfusion injury in gerbils focusing on cognitive deficit, neuronal death, astrocyte damage and blood brain barrier leakage in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. This compound exhibits higher anticonvulsant properties in the immature than in the mature rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epi-care.eu [epi-care.eu]
Comparative Pharmacokinetics of Stiripentol Enantiomers: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the pharmacokinetics of Stiripentol's enantiomers, intended for researchers, scientists, and professionals in drug development. This compound, an anticonvulsant medication, is a chiral molecule existing as two enantiomers, (+)-Stiripentol and (-)-Stiripentol. Preclinical and clinical research has demonstrated significant differences in the pharmacokinetic profiles and pharmacological activity of these two isomers.
Executive Summary
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of this compound Enantiomers in Rats
| Parameter | (+)-Stiripentol | (-)-Stiripentol | Reference |
| Anticonvulsant Potency (Brain EC50) | 15.2 µg/mL | 36.1 µg/mL | [1] |
| Plasma Clearance | 1.64 L/h/kg | 0.557 L/h/kg | [1] |
| Elimination Half-life (t½) | 2.83 hours | 6.50 hours | [1] |
This data is derived from a study using an intravenous pentylenetetrazol infusion seizure model in rats.
Table 2: General Pharmacokinetic Properties of Racemic this compound in Humans
| Parameter | Value | Conditions | Reference |
| Time to Maximum Concentration (Tmax) | 2 to 3 hours | Oral administration | [3] |
| Plasma Protein Binding | ~99% | --- | [3] |
| Metabolism | Extensively by CYP1A2, CYP2C19, and CYP3A4 | --- | [3] |
| Elimination Half-life (t½) | 4.5 to 13 hours | Dose-dependent | [3] |
Note: The specific Cmax, Tmax, AUC, and half-life for the individual (+)- and (-)-enantiomers from human studies are not detailed in the currently available public documentation.
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation
A validated chiral HPLC method is crucial for the separate quantification of this compound enantiomers in biological matrices. The following protocol is a representative example based on established methodologies.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add an internal standard.
-
Add 500 µL of an organic solvent (e.g., a mixture of n-hexane and isoamyl alcohol).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral stationary phase.
-
Mobile Phase: A mixture of n-hexane and isopropyl alcohol (e.g., 90:10 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm or a photodiode array (DAD) detector.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
3. Validation Parameters:
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines (e.g., FDA).
Mandatory Visualization
Mechanism of Action: GABAergic Modulation
This compound's primary mechanism of action is the potentiation of GABAergic neurotransmission. It acts as a positive allosteric modulator of GABA-A receptors, increasing the efficacy of the inhibitory neurotransmitter GABA. While the stereoselectivity of this interaction at the receptor level is not fully elucidated, the difference in anticonvulsant potency between the enantiomers suggests a potential differential interaction with the GABA-A receptor complex.
References
- 1. Comparative anticonvulsant potency and pharmacokinetics of (+)-and (-)-enantiomers of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective pharmacokinetics of this compound: an explanation for the development of tolerance to anticonvulsant effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
Stiripentol's Efficacy: A Comparative Analysis in Dravet Syndrome vs. Non-Dravet Genetic Epilepsy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stiripentol, an antiepileptic drug, has established its role as a key adjunctive therapy for Dravet syndrome (DS), a severe developmental and epileptic encephalopathy predominantly caused by mutations in the SCN1A gene.[1] Its efficacy in this specific patient population is well-documented. However, the therapeutic potential of this compound extends beyond Dravet syndrome, with emerging evidence of its effectiveness in other drug-resistant genetic epilepsies. This guide provides a comprehensive comparison of this compound's efficacy in Dravet versus non-Dravet genetic epilepsy models, supported by experimental data and detailed methodologies.
Mechanism of Action: A Multi-Targeted Approach
This compound's anticonvulsant effect is not attributed to a single mechanism but rather a combination of actions that collectively reduce neuronal hyperexcitability.[2][3] Its primary mechanisms include:
-
Positive Allosteric Modulation of GABA-A Receptors: this compound enhances the activity of GABA, the main inhibitory neurotransmitter in the brain, by binding to a site on the GABA-A receptor distinct from that of benzodiazepines and barbiturates.[4] This potentiation of GABAergic inhibition is particularly effective at receptors containing α3 subunits, which are more prevalent in the developing brain.[5]
-
Inhibition of Cytochrome P450 Enzymes: this compound inhibits several cytochrome P450 isoenzymes, notably CYP2C19 and CYP3A4. This leads to a pharmacokinetic interaction when co-administered with other antiepileptic drugs, such as clobazam, increasing their plasma concentrations and, consequently, their therapeutic effect.[2][3]
-
Inhibition of Lactate Dehydrogenase (LDH): A novel mechanism of action involves the inhibition of LDH, an enzyme crucial for cellular energy metabolism.[2][3][5] By modulating neuronal energy homeostasis, this compound may contribute to its neuroprotective and anti-seizure properties.
-
Blockade of T-type Calcium Channels: this compound has been shown to inhibit T-type calcium channels, which are implicated in the generation of spike-wave discharges characteristic of absence seizures.[2][3][6]
Comparative Efficacy: Dravet Syndrome vs. Non-Dravet Epilepsies
Clinical and preclinical studies have demonstrated the efficacy of this compound in reducing seizure frequency and severity in both Dravet syndrome and other refractory epilepsies. The following tables summarize the key quantitative data from these studies.
Table 1: Clinical Efficacy of Add-On this compound in Dravet vs. Non-Dravet Epilepsy
| Outcome Measure | Dravet Syndrome Cohort | Non-Dravet Epilepsy Cohort | Study Reference |
| ≥50% Seizure Frequency Reduction | 44.4% (of 18 patients) | 58.8% (of 17 patients) | Villalobos et al., 2022[7][8][9] |
| 48.8% (of 41 patients) | - | Myers et al., 2018[10][11] | |
| 57% (of 21 patients) | - | Yıldız et al., 2019[12][13] | |
| 65% (of 55 patients) | 65% (of 27 patients with DREE) | Perez-Perez et al., 2023[14] | |
| Seizure Freedom | 16.7% (of 18 patients) | 23.5% (of 17 patients) | Villalobos et al., 2022[7] |
| 9.5% (2 of 21 patients) | - | Yıldız et al., 2019[12][13] | |
| - | 18% (of 27 patients with DREE) | Perez-Perez et al., 2023[14] | |
| ≥50% Reduction in Status Epilepticus | 42.3% (11 of 26 patients) | - | Myers et al., 2018[10][11] |
| 72.7% (8 of 11 patients became SE-free) | - | Yıldız et al., 2019[12][13] | |
| 91.6% (11 of 12 patients across both cohorts) | Responders, no significant difference between groups | Perez-Perez et al., 2023[14] |
DREE: Developmental and Refractory Epileptic Encephalopathies
Table 2: Preclinical Efficacy of this compound in Genetic Epilepsy Mouse Models
| Animal Model | Seizure Type | This compound Administration | Key Findings | Study Reference |
| Scn1a(RX/+) Mouse (Dravet Model) | Hyperthermia-induced seizures | Monotherapy (IP) | Effective in 1-month-old mice, but not in mice ≥5 months old. | Cao et al., 2012[15] |
| Combination with Clobazam (IP) | Synergistically enhanced anticonvulsant effect. | Cao et al., 2012[15] | ||
| Gabrg2+/Q390X Mouse (Dravet Model) | PTZ-induced seizures | Monotherapy (IP) | Ineffective in alleviating seizure-related events. | Kang & Macdonald, 2019[16] |
| Combination with Diazepam (IP) | Greatly reduced seizure-related events and increased survival. | Kang & Macdonald, 2019[16] | ||
| LAGS+ Mouse (SUDEP Model) | Lethal audiogenic seizures | Monotherapy (IP) | Dose-dependent prevention of tonic-clonic seizures and mortality. | Bacq et al., 2025[17][18] |
Experimental Protocols
Clinical Studies (Retrospective Observational)
-
Patient Population: Patients diagnosed with Dravet syndrome (with or without confirmed SCN1A mutations) or other drug-resistant epilepsies, including developmental and epileptic encephalopathies.
-
Intervention: Add-on therapy with this compound to existing anti-seizure medication regimens. The typical target dose of this compound is 50 mg/kg/day.[19]
-
Data Collection: Retrospective review of medical records to extract data on seizure frequency, duration, and type, as well as the incidence of status epilepticus, before and after the initiation of this compound.
-
Outcome Measures: The primary efficacy endpoint is typically the percentage of patients achieving a ≥50% reduction in seizure frequency (responder rate). Other outcomes include seizure freedom rate and reduction in the frequency and duration of status epilepticus.
Preclinical Studies (Mouse Models)
-
Animal Models:
-
Scn1a(RX/+) mice: A knock-in mouse model carrying a nonsense mutation in the Scn1a gene, mimicking Dravet syndrome.[15]
-
Gabrg2+/Q390X mice: A knock-in mouse model with a mutation in the GABRG2 gene, also associated with a Dravet syndrome phenotype.[16]
-
Lethal Audiogenic Seizure (LAGS+) mice: A genetically selected mouse line highly susceptible to lethal seizures induced by sound, used as a model for Sudden Unexpected Death in Epilepsy (SUDEP).[17]
-
-
Drug Administration: this compound is typically dissolved in a vehicle (e.g., a solution of DMSO and saline, further diluted in corn oil) and administered via intraperitoneal (IP) injection.[16] Doses vary depending on the study but can range from 100 mg/kg to 1000 mg/kg.[17]
-
Seizure Induction and Monitoring:
-
Hyperthermia-induced seizures: Mice are subjected to a gradual increase in body temperature, and the temperature at which seizures occur is recorded.[15]
-
Pentylenetetrazol (PTZ)-induced seizures: PTZ, a chemoconvulsant, is administered to induce seizures, which are monitored behaviorally and/or via electroencephalogram (EEG) recordings.[16]
-
Audiogenic seizures: Mice are exposed to a high-intensity sound stimulus, and the occurrence of wild running, clonic seizures, tonic-clonic seizures, and lethality is scored.[17]
-
-
Outcome Measures: Efficacy is assessed by measuring the delay in seizure onset, reduction in seizure severity and duration, and prevention of mortality.
Visualizing the Mechanisms and Workflows
Signaling Pathways of this compound
Caption: Multi-target mechanism of action of this compound.
Experimental Workflow for Preclinical Efficacy Testing
Caption: Workflow for preclinical evaluation of this compound.
Discussion and Future Directions
The available data suggests that this compound is an effective adjunctive therapy for reducing seizure frequency in both Dravet syndrome and a broader range of non-Dravet developmental and epileptic encephalopathies.[7][8][9][14] While its efficacy in Dravet syndrome is robustly supported by numerous studies, the evidence in non-Dravet epilepsies, although promising, is largely derived from retrospective observational studies and case reports.[20]
A notable finding is that in some studies, the responder rate in the non-Dravet cohort was comparable to or even higher than in the Dravet cohort.[7][8][9][14] This suggests that the underlying pathophysiology of these other genetic epilepsies may also involve pathways that are modulated by this compound. For instance, the efficacy of this compound in a patient with a PCDH19-related epilepsy highlights the potential for its use in other channelopathies and synaptopathies that share clinical features with Dravet syndrome.[20]
Preclinical studies in various mouse models have been instrumental in elucidating the context-dependent efficacy of this compound. The age-dependent effect in the Scn1a(RX/+) mouse model and the requirement for co-administration with a benzodiazepine in the Gabrg2+/Q390X model underscore the importance of considering the specific genetic background and the interplay with other medications.[15][16]
Future research should focus on prospective, randomized controlled trials to definitively establish the efficacy and safety of this compound in well-defined non-Dravet genetic epilepsy cohorts. Further investigation into the specific genetic and molecular markers that predict a favorable response to this compound will be crucial for personalizing treatment strategies for patients with refractory epilepsy.
References
- 1. This compound safety profile and efficacy in cases of SCN1A-related Dravet syndrome, multi-center experience, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Update on this compound Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Update on this compound Mechanisms of Action: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anticonvulsant this compound acts directly on the GABAA receptor as a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound--Update-on-Its-Mechanisms-of-Action-and-Biological-Properties [aesnet.org]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of this compound Beyond Dravet Syndrome: A Retrospective Medical Record Review of Patients with Drug-Resistant Epilepsies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of this compound Beyond Dravet Syndrome: A Retrospective Medical Record Review of Patients with Drug-Resistant Epilepsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound efficacy and safety in Dravet syndrome: a 12-year observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound efficacy and safety in ... | Article | H1 Connect [archive.connect.h1.co]
- 12. Efficacy of this compound and the Clinical Outcome in Dravet Syndrome | Semantic Scholar [semanticscholar.org]
- 13. Efficacy of this compound and the Clinical Outcome in Dravet Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and tolerability of add‐on this compound in real‐world clinical practice: An observational study in Dravet syndrome and non‐Dravet developmental and epileptic encephalopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy of this compound in hyperthermia-induced seizures in a mouse model of Dravet syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Therapeutic Effect of this compound In Gabrg2+/Q390X Mice Associated With Epileptic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. effect of this compound on lethal audiogenic seizures in the lags+ selected mouse line used as a model of sudep [aesnet.org]
- 18. This compound prevents lethal audiogenic seizures in two mouse strains, relevant for SUDEP prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. diacomit.com [diacomit.com]
- 20. Extending the use of this compound to other epileptic syndromes: a case of PCDH19-related epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Stiripentol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of Stiripentol.
This compound is classified as harmful if swallowed (Acute toxicity - oral 4 H302) and may cause long-lasting harmful effects to aquatic life.[1] Therefore, it is imperative that this compound and any associated waste are managed in a manner that mitigates risks to human health and the environment.
Step-by-Step Disposal Procedures
Adherence to the following procedures is essential for the safe disposal of this compound:
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.[1]
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Collect all solid this compound waste, including unused or expired material and contaminated consumables (e.g., weigh boats, contaminated wipes), in a designated, clearly labeled hazardous waste container.
-
For solutions containing this compound, collect them in a separate, sealed, and clearly labeled hazardous waste container.
-
-
Container Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department and local regulations.
-
Storage of Waste: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
-
Professional Disposal: this compound waste must be disposed of through an approved waste disposal plant or a licensed hazardous material disposal company.[2] Do not dispose of this compound in the regular trash or pour it down the drain.[1] Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.
-
Decontamination: Thoroughly decontaminate any surfaces or equipment that have come into contact with this compound using an appropriate cleaning agent. Dispose of cleaning materials as hazardous waste.
-
Empty Containers: Empty containers that held this compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous chemical waste.
Quantitative Data Summary
| Parameter | Value | Reference |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | [3][4] |
| Hazard Statement | H302: Harmful if swallowed | [3][4] |
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
